molecular formula C4H10ClNO B2530502 Cyclopropylmethylhydroxylamine hydrochloride CAS No. 2580207-03-8

Cyclopropylmethylhydroxylamine hydrochloride

カタログ番号: B2530502
CAS番号: 2580207-03-8
分子量: 123.58
InChIキー: WGUGGOZTNXDBHS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyclopropylmethylhydroxylamine hydrochloride is a useful research compound. Its molecular formula is C4H10ClNO and its molecular weight is 123.58. The purity is usually 95%.
BenchChem offers high-quality Cyclopropylmethylhydroxylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopropylmethylhydroxylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-(cyclopropylmethyl)hydroxylamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c6-5-3-4-1-2-4;/h4-6H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUGGOZTNXDBHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

What is the chemical structure of Cyclopropylmethylhydroxylamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to O-(Cyclopropylmethyl)hydroxylamine Hydrochloride

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the chemical properties, synthesis, and application of O-(Cyclopropylmethyl)hydroxylamine hydrochloride. This document provides an in-depth exploration of its chemical structure, physicochemical characteristics, a validated synthesis protocol, and its utility as a versatile building block in modern organic and medicinal chemistry.

Chemical Identity and Structure

O-(Cyclopropylmethyl)hydroxylamine hydrochloride is an organic salt with the chemical formula C4H10ClNO.[1][2] Its CAS number is 74124-04-2.[1][2][3] The nomenclature specifies a cyclopropylmethyl group attached to the oxygen atom of a hydroxylamine moiety, which is then salified with hydrochloric acid. This "O-alkylation" is a critical structural feature that dictates its reactivity.

The structure is confirmed by its SMILES notation, Cl.NOCC1CC1, and its InChIKey, HMMFZNBOQJOULD-UHFFFAOYSA-N.[1][2]

Caption: 2D Structure of O-(Cyclopropylmethyl)hydroxylamine Hydrochloride.

Physicochemical Properties

This compound is typically supplied as a white to yellow solid with a purity of 95-97%.[1][2] It is intended for research and development purposes only.[2][3] Key physicochemical data are summarized below.

PropertyValueSource(s)
CAS Number 74124-04-2[1][2][3]
Molecular Formula C4H10ClNO[1][2]
Molecular Weight 123.58 g/mol [1][3]
Physical Form White to Yellow Solid
Purity 95-97%[1][2]
InChI Key HMMFZNBOQJOULD-UHFFFAOYSA-N[1]
SMILES Cl.NOCC1CC1[2]

Synthesis Protocol

O-cyclopropyl hydroxylamines are valuable precursors that can be synthesized on a gram scale.[4] The following protocol is a representative method for preparing the free base, which can then be converted to the hydrochloride salt. The synthesis relies on the alkylation of a protected hydroxylamine followed by deprotection.

Experimental Workflow: Synthesis of O-(Cyclopropylmethyl)hydroxylamine

G cluster_alkylation Step 1: Alkylation cluster_deprotection Step 2: Deprotection cluster_salt_formation Step 3: Salt Formation A N-Hydroxyphthalimide C Base (e.g., K2CO3) in DMF A->C 1. Dissolve B (Bromomethyl)cyclopropane B->C 2. Add D N-(Cyclopropylmethoxy)phthalimide C->D 3. Stir at RT E N-(Cyclopropylmethoxy)phthalimide F Hydrazine monohydrate in EtOH D->F E->F 1. Dissolve G O-(Cyclopropylmethyl)hydroxylamine (Free Base) F->G 2. Reflux H O-(Cyclopropylmethyl)hydroxylamine I HCl in Ether G->I H->I 1. Dissolve in Ether J O-(Cyclopropylmethyl)hydroxylamine HCl (Precipitate) I->J 2. Precipitate

Caption: Workflow for the synthesis of O-(Cyclopropylmethyl)hydroxylamine HCl.

Step-by-Step Methodology

Part A: Synthesis of N-(Cyclopropylmethoxy)phthalimide

  • Reaction Setup: To a solution of N-hydroxyphthalimide (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Addition of Alkylating Agent: Add (bromomethyl)cyclopropane (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Allow the mixture to stir at room temperature for 12-16 hours until TLC analysis indicates complete consumption of the starting material.

  • Workup: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography if necessary.

Causality Note: N-Hydroxyphthalimide serves as a robust and easily handled precursor for the hydroxylamine moiety. The phthalimide group protects the nitrogen, preventing N-alkylation and directing the reaction to the desired O-alkylation product.

Part B: Synthesis of O-(Cyclopropylmethyl)hydroxylamine (Free Base)

  • Reaction Setup: Dissolve the N-(cyclopropylmethoxy)phthalimide (1.0 eq) from Part A in ethanol.

  • Deprotection: Add hydrazine monohydrate (1.2 eq) to the solution.

  • Reaction: Heat the mixture to reflux for 2-4 hours. A white precipitate (phthalhydrazide) will form.

  • Isolation: Cool the reaction to room temperature and filter off the precipitate. Carefully concentrate the filtrate under reduced pressure to obtain the crude free base, O-(cyclopropylmethyl)hydroxylamine.

Causality Note: Hydrazinolysis is a standard and efficient method for cleaving the phthalimide protecting group. The high stability of the phthalhydrazide byproduct drives the reaction to completion.

Part C: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the crude free base from Part B in a minimal amount of a suitable solvent like diethyl ether.

  • Precipitation: Add a solution of hydrochloric acid in diethyl ether (e.g., 2.0 M) dropwise with stirring.

  • Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield O-(Cyclopropylmethyl)hydroxylamine hydrochloride as a solid.

Causality Note: The formation of the hydrochloride salt serves two primary purposes: it provides a stable, solid form of the compound that is easier to handle and store than the free base oil, and it enhances its solubility in aqueous media for subsequent applications.

Spectroscopic Characterization (Predicted)

Technique Expected Features
¹H NMR δ (ppm): ~10.5-12.0 (broad s, 3H, -NH₃⁺), ~4.0 (d, 2H, -O-CH₂-), ~1.1 (m, 1H, -CH-), ~0.6 (m, 2H, cyclopropyl CH₂), ~0.3 (m, 2H, cyclopropyl CH₂). The exact shifts for the cyclopropyl protons will be complex due to diastereotopicity.
¹³C NMR δ (ppm): ~75-80 (-O-CH₂-), ~8-12 (-CH-), ~3-5 (cyclopropyl CH₂).
IR (KBr) ν (cm⁻¹): ~2800-3200 (broad, N-H stretch), ~2950 (C-H stretch), ~1600 (N-H bend), ~1050 (C-O stretch). The broad N-H absorption is characteristic of the ammonium salt.
Mass Spec (ESI+) m/z: 88.07 [M+H]⁺ for the free base (C₄H₉NO). The molecular ion of the salt will not be observed.

Applications in Research and Drug Development

O-(Cyclopropylmethyl)hydroxylamine hydrochloride is classified as a chemical block, serving as a fundamental component in the synthesis of more complex organic molecules.[2] Its primary utility lies in its role as a precursor for introducing the cyclopropylmethoxyamine moiety into target structures.

  • Precursor for N-Heterocycles: O-cyclopropyl hydroxylamines are stable and practical precursors for synthesizing N-heterocycles.[4] They can undergo facile[2][2]-sigmatropic rearrangements, which are highly valuable transformations in synthetic chemistry due to their efficiency and atom economy.[4] This reactivity allows for the construction of complex ring systems, such as substituted tetrahydroquinolines, which are common scaffolds in medicinal chemistry.[4]

  • Building Block in Drug Discovery: The cyclopropyl group is a highly sought-after motif in drug design. It acts as a "bioisostere" for phenyl rings or gem-dimethyl groups, often improving metabolic stability, binding affinity, and membrane permeability. The presence of this group, combined with the reactive hydroxylamine handle, makes this compound a valuable building block for creating novel pharmaceutical candidates.[2]

Safety and Handling

O-(Cyclopropylmethyl)hydroxylamine hydrochloride is a chemical that requires careful handling in a laboratory setting.[5]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Codes: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in an inert atmosphere, at 2-8°C.[2] The compound should be kept in a tightly sealed, corrosion-resistant container.[5]

References

  • O-Cyclopropyl hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles. National Center for Biotechnology Information. [Link]

  • O-Cyclopropyl hydroxylamines: gram-scale synthesis and utility as precursors for N-heterocycles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Hydroxylamine hydrochloride: Discover its potential with DC Fine Chemicals. DC Fine Chemicals. [Link]

Sources

Cyclopropylmethylhydroxylamine Hydrochloride: A Comprehensive Technical Guide on Physical Properties, Mechanistic Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopropylmethylhydroxylamine hydrochloride (CAS: 74124-04-2) is a highly specialized O-alkyl hydroxylamine salt utilized extensively in advanced organic synthesis and pharmaceutical development. As a critical building block, it is primarily employed to introduce the cyclopropylmethoxyamine moiety into drug candidates, a structural modification known to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity. This whitepaper provides an in-depth analysis of its physical properties, the mechanistic rationale for its use in drug design (such as in PARP1 and MEK inhibitors), and field-validated experimental protocols for its application.

Core Physical and Chemical Properties

Understanding the physical properties of Cyclopropylmethylhydroxylamine hydrochloride is essential for optimizing reaction conditions, ensuring proper storage, and predicting its behavior in various solvent systems.

The preference for the hydrochloride salt over the free base is rooted in chemical stability. Free hydroxylamines are inherently prone to rapid oxidation and can exhibit volatility. The hydrochloride salt form stabilizes the amine, yielding a highly crystalline, easily weighable solid that ensures batch-to-batch reproducibility in rigorous pharmaceutical manufacturing environments [1].

Quantitative Data Summary
PropertyValue / Description
Chemical Name O-(Cyclopropylmethyl)hydroxylamine hydrochloride
CAS Number 74124-04-2
Molecular Formula C₄H₁₀ClNO (C₄H₉NO · HCl)
Molecular Weight 123.58 g/mol
Melting Point 170 - 172 °C[1]
Appearance White to off-white crystalline solid or powder
Solubility Profile Highly soluble in Water, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Methanol [2].
Storage Conditions 15°C to 25°C, desiccated (hygroscopic nature)

Causality Insight: The ionic nature of the hydrochloride salt dictates its high solubility in polar aprotic solvents like DMF and DMSO. This is a critical advantage, as many advanced pharmaceutical electrophiles (e.g., complex acid chlorides or activated esters) require these exact solvent systems to remain in solution during cross-coupling or amidation reactions.

Mechanistic Role in Drug Development

Cyclopropylmethylhydroxylamine hydrochloride is a premier reagent for synthesizing hydroxamate derivatives and oximes. In medicinal chemistry, the incorporation of a cyclopropylmethyl group serves specific pharmacokinetic purposes:

  • Metabolic Stability: The cyclopropyl ring is more resistant to cytochrome P450-mediated oxidative cleavage compared to straight-chain alkyl groups.

  • Receptor Affinity: The oxygen atom of the O-alkyl group modulates the pKa and hydrogen-bonding capacity of the resulting molecule, which has been shown to improve binding in the ATP-binding pockets of kinases [3].

This compound has been successfully utilized in the synthesis of N-aryl-anthranilic acid hydroxamates (potent MEK inhibitors) [3] and novel PARP1 inhibitors [2].

G A Electrophile (e.g., Acid Chloride) E Tetrahedral Intermediate A->E Nucleophilic Attack B Cyclopropylmethylhydroxylamine HCl (Nucleophile Source) D Free Hydroxylamine Base (Active Nucleophile) B->D Neutralization C Non-Nucleophilic Base (DIPEA / TEA) C->D Deprotonation D->E F Hydroxamate Derivative (Target API) E->F Elimination of Cl-

Figure 1: Mechanistic pathway of hydroxamate synthesis using Cyclopropylmethylhydroxylamine HCl.

Experimental Protocols & Methodologies

To ensure scientific integrity and self-validating results, the following protocol details the standard amidation workflow used to couple Cyclopropylmethylhydroxylamine hydrochloride with an activated carboxylic acid or acid chloride [2][3].

Protocol: Synthesis of N-Aryl Hydroxamic Acid Derivatives

Objective: To generate a stable hydroxamate bond by reacting an electrophilic core with Cyclopropylmethylhydroxylamine hydrochloride.

Reagents & Materials:

  • Target Electrophile (Acid chloride or HATU-activated carboxylic acid)

  • Cyclopropylmethylhydroxylamine hydrochloride (1.2 - 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 - 4.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • System Preparation and Solvation:

    • Action: In an oven-dried, argon-purged round-bottom flask, dissolve the target electrophile (e.g., 1.0 mmol) and Cyclopropylmethylhydroxylamine hydrochloride (1.2 mmol) in 5.0 mL of anhydrous DMF.

    • Causality: Anhydrous DMF is chosen for its superior ability to solvate both the highly polar hydrochloride salt and the lipophilic organic electrophile. The argon atmosphere prevents ambient moisture from competitively hydrolyzing the electrophile.

  • In Situ Neutralization and Activation:

    • Action: Cool the reaction mixture to 0 °C using an ice bath. Slowly add DIPEA (3.0 mmol) dropwise over 5 minutes.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It serves a dual purpose: it neutralizes the HCl salt to liberate the active, nucleophilic free hydroxylamine base, and it scavenges the HCl byproduct generated during the coupling. Cooling to 0 °C controls the exothermic neutralization and prevents unwanted side reactions.

  • Coupling Reaction:

    • Action: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir continuously for 2 to 16 hours, monitoring progression via LC-MS or TLC.

  • Quenching and Phase Separation:

    • Action: Once the electrophile is consumed, quench the reaction by adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

    • Causality: A mild, slightly acidic quench (NH₄Cl) is critical. It neutralizes any remaining DIPEA and unreacted hydroxylamine without risking the acid-catalyzed hydrolysis of the newly formed hydroxamate bond.

  • Purification:

    • Action: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue using Preparative HPLC (e.g., Sunfire prep C18 column; mobile phase: water/acetonitrile) [2].

Workflow Step1 1. Solvation Dissolve reagents in DMF Step2 2. Activation Add DIPEA/TEA at 0°C Step1->Step2 Step3 3. Coupling Stir at RT for 1-16h Step2->Step3 Step4 4. Quenching Add H2O / Sat. NH4Cl Step3->Step4 Step5 5. Purification Prep-HPLC or Extraction Step4->Step5

Figure 2: Standard experimental workflow for amidation using Cyclopropylmethylhydroxylamine HCl.

Handling, Storage, and Safety

Cyclopropylmethylhydroxylamine hydrochloride is generally stable under standard laboratory conditions but exhibits hygroscopic properties.

  • Storage: It must be stored in a tightly sealed container at 15°C to 25°C, preferably in a desiccator or under an inert atmosphere (nitrogen or argon) to prevent moisture absorption, which can degrade the crystalline structure and alter the effective molecular weight during precise stoichiometric weighing.

  • Safety: As with many amine hydrochlorides, it is considered a skin and eye irritant. Standard PPE (nitrile gloves, safety goggles, and a lab coat) must be worn, and handling should occur within a certified chemical fume hood to avoid inhalation of fine crystalline dust.

References

  • Title: O-CYCLOPROPYLMETHYL-HYDROXYLAMINE, HYDROCHLORIDE Source: International Laboratory USA URL: [Link]

  • Title: Parp1 inhibitors (WO2023122140A1)
  • Title: Process for making N-aryl-anthranilic acid and their derivatives (CN1458921A)

An In-depth Technical Guide to Cyclopropylmethylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Cyclopropylmethylhydroxylamine hydrochloride is a key chemical intermediate and building block in modern organic synthesis and medicinal chemistry.[1] Its unique structural motif, combining a strained cyclopropyl ring with a hydroxylamine functionality, offers novel steric and electronic properties that are increasingly exploited in the design of complex molecules and pharmacologically active agents. This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and analytical characterization of cyclopropylmethylhydroxylamine hydrochloride, alongside practical, field-proven insights into its handling and application.

Core Chemical Identity and Physicochemical Properties

Cyclopropylmethylhydroxylamine hydrochloride, also known as O-Cyclopropylmethyl-hydroxylamine hydrochloride or Cyclopropylmethoxyamine hydrochloride, is a salt of the O-alkylated hydroxylamine derivative.[1] The presence of the cyclopropyl group imparts conformational rigidity and influences the lipophilicity and metabolic stability of derivative compounds, making it a valuable moiety in drug discovery.

Key Identifiers
  • Chemical Name: O-(Cyclopropylmethyl)hydroxylamine hydrochloride

  • Synonyms: Cyclopropylmethoxyamine hydrochloride, Cyclopropylmethoxylamine, Hydrochloride[1]

  • CAS Number: 74124-04-2

  • Molecular Formula: C₄H₉NO·HCl[1]

  • Molecular Weight: 123.58 g/mol [1]

Physicochemical Data

The following table summarizes the key physicochemical properties of Cyclopropylmethylhydroxylamine hydrochloride. Data for related compounds is included for comparative purposes where direct data is limited.

PropertyValueSource/Notes
Appearance White to off-white solid/crystalline powder.Typical for amine hydrochloride salts.
Melting Point Data not available. For comparison, N-Cyclohexylhydroxylamine HCl melts at 142-145°C.
Solubility Soluble in water. Soluble in alcohols like methanol and ethanol.General property of hydrochloride salts.
Stability Stable under recommended storage conditions (cool, dry place).[2]Hygroscopic nature is possible; should be stored away from moisture.
Boiling Point Not applicable (decomposes).

Synthesis and Purification

The synthesis of O-alkylated hydroxylamines like cyclopropylmethylhydroxylamine typically involves the nucleophilic substitution of a suitable leaving group by a protected hydroxylamine equivalent, followed by deprotection and salt formation.

General Synthetic Approach

A robust and scalable synthesis can be envisioned via a two-step process starting from cyclopropylmethanol. This approach offers a clear and logical pathway, minimizing the use of hazardous reagents.

  • Activation of the Alcohol: Cyclopropylmethanol is first converted into a derivative with a good leaving group, such as a mesylate or tosylate, by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a non-nucleophilic base like triethylamine.

  • Nucleophilic Substitution and Deprotection: The resulting cyclopropylmethyl mesylate/tosylate is then reacted with a protected hydroxylamine, such as N-hydroxyphthalimide or tert-butyl N-hydroxycarbamate.[3] This is followed by acidic or hydrazinolytic deprotection to yield the free hydroxylamine.[3]

  • Salt Formation: The free base is then treated with a solution of hydrogen chloride in an organic solvent (e.g., diethyl ether or isopropanol) to precipitate the desired hydrochloride salt.[4]

Experimental Protocol: Synthesis via N-Hydroxyphthalimide

This protocol is a representative example based on established methodologies for O-alkylation.[3]

Step 1: Synthesis of Cyclopropylmethyl Tosylate

  • To a solution of cyclopropylmethanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add p-toluenesulfonyl chloride (1.2 eq) portion-wise.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tosylate.

Step 2: Synthesis of O-(Cyclopropylmethyl)hydroxylamine Hydrochloride

  • To a solution of N-hydroxyphthalimide (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Add the cyclopropylmethyl tosylate (1.1 eq) from Step 1 to the mixture.

  • Heat the reaction to 60-70 °C and stir for 8-12 hours until TLC indicates consumption of the starting material.

  • Cool the mixture, pour into ice-water, and extract the intermediate product with ethyl acetate.

  • Concentrate the organic phase and dissolve the residue in ethanol. Add hydrazine hydrate (1.5 eq) and reflux for 2 hours to cleave the phthalimide group.

  • Cool the reaction, filter off the phthalhydrazide precipitate, and concentrate the filtrate.

  • Dissolve the resulting crude free base in a minimal amount of diethyl ether and cool to 0 °C.

  • Slowly add a 2M solution of HCl in diethyl ether until precipitation is complete.

  • Filter the white solid, wash with cold diethyl ether, and dry under vacuum to afford O-(Cyclopropylmethyl)hydroxylamine hydrochloride.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Substitution & Deprotection cluster_step3 Step 3: Salt Formation A Cyclopropylmethanol C Cyclopropylmethyl Tosylate A->C Tosylation B TsCl, Et3N E Phthalimide Intermediate C->E SN2 Reaction D N-Hydroxyphthalimide, K2CO3 G Cyclopropylmethyl- hydroxylamine (Free Base) E->G Deprotection F Hydrazine Hydrate I Product: C4H9NO·HCl G->I Precipitation H HCl in Et2O

Caption: General synthesis pathway for Cyclopropylmethylhydroxylamine HCl.

Spectroscopic and Analytical Characterization

While specific spectra for this compound are not widely published, its structure allows for predictable analytical signatures.

Expected Spectroscopic Data
TechniqueExpected FeaturesRationale
¹H NMR δ 0.2-0.4 ppm (m, 2H), 0.5-0.7 ppm (m, 2H): Cyclopropyl CH₂ protons. δ 0.9-1.2 ppm (m, 1H): Cyclopropyl CH proton. δ 3.8-4.0 ppm (d, 2H): Methylene protons (-O-CH₂-). δ 10.0-12.0 ppm (br s, 3H): Protons on the nitrogen (-NH₂OH⁺), exchangeable with D₂O.The cyclopropyl protons appear in the characteristic upfield region. The methylene protons adjacent to the oxygen are deshielded. The ammonium protons will be broad and downfield.[5]
¹³C NMR δ 3-6 ppm (2C): Cyclopropyl CH₂ carbons. δ 8-12 ppm (1C): Cyclopropyl CH carbon. δ 75-80 ppm (1C): Methylene carbon (-O-CH₂-).The cyclopropyl carbons are highly shielded. The methylene carbon attached to the electronegative oxygen is significantly downfield. For comparison, Methoxyamine HCl shows a methyl carbon signal around 64 ppm.[6]
FT-IR (KBr) ~3200-2800 cm⁻¹ (broad): N-H stretching of the ammonium salt. ~3080 cm⁻¹: C-H stretching of the cyclopropyl ring. ~1100 cm⁻¹: C-O stretching.Strong, broad absorption is characteristic of ammonium salts. C-H stretches of the strained ring appear at a slightly higher frequency than typical sp³ C-H.
Mass Spec (ESI+) m/z = 88.07 [M+H]⁺ The parent ion corresponds to the mass of the free base (C₄H₉NO).

Reactivity and Applications in Drug Development

The utility of cyclopropylmethylhydroxylamine hydrochloride stems from its dual functionality: the reactive hydroxylamine group and the modifying cyclopropylmethyl moiety.

Core Reactivity: Nucleophilic Addition to Carbonyls

O-alkylated hydroxylamines are potent nucleophiles that readily react with aldehydes and ketones to form stable oxime ethers. This reaction is fundamental to its application as a chemical building block.[7][8]

  • Mechanism: The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen onto the electrophilic carbonyl carbon.[9] This is typically followed by dehydration to yield the C=N double bond of the oxime ether. The reaction is often catalyzed by mild acid.

Reaction_Mechanism R1 C1 C R1->C1 R2 R2->C1 O1 O C1->O1 Hydroxylamine H₂N-O-R³ Hydroxylamine->C1 attack Int_C C Int_O O⁻ Int_C->Int_O Int_N N⁺H₂-O-R³ Int_C->Int_N Prod_C C Int_C->Prod_C + H₂O Int_R1 Int_R1->Int_C Int_R2 Int_R2->Int_C Prod_N N-O-R³ Prod_C->Prod_N Prod_R1 Prod_R1->Prod_C Prod_R2 Prod_R2->Prod_C

Caption: Nucleophilic addition of a hydroxylamine to a ketone/aldehyde.

Applications in Medicinal Chemistry
  • Scaffold Component: The formation of oxime ethers is a reliable linking chemistry used in fragment-based drug discovery and the creation of combinatorial libraries.

  • Bioisosteric Replacement: The cyclopropyl group can act as a bioisostere for phenyl rings or gem-dimethyl groups, offering improved metabolic stability and altered binding conformations without a significant increase in molecular weight.

  • Modulation of Physicochemical Properties: Incorporation of the cyclopropylmethyl motif can fine-tune a drug candidate's lipophilicity (LogP), solubility, and membrane permeability, which are critical parameters for pharmacokinetic profiles.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of cyclopropylmethylhydroxylamine hydrochloride is paramount for laboratory safety. The following guidelines are based on safety data for structurally similar amine hydrochlorides.[10][11][12]

Hazard Identification
  • Skin and Eye Irritation: Likely to be a skin and eye irritant.[2] Direct contact should be avoided.

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[13]

  • Ingestion: May be harmful if swallowed.[2]

Recommended Handling Protocol
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[10]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[2][10]

  • Preventing Contamination: Avoid contact with skin, eyes, and clothing.[2] Wash hands thoroughly after handling.

  • Spill Response: In case of a spill, collect the solid material using spark-proof tools and place it in a suitable container for disposal.[10] Avoid generating dust.

Storage and Stability
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.[13] The material may be hygroscopic; protect from moisture.[2]

Conclusion

Cyclopropylmethylhydroxylamine hydrochloride is a versatile and valuable reagent for chemical research and development. Its well-defined reactivity, centered on the formation of oxime ethers, combined with the unique physicochemical contributions of the cyclopropylmethyl group, ensures its continued application in the synthesis of novel chemical entities. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in the laboratory.

References

  • ChemicalBook. (2025, July 5). Chemical Safety Data Sheet MSDS / SDS - (S)-1-CYCLOPROPYLETHYLAMINE HYDROCHLORIDE.
  • ChemShuttle. (n.d.). O-(cyclopropylmethyl)hydroxylamine hydrochloride;CAS No.
  • Sigma-Aldrich. (2025, April 28). SAFETY DATA SHEET.
  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds.
  • ChemicalBook. (n.d.). N-CYCLOPROPYL-METHYLAMINE HCL(67376-94-7) 1H NMR spectrum.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Lab Alley. (2025, July 3). SAFETY DATA SHEET.
  • Google Patents. (n.d.). CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
  • ChemicalBook. (n.d.). Cyclopropylmethyl-methyl-amine hydrochloride(77335-18-3) 1 H NMR.
  • de Meijere, A., et al. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC - NIH.
  • Luxembourg Bio Technologies. (n.d.). DSC CAS74124-79-1.
  • Yadav, S., et al. (2020, November 13).
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Cyclohexylamine Hydrochloride, 99%.
  • Ghosh, A. K., et al. (n.d.).
  • Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry.
  • Chemistry LibreTexts. (2015, July 18). 17.5: Reactivity of the Carbonyl Group: Mechanisms of Addition.
  • Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls.
  • Google Patents. (n.d.). CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride.
  • Save My Exams. (2025, November 4). Reactions of Carbonyl Compounds (OCR A Level Chemistry A): Revision Note.
  • Santa Cruz Biotechnology. (n.d.). N,N′-Disuccinimidyl carbonate | CAS 74124-79-1.
  • SlidePlayer. (n.d.). ORGANIC REACTION MECHANISM Addition to the Carbonyl Group Nucleophilic Addition Reactions.
  • Sigma-Aldrich. (n.d.). Di-(N,N -succinimidyl) carbonate for synthesis 74124-79-1.
  • Google Patents. (n.d.). CN101648887B - Method for synthesizing o-trans-(3-Cl-2-propenyl) hydroxylamine hydrochloride.
  • ChemicalBook. (n.d.). Methoxyamine Hydrochloride(593-56-6) 13C NMR spectrum.
  • SpectraBase. (n.d.). Methoxyamine hydrochloride - Optional[1H NMR] - Chemical Shifts.

Sources

Cyclopropylmethylhydroxylamine Hydrochloride (CAS 74124-04-2): A Comprehensive Guide to Identification, Analytical Validation, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, the strategic incorporation of unique structural motifs is essential for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). O-(Cyclopropylmethyl)hydroxylamine hydrochloride (CAS: 74124-04-2) serves as a critical, high-value building block in the synthesis of complex organic scaffolds, particularly oxime ethers and hydroxamic acids.

The rationale for utilizing the cyclopropylmethyl moiety lies in its unique physicochemical properties. The cyclopropyl ring introduces a rigid, lipophilic structural element that efficiently occupies specific hydrophobic pockets within target proteins (such as kinases), thereby enhancing binding affinity. Furthermore, compared to linear alkyl chains, the cyclopropyl group offers superior metabolic stability against cytochrome P450-mediated oxidation.

Supplying this building block as a hydrochloride salt is a deliberate chemical strategy. Free hydroxylamines are highly nucleophilic and prone to rapid oxidative degradation upon exposure to air. The HCl salt protonates the nitrogen atom, neutralizing its nucleophilicity and ensuring long-term stability and a prolonged shelf life under standard refrigeration (2-8 °C) [1, 2].

Physicochemical Profiling

Accurate identification and tracking of building blocks are foundational to reproducible synthetic chemistry. Table 1 summarizes the core physicochemical parameters of Cyclopropylmethylhydroxylamine hydrochloride.

Table 1: Physicochemical Specifications of CAS 74124-04-2

ParameterSpecification / Value
Chemical Name O-(Cyclopropylmethyl)hydroxylamine hydrochloride
CAS Registry Number 74124-04-2
Molecular Formula C4H10ClNO (C4H9NO · HCl)
Molecular Weight 123.58 g/mol
Purity Standard ≥ 95% - 97%
Physical Form Solid (Crystalline Powder)
SMILES Cl.NOCC1CC1
InChI Key HMMFZNBOQJOULD-UHFFFAOYSA-N
Storage Conditions 2-8 °C, desiccated

Role in Pharmaceutical Synthesis

Cyclopropylmethylhydroxylamine hydrochloride is predominantly utilized to synthesize therapeutic agents targeting hyperproliferative diseases and central nervous system (CNS) disorders.

  • Kinase Inhibitors (Oncology & Inflammation): It is a key intermediate in the synthesis of N-aryl-anthranilic acid hydroxamates. These compounds act as potent MEK (Mitogen-Activated Protein Kinase Kinase) inhibitors, modulating the ATP binding site to halt hyperproliferative pathways in cancer models [3].

  • Analgesic Agents: The compound is also employed in the synthesis of 4-phenylpiperidine derivatives (e.g., 4-cyclopropylmethoxyiminomethyl-1-methyl-4-phenylpiperidine), which are designed to provide the potent pain-relieving efficacy of traditional opioids while attempting to mitigate addiction potential [4].

G A Cyclopropylmethylhydroxylamine HCl (CAS: 74124-04-2) B In Situ Neutralization (TEA / NaOH) A->B D Nucleophilic Attack (O-Alkyl Hydroxylamine) B->D C Electrophilic Coupling (Acid Chloride / Ketone) C->D E Target Scaffold (Hydroxamate / Oxime Ether) D->E F Therapeutic Application (MEK Inhibitors / Analgesics) E->F

Fig 1. Workflow for integrating CAS 74124-04-2 into therapeutic scaffolds via nucleophilic coupling.

Analytical Identification & Validation Protocol

To ensure scientific integrity, any batch of CAS 74124-04-2 must undergo a self-validating analytical workflow before being introduced into a synthetic pipeline. This protocol utilizes orthogonal techniques (NMR for structural connectivity and LC-MS for mass/purity) to cross-verify the compound's integrity.

Step-by-Step Methodology: Orthogonal Validation
  • Step 1: Sample Preparation. Weigh 5.0 mg of the compound and dissolve it in 0.6 mL of anhydrous DMSO-d6.

    • Causality: DMSO-d6 is highly polar and effectively disrupts the strong ionic hydrogen bonding of the hydrochloride salt, ensuring complete dissolution and yielding sharp, highly resolved NMR resonances.

  • Step 2: 1H NMR Acquisition (400 MHz). Acquire the spectrum at 298 K. Look for the defining cyclopropyl multiplet signals (typically between 0.2 ppm and 0.6 ppm) and the distinct doublet of the oxymethyl group (-O-CH2-) around 3.6 ppm.

    • Causality: The integration ratio of the oxymethyl protons to the cyclopropyl ring protons must strictly be 2:5. Any deviation indicates ring-opening degradation or aliphatic impurities.

  • Step 3: LC-MS Analysis (ESI+). Inject 1 µL of a 1 mg/mL solution (in Methanol) onto a C18 reverse-phase column. Use a gradient of Water/Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, facilitating the ionization of the free hydroxylamine base in the electrospray ionization (ESI+) source. The target mass should appear as a strong [M-HCl+H]+ peak at m/z 88.1.

  • Step 4: Self-Validation Checkpoint.

    • Logic: If the LC-MS shows >95% purity at m/z 88.1, but the NMR integrations are skewed, suspect inorganic salt contamination. If both align perfectly, the batch is validated for synthesis.

G A Sample Preparation (Dissolution in DMSO-d6) B 1H & 13C NMR (Structural Connectivity) A->B C LC-MS Analysis (ESI+) (Mass & Purity >95%) A->C D Orthogonal Data Concordance (Self-Validation) B->D C->D E Batch Release for Synthesis D->E

Fig 2. Orthogonal analytical validation system ensuring structural integrity and purity.

Synthetic Application Protocol: Hydroxamate Formation

The following protocol details the synthesis of an N-aryl-anthranilic acid hydroxamate using CAS 74124-04-2. The methodology is designed to be self-validating by controlling reaction kinetics through precise temperature and stoichiometric management.

Step-by-Step Methodology:
  • Step 1: In Situ Free-Basing. Suspend Cyclopropylmethylhydroxylamine hydrochloride (1.2 equivalents) in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere. Cool the reaction vessel to 0 °C using an ice bath. Add Triethylamine (TEA) (2.5 equivalents) dropwise over 10 minutes.

    • Causality: The HCl salt is non-nucleophilic. TEA neutralizes the salt to liberate the active O-alkylhydroxylamine. The excess TEA (0.5 eq) serves to neutralize the HCl byproduct generated in the subsequent coupling step. The 0 °C temperature suppresses the premature oxidation of the newly liberated free base.

  • Step 2: Electrophilic Addition. Dissolve the target N-aryl-anthranilic acid chloride (1.0 equivalent) in a minimal volume of DCM. Add this solution dropwise to the reaction mixture, strictly maintaining the internal temperature below 5 °C.

    • Causality: Dropwise addition ensures that the highly reactive acid chloride remains the limiting reagent in the microenvironment of the reaction. This prevents exothermic spikes and eliminates the risk of di-acylation (over-reaction at the nitrogen atom).

  • Step 3: Reaction Maturation. Remove the ice bath and allow the reaction to slowly warm to room temperature (20-25 °C). Stir vigorously for 2 to 4 hours.

    • Causality: Warming the mixture provides the necessary activation energy to drive the sterically hindered coupling (due to the bulky cyclopropylmethyl group) to thermodynamic completion.

  • Step 4: Quench and Extraction (Self-Validation Checkpoint). Quench the reaction by adding an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO3). Separate the organic layer and wash with brine.

    • Causality: The mild basic quench safely neutralizes any unreacted acid chloride into its corresponding water-soluble carboxylate salt without hydrolyzing the newly formed, stable hydroxamate bond. A successful phase separation with no emulsion indicates a clean reaction profile.

References

  • Title: US Patent 2009/0275606A1 - Compounds for the Treatment of Hyperproliferative Diseases (MEK Inhibitors)
  • Title: EP Patent 0285032A1 - 4-Phenylpiperidine compounds and their preparation and use Source: Google Patents / European Patent Office URL

O-Cyclopropylmethylhydroxylamine Hydrochloride: Molecular Specifications and Synthetic Applications in MEK Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and kinase modulation, the precision of molecular building blocks dictates the efficacy of the final therapeutic agent. O-Cyclopropylmethylhydroxylamine hydrochloride is a critical synthetic intermediate utilized primarily in the development of highly selective, allosteric MEK1/2 inhibitors. By providing the essential N-(cyclopropylmethoxy) side chain, this compound enables the synthesis of benzhydroxamate-based drugs that lock the MAPK/ERK pathway in an inactive state. This technical guide explores its physicochemical properties, the mechanistic causality behind its use, and a validated protocol for its application in drug synthesis.

Physicochemical Specifications

Accurate molecular characterization is the first step in ensuring reproducible synthetic workflows. The quantitative data for O-Cyclopropylmethylhydroxylamine hydrochloride is summarized below[1].

PropertySpecification
Chemical Name O-Cyclopropylmethylhydroxylamine hydrochloride
Synonyms Cyclopropylmethoxyamine hydrochloride; O-(Cyclopropylmethyl)hydroxylamine HCl
CAS Registry Number 74124-04-2
Molecular Formula C₄H₁₀ClNO (Represented as C₄H₉NO · HCl)
Molecular Weight 123.58 g/mol
Appearance White to off-white crystalline powder
Solubility Highly soluble in Water, DMSO, and Methanol

Mechanistic Rationale: The Role of the Cyclopropylmethoxy Moiety

The integration of O-Cyclopropylmethylhydroxylamine hydrochloride into drug scaffolds is not arbitrary; it is driven by strict structure-activity relationship (SAR) requirements. Historically, the marked a paradigm shift, proving that MEK1/2 could be inhibited non-competitively[2].

Unlike ATP-competitive inhibitors that struggle with selectivity due to the highly conserved nature of the kinome's ATP-binding pockets, benzhydroxamate derivatives utilize the cyclopropylmethoxy side chain to access a unique, adjacent allosteric pocket[3].

  • Steric Complementarity : The cyclopropyl ring provides a rigid, lipophilic wedge that perfectly occupies the hydrophobic allosteric cleft of MEK, maximizing Van der Waals interactions.

  • Conformational Locking : The hydroxamate nitrogen acts as a hydrogen bond donor to the backbone carbonyl of Ser212 (in MEK1), locking the activation loop in a catalytically incompetent conformation.

  • Metabolic Resilience : Compared to linear alkoxy groups, the cyclopropyl moiety offers superior resistance to oxidative degradation by hepatic cytochromes, thereby enhancing the pharmacokinetic half-life of the resulting.

Pathway Visualization: Allosteric Modulation of MEK1/2

To understand the downstream impact of compounds synthesized from this precursor, we must visualize the signaling cascade. The diagram below illustrates how the N-(cyclopropylmethoxy)benzamide motif disrupts the MAPK/ERK pathway.

MEK_Allosteric_Inhibition Stimulus Growth Factors (EGF, PDGF) RTK Receptor Tyrosine Kinase (RTK) Stimulus->RTK RAS RAS (GTP-bound) RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1 / MEK2 RAF->MEK Phosphorylation ERK ERK1 / ERK2 MEK->ERK Phosphorylation Response Gene Transcription & Cell Proliferation ERK->Response Inhibitor Benzhydroxamate MEK Inhibitor (e.g., CI-1040) Inhibitor->MEK Allosteric Blockade

Fig 1: MAPK/ERK signaling cascade illustrating the allosteric blockade of MEK1/2 by benzhydroxamates.

Experimental Methodology: Synthesis of Benzhydroxamate MEK Inhibitors

This protocol outlines the synthesis of an N-phenylanthranilamide derivative, a standard workflow for generating targeted MEK inhibitors and [4]. The procedure is designed as a self-validating system where the chemical logic inherently drives purity and yield.

Objective

To synthesize a selective MEK1/2 inhibitor by coupling a halogenated anthranilic acid derivative with O-Cyclopropylmethylhydroxylamine hydrochloride[3].

Reagents
  • 2-(4-iodo-2-fluorophenylamino)-3,4-difluorobenzoic acid (1.0 eq)

  • O-Cyclopropylmethylhydroxylamine hydrochloride (1.5 eq)

  • HBTU (Coupling agent) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous THF and DMF (1:1 v/v)

Step-by-Step Procedure & Causality

Step 1: Substrate Activation

  • Dissolve the anthranilic acid derivative in the THF/DMF solvent mixture under an inert nitrogen atmosphere.

  • Add HBTU and DIPEA. Stir for 1 hour at ambient temperature.

  • Causality: HBTU rapidly converts the sterically hindered carboxylic acid into a highly reactive tetramethyluronium active ester. DIPEA is selected as the base because its steric bulk prevents it from acting as a competing nucleophile, ensuring it exclusively deprotonates the acid to drive the activation forward[4].

Step 2: Nucleophilic Substitution

  • Add O-Cyclopropylmethylhydroxylamine hydrochloride directly to the activated mixture.

  • Continue stirring for 48–72 hours.

  • Causality: The hydrochloride salt of the hydroxylamine is highly stable but unreactive. The excess DIPEA present in the mixture liberates the free base in situ, allowing the nucleophilic nitrogen to attack the active ester. The extended reaction time (48+ hours) is mandatory because the cyclopropylmethoxy group introduces significant steric hindrance, which slows the coupling rate[4].

Step 3: Reaction Quenching and Extraction

  • Concentrate the mixture in vacuo to remove the volatile THF.

  • Dilute the remaining DMF solution with Ethyl Acetate (EtOAc) and wash sequentially with deionized water (4x) and saturated NaCl (brine).

  • Causality: DMF and the urea byproducts of HBTU are highly water-soluble. Multiple aqueous washes partition these impurities into the aqueous layer, while the highly lipophilic benzhydroxamate product remains in the organic EtOAc layer. This self-validating extraction ensures high crude purity prior to chromatography[3].

Step 4: Drying and Purification

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to a crude orange gum.

  • Purify via silica gel flash chromatography using an EtOAc/Hexane gradient.

  • Causality: Na₂SO₄ chemically binds residual water without reacting with the product. Silica chromatography effectively separates the target N-alkoxybenzamide from any unreacted starting materials based on distinct polarity differences[4].

References

  • Title: BENZOHETEROCYCLES AND THEIR USE AS MEK INHIBITORS (EP1144385B1)
  • Title : 5-Carboxyfluorescein tagged N-phenylanthranilamide as a tracer reagent for fluorescence polarization Source : Organic & Biomolecular Chemistry (The Royal Society of Chemistry) URL :[Link]

  • Title : The discovery of the benzhydroxamate MEK inhibitors CI-1040 and PD 0325901 Source : ResearchGate URL :[Link]

Sources

Solubility Profile and Handling Protocols for O-(Cyclopropylmethyl)hydroxylamine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

O-(Cyclopropylmethyl)hydroxylamine hydrochloride (CAS: 74124-04-2) is a highly versatile alkoxyamine reagent utilized extensively in pharmaceutical synthesis, particularly for generating hydroxamate derivatives and modifying kinase inhibitors[1],[2],[3]. Because it is supplied as a hydrochloride salt to ensure bench stability and prevent oxidative degradation, its solubility profile is fundamentally dictated by ionic interactions. This whitepaper provides a comprehensive technical guide on the thermodynamic solubility of this compound across various organic solvents, the mechanistic causality behind its solvation behaviors, and validated protocols for manipulating its solubility state for non-polar synthetic applications.

Thermodynamic Solubility Data across Solvent Classes

The solubility of amine hydrochlorides is highly dependent on the solvent's ability to disrupt the ionic crystal lattice[4]. The table below summarizes the quantitative and qualitative solubility data for O-(Cyclopropylmethyl)hydroxylamine hydrochloride across standard solvent classes[5],[6],[7].

SolventClassificationDielectric Constant (ε)Solubility ProfileApplication Notes
Water Polar Protic80.1Highly SolubleIdeal for aqueous biphasic reactions or salt neutralization[7].
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7Soluble (≥ 10 mM)Standard for in vitro biological assay stock solutions[5],[6].
Methanol (MeOH) Polar Protic32.7SolubleUseful for homogeneous polar organic synthesis[7].
Dichloromethane (DCM) Weakly Polar9.1Insoluble (Suspension)Requires free-basing prior to use in coupling reactions[4].
Toluene Non-Polar2.4Insoluble (Suspension)Requires free-basing; used in specific acid chloride couplings[3].

Mechanistic Causality: The "Salt vs. Free Base" Dichotomy

The fundamental challenge in handling O-(Cyclopropylmethyl)hydroxylamine hydrochloride in organic synthesis lies in the competition between its crystal lattice energy and the solvation energy provided by the solvent[4].

  • Behavior in Polar Solvents: In high-dielectric solvents like water, methanol, or DMSO, the solvent molecules possess sufficient dipole moments to stabilize the separated protonated alkoxyamine cation (

    
    ) and the chloride anion (
    
    
    
    )[4],[8]. This favorable enthalpy of solvation overcomes the lattice energy, resulting in rapid dissolution.
  • Behavior in Non-Polar Solvents: In low-dielectric solvents like toluene or dichloromethane, the solvent cannot effectively shield the ionic charges. The thermodynamic penalty of separating the ion pair is too high, causing the salt to remain as an insoluble suspension or to "oil out"[4].

  • The Free-Base Solution: To utilize this reagent in non-polar environments (e.g., reacting with an acid chloride in toluene), the ionic charge must be removed[3]. By treating the hydrochloride salt with a strong aqueous base, the compound is deprotonated to its neutral free amine form (

    
    ). This shifts the intermolecular forces from strong ionic bonds to weaker dipole-dipole and Van der Waals interactions, which are easily solvated by non-polar organic media[4].
    

Experimental Workflow: Biphasic Free-Basing and Extraction

To seamlessly transition O-(Cyclopropylmethyl)hydroxylamine from a polar salt to a non-polar soluble reagent, a biphasic extraction protocol must be employed. The following methodology is designed as a self-validating system to ensure quantitative conversion and phase purity, adapted from established industrial processes[3].

Protocol: Conversion and Extraction into Toluene

Objective: Generate a strictly anhydrous, non-polar solution of free O-(Cyclopropylmethyl)hydroxylamine for downstream coupling.

Step 1: Aqueous Dissolution (Lattice Disruption)

  • Action: Suspend 1.0 equivalent of O-(Cyclopropylmethyl)hydroxylamine hydrochloride in a minimal volume of deionized water. Stir at room temperature until complete dissolution is achieved.

  • Causality: Water's high dielectric constant completely dissociates the salt, making the protonated amine fully accessible for the subsequent acid-base reaction.

Step 2: Alkalinization (Deprotonation)

  • Action: Slowly add 4.0 to 5.0 equivalents of 5M NaOH dropwise while maintaining the internal temperature below 35 °C[3].

  • Causality: The alkoxyamine has a specific

    
    . Using a strong base in excess ensures the pH is driven well above the 
    
    
    
    , guaranteeing >99% deprotonation to the neutral free base. Temperature control prevents the volatilization or degradation of the newly formed free amine.

Step 3: Biphasic Extraction (Phase Partitioning)

  • Action: Add 3 to 5 volumes of Toluene (or DCM) to the aqueous mixture. Stir vigorously for 15 minutes, then transfer to a separatory funnel and allow the phases to separate.

  • Causality: The neutral free base is highly lipophilic and partitions thermodynamically into the organic layer, leaving the inorganic NaCl byproduct in the aqueous phase.

Step 4: System Validation & Quality Control (Self-Validation)

  • Action:

    • Aqueous Check: Measure the pH of the residual aqueous layer. It must remain > 10. If it is lower, deprotonation was incomplete; add more NaOH and re-extract.

    • Organic Drying: Collect the organic layer and dry over anhydrous

      
       or 
      
      
      
      for 30 minutes to remove micro-emulsified water.
    • Filtration: Filter the drying agent. The resulting clear organic filtrate now contains the fully solubilized free base, ready for immediate downstream synthesis.

Solubilization Decision Matrix

Workflow Salt O-(Cyclopropylmethyl)hydroxylamine HCl (Ionic Crystal Lattice) Polar Polar Solvents (DMSO, MeOH, H2O) Salt->Polar High Dielectric Constant NonPolar Non-Polar Solvents (Toluene, DCM, EtOAc) Salt->NonPolar Low Dielectric Constant Soluble Direct Solvation (Lattice Energy Overcome) Polar->Soluble Insoluble Insoluble Suspension (Lattice Energy Dominates) NonPolar->Insoluble Base Add Aqueous Base (e.g., 5M NaOH) Insoluble->Base Protocol Initiation FreeBase Free Base Formation (Neutral Alkoxyamine) Base->FreeBase Deprotonation Extract Biphasic Extraction (Organic Layer) FreeBase->Extract Partitioning

Solubilization workflow for O-(Cyclopropylmethyl)hydroxylamine HCl based on solvent polarity.

Comprehensive References

1.1[1] 2.5[5] 3.6[6] 4.2[2] 5.7[7] 6.3[3] 7.4[4] 8.8[8]

Sources

In-Depth Technical Guide: Spectroscopic Profiling and Synthetic Utility of Cyclopropylmethylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopropylmethylhydroxylamine hydrochloride (CAS: 74124-04-2) is a highly specialized, bifunctional building block utilized extensively in modern medicinal chemistry. Its primary application lies in the installation of alkoxyamine moieties during the design of allosteric kinase inhibitors. This whitepaper provides a rigorous analysis of its spectroscopic signatures (NMR, IR, MS), elucidates the mechanistic causality behind its synthetic methodologies, and establishes a self-validating experimental protocol for its preparation and verification.

Pharmacological Relevance: MEK Inhibitor Synthesis

The Ras-Raf-MEK-ERK signaling cascade is a fundamental pathway regulating cellular proliferation and survival. Dysregulation of this pathway is a primary driver in numerous oncological and developmental pathologies. Cyclopropylmethylhydroxylamine hydrochloride is a critical reagent used to synthesize highly selective allosteric MEK1/2 inhibitors, such as and PD0325901 analogs[1].

By forming a cyclopropylmethoxy-amide linkage, the resulting drug molecules achieve optimal lipophilicity and structural rigidity. This specific geometry allows the inhibitor to bind selectively to the allosteric pocket of MEK (adjacent to the ATP-binding site), locking the kinase in an inactive conformation and halting downstream ERK phosphorylation[1].

Pathway RTK Receptor Tyrosine Kinase (RTK) RAS Ras (GTP-bound) RTK->RAS RAF Raf Kinase RAS->RAF MEK MEK1 / MEK2 RAF->MEK Phosphorylation ERK ERK1 / ERK2 MEK->ERK Phosphorylation Target Gene Transcription (Cell Proliferation) ERK->Target Inhibitor MEK Inhibitor (Synthesized via Alkoxyamine) Inhibitor->MEK Allosteric Blockade

Figure 1: Ras-Raf-MEK-ERK signaling pathway and allosteric blockade by MEK inhibitors.

Synthetic Workflow & Mechanistic Causality

The synthesis of cyclopropylmethylhydroxylamine hydrochloride requires stringent conditions to prevent the degradation of the delicate N-O bond and the highly strained cyclopropyl ring. The standard synthetic route relies on a three-step sequence: Mitsunobu coupling, hydrazinolysis, and anhydrous salt formation[1].

Workflow Step1 N-Hydroxyphthalimide + Cyclopropanemethanol Step2 Mitsunobu Reaction (DEAD, PPh3, THF) Step1->Step2 Step3 Hydrazinolysis (Methylhydrazine, DCM) Step2->Step3 Intermediate Isolation Step4 Acidification & Precipitation (HCl gas, Ether) Step3->Step4 Free Base Extraction Product O-Cyclopropylmethylhydroxylamine Hydrochloride Step4->Product Salt Formation

Figure 2: Synthetic workflow for O-cyclopropylmethylhydroxylamine hydrochloride validation.

Spectroscopic Data Profiling (NMR, IR, MS)

Accurate spectroscopic characterization is vital for verifying the integrity of the cyclopropylmethyl moiety prior to downstream pharmaceutical coupling. The tables below summarize the quantitative data, contextualized with the structural causality behind each signal.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Structural Rationale
10.77 Broad singlet (br s)3H*-NH₃⁺Deshielded by the localized positive charge. The signal is broadened due to ¹⁴N quadrupolar relaxation and rapid proton exchange. (Note: Literature[1] occasionally reports 2H due to rapid exchange with trace water in the solvent).
3.57 Doublet (d, J = 7.3 Hz)2H-O-CH₂-Significant downfield shift driven by the inductive electron-withdrawing effect of the directly attached oxygen atom.
0.84 - 0.74 Multiplet (m)1HCyclopropyl -CH-Shielded by the diamagnetic anisotropy generated by the strained C-C bonds of the cyclopropane ring.
0.31 - 0.25 Multiplet (m)2HCyclopropyl -CH₂- (trans)Diastereotopic-like splitting occurs due to the fixed, rigid geometry of the ring relative to the methoxyamine substituent.
0.04 - 0.00 Multiplet (m)2HCyclopropyl -CH₂- (cis)Highly shielded protons lying directly within the shielding cone of the adjacent C-C ring bonds.
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentCausality / Structural Rationale
75.39 -O-CH₂-Strongly deshielded by the electronegative oxygen atom.
5.52 Cyclopropyl -CH-Characteristic upfield shift of strained sp³ carbons in three-membered rings.
0.00 Cyclopropyl -CH₂-Extreme shielding effect from the cyclopropane ring current.
Table 3: IR and Mass Spectrometry (MS) Data Summary
TechniqueKey Signal / m/zAssignmentCausality / Structural Rationale
IR 3200 - 2800 cm⁻¹N-H stretchBroadened due to extensive hydrogen bonding and the cationic -NH₃⁺ state.
IR ~3080 cm⁻¹C-H stretch (ring)The higher s-character in the strained cyclopropyl C-H bonds pushes the stretching frequency >3000 cm⁻¹.
IR ~1050 cm⁻¹C-O stretchStrong dipole moment change during the C-O bond vibration.
ESI-MS (+) m/z 88.1[M+H]⁺Corresponds to the protonated free base (Theoretical MW = 87.12 g/mol ).
ESI-MS (+) m/z 71.1[M-NH₃]⁺Loss of ammonia (-17 Da) leaves a highly stable cyclopropylmethyl oxonium/carbocation.

Self-Validating Experimental Protocol

To ensure high fidelity in drug development applications, the synthesis of this compound must follow a self-validating system where each step is verified before progression.

Step 1: Mitsunobu Coupling

  • Procedure: To a stirred solution of N-hydroxyphthalimide (1.0 eq), cyclopropanemethanol (1.0 eq), and triphenylphosphine (1.01 eq) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) dropwise under a nitrogen atmosphere[1].

  • Causality: The Mitsunobu reaction is chosen over standard Sₙ2 alkylation because it avoids the use of strong bases or harsh electrophiles that could trigger the ring-opening of the sensitive cyclopropyl group.

  • Validation Checkpoint: Perform TLC analysis (Hexane/EtOAc 3:1). The reaction is validated when the UV-active N-hydroxyphthalimide spot completely disappears, replaced by a less polar, strongly UV-active spot corresponding to the protected intermediate.

Step 2: Hydrazinolysis (Deprotection)

  • Procedure: Dissolve the isolated intermediate in dichloromethane (DCM) and add methylhydrazine (1.0 eq). Stir vigorously for 15 minutes at room temperature[1].

  • Causality: Methylhydrazine is specifically selected over unsubstituted hydrazine. The resulting byproduct, N-methylphthalhydrazide, is highly insoluble in DCM, allowing for rapid and complete precipitation without aqueous workup.

  • Validation Checkpoint: The immediate formation of a voluminous white precipitate upon the addition of methylhydrazine visually confirms the successful cleavage of the phthalimide protecting group.

Step 3: Salt Formation

  • Procedure: Filter the suspension and concentrate the filtrate carefully under reduced pressure (the product is volatile). Redissolve the resulting clear oil in anhydrous diethyl ether and bubble anhydrous HCl gas through the solution[1].

  • Causality: The free base of cyclopropylmethoxyamine is highly volatile and prone to oxidative degradation. Immediate conversion to the hydrochloride salt in an anhydrous environment prevents hydrolysis of the N-O bond and yields a shelf-stable solid.

  • Validation Checkpoint: Instantaneous precipitation of a white powder upon HCl introduction. To validate the salt formation physically, dissolve a 5 mg aliquot of the dried powder in water; complete solubility confirms the ionic hydrochloride salt, whereas the free base would form an insoluble oily emulsion.

References

  • Source: European Patent Office (EP 1144385 B1)
  • Title: 5-Carboxyfluorescein tagged N-phenylanthranilamide as a tracer reagent for fluorescence polarization: a robust method to screen MAPK pathway allosteric inhibitors Source: Chemical Communications (Royal Society of Chemistry) URL: [Link]

Sources

Cyclopropylmethylhydroxylamine Hydrochloride: A Strategic Building Block in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds is a constant challenge. O-(Cyclopropylmethyl)hydroxylamine hydrochloride (CAS 74124-04-2) has emerged as a privileged synthon for introducing the cyclopropylmethoxyimino (oxime ether) pharmacophore[1]. This highly specific functional group offers a unique combination of enhanced lipophilicity, conformational rigidity, and exceptional metabolic stability, making it an indispensable tool for researchers aiming to rescue metabolically labile ketones or imines.

This technical guide explores the mechanistic causality, structural advantages, and validated synthetic protocols for utilizing cyclopropylmethylhydroxylamine hydrochloride in advanced chemical synthesis.

Physicochemical Causality: Why the Cyclopropylmethoxyimino Group?

The strategic replacement of a carbonyl group with an O-(cyclopropylmethyl)oxime ether is not merely a structural tweak; it is a calculated modification driven by fundamental physical organic chemistry.

The Alpha-Effect and Nucleophilicity

Hydroxylamines exhibit the "alpha-effect," where the adjacent lone pairs on the nitrogen and oxygen atoms experience ground-state electronic repulsion. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the nitrogen significantly more nucleophilic than a standard primary amine of similar basicity. Consequently, O-(cyclopropylmethyl)hydroxylamine readily condenses with sterically hindered ketones under mild conditions that would otherwise fail with standard aliphatic amines.

Metabolic Stability via Orbital Hybridization

A primary liability of simple alkoxyimino groups (e.g., methoxyimino) is their susceptibility to Cytochrome P450-mediated oxidative cleavage (O-dealkylation). The cyclopropylmethyl group mitigates this through two mechanisms:

  • Steric Shielding: The bulky cyclopropyl ring physically blocks enzymatic access to the crucial alpha-carbon.

  • Bond Hybridization: The C-C bonds within the cyclopropyl ring possess high s-character (sp²-like), which correspondingly increases the s-character of the adjacent C-H bonds. These stronger C-H bonds are significantly more resistant to the initial hydrogen abstraction step required for CYP450-mediated oxidation[2].

G A Carbonyl Substrate (Aldehyde/Ketone) C Tetrahedral Hemiaminal (pH 4.5 - 6.0) A->C Nucleophilic Attack B CPMH·HCl (CAS 74124-04-2) B->C Alpha-effect Nitrogen D O-(Cyclopropylmethyl) Oxime Ether C->D Dehydration (-H2O)

Caption: Reaction mechanism of CPMH·HCl with a carbonyl substrate to form an oxime ether.

Applications in Therapeutics and Agrochemicals

The utility of the cyclopropylmethoxyimino moiety is validated across multiple highly regulated chemical sectors.

Agrochemicals: Cyflufenamid

In agricultural chemistry, the fungicide Cyflufenamid relies critically on the (Z)-N-[α-(cyclopropylmethoxyimino)] motif[3]. The oxime ether linkage provides the necessary hydrolytic stability for field application, while the lipophilic cyclopropylmethyl tail ensures rapid penetration through the waxy cuticles of plant leaves to control powdery mildew.

Pharmaceuticals: S1P1 Agonists & Antimalarials

In drug development, the moiety is utilized to fine-tune receptor binding and half-life:

  • Autoimmune Therapeutics: Recent developments in Sphingosine-1-phosphate receptor 1 (S1P1) agonists utilize the O-cyclopropylmethyl oxime group to achieve high selectivity and in vivo stability, offering potential treatments for vascular and autoimmune diseases like multiple sclerosis[4].

  • Antimalarial Dimers: Artemisinin-derived trioxane dimers suffer from rapid clearance. The introduction of a cyclopropylmethylene oxime derivative significantly improved the survival time in Plasmodium berghei-infected models by acting as a lipophilic, metabolically stable vector that enhances oral bioavailability[5].

G Start Lead Compound (Metabolic Liability) Step1 Integration of Cyclopropylmethoxyimino Group Start->Step1 Branch1 Increased Lipophilicity (LogP Enhancement) Step1->Branch1 Branch2 Steric Shielding (sp2-like C-C bonds) Step1->Branch2 Result1 Enhanced Membrane Permeability Branch1->Result1 Result2 Resistance to CYP450 Oxidative Cleavage Branch2->Result2 Final Improved In Vivo Pharmacokinetics Result1->Final Result2->Final

Caption: Pharmacokinetic optimization logic utilizing the cyclopropylmethoxyimino moiety.

Quantitative Structure-Property Relationships (QSPR)

When selecting an oxime ether building block, the cyclopropylmethyl variant offers a "Goldilocks" profile—providing substantial metabolic protection without the extreme steric hindrance of a tert-butyl group, which can severely depress target binding affinity.

Substituent (R-O-N=C)Relative Lipophilicity (ΔLogP)Steric Bulk ProfileCYP450 Oxidative StabilityPrimary Application Stage
Methyl (Methoxyimino) Low (+0.1)MinimalLow (Prone to O-demethylation)Early-stage screening / Hit generation
Ethyl (Ethoxyimino) Moderate (+0.6)ModerateModerateIntermediate lead optimization
Cyclopropylmethyl High (+1.2) Large (Rigid) High (Steric/Electronic shielding) Advanced lead / Clinical candidates
tert-Butyl Very High (+1.4)ExtremeVery HighCases requiring absolute conformational lock

Self-Validating Experimental Protocols

To ensure reproducibility and high yields, the condensation of O-(cyclopropylmethyl)hydroxylamine hydrochloride must be strictly pH-controlled. The following protocol is designed as a self-validating system.

Protocol: Synthesis of O-(Cyclopropylmethyl)oximes from Ketones

Objective: Convert a metabolically labile ketone into a stable O-(cyclopropylmethyl)oxime ether.

Reagents:

  • Target Ketone (1.0 equiv)

  • O-(Cyclopropylmethyl)hydroxylamine hydrochloride (1.2 - 1.5 equiv)[1]

  • Sodium Acetate (NaOAc) or Pyridine (1.5 - 2.0 equiv)

  • Solvent: Ethanol or Methanol / Water (4:1 v/v)

Step-by-Step Methodology:

  • Preparation of the Free Base (In Situ): Suspend the ketone and O-(cyclopropylmethyl)hydroxylamine hydrochloride in the alcoholic solvent.

    • Causality Check: The hydrochloride salt is stable for storage but non-nucleophilic. It must be liberated in solution.

  • pH Modulation: Add Sodium Acetate to the stirring mixture.

    • Causality Check: NaOAc buffers the solution to a pH of ~4.5 - 5.5. If the pH drops below 4, the hydroxylamine remains protonated and unreactive. If the pH exceeds 7, the carbonyl oxygen is insufficiently activated via hydrogen bonding, stalling the formation of the hemiaminal intermediate.

  • Reaction Execution: Heat the mixture to 60°C (or reflux) for 2–6 hours.

    • Validation: Monitor via TLC or LC-MS. The disappearance of the ketone peak and the emergence of a more lipophilic (higher Rf) oxime ether spot indicates successful dehydration of the hemiaminal.

  • Workup & Isomer Separation: Concentrate the solvent in vacuo. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Note on Stereochemistry: The reaction typically yields an E/Z isomeric mixture. Due to the steric bulk of the cyclopropylmethyl group, the isomers often have distinct Rf values and can be separated via silica gel column chromatography.

References

  • ChemShuttle. "O-(cyclopropylmethyl)hydroxylamine hydrochloride; CAS No.: 74124-04-2". ChemShuttle Catalog.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 135515530, Cyflufenamid". PubChem.
  • Google Patents. "US11059784B2 - Oxime ether compounds". United States Patent and Trademark Office.
  • National Institutes of Health. "Synthesis and Antimalarial Efficacy of Two-Carbon Linked, Artemisinin-Derived, Trioxane Dimers in Combination with Known Antimalarial Drugs". PMC.
  • ResearchGate. "Lead compound optimization strategy - Changing metabolic pathways and optimizing metabolism stability".

Sources

Technical Whitepaper: Safety, Handling, and Application of O-(Cyclopropylmethyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the synthesis of highly selective kinase and polymerase inhibitors requires specialized building blocks that impart favorable pharmacokinetic properties. O-(Cyclopropylmethyl)hydroxylamine hydrochloride (CAS: 74124-04-2) has emerged as a critical intermediate in the development of targeted therapeutics, most notably MEK1 inhibitors and PARP1 inhibitors[1][2]. By incorporating a cyclopropylmethoxy moiety, medicinal chemists can enhance the lipophilicity and target-binding affinity of drug candidates[3].

However, the handling of hydroxylamine derivatives requires strict adherence to toxicological protocols. This whitepaper provides a comprehensive, self-validating guide to the physicochemical properties, safety requirements, and experimental methodologies associated with O-(Cyclopropylmethyl)hydroxylamine hydrochloride.

Physicochemical Profiling

To ensure reproducible experimental outcomes, it is critical to understand the baseline quantitative metrics of the reagent. The hydrochloride salt form is utilized to prevent premature oxidation and maintain the stability of the free amine[4].

Table 1: Physicochemical Properties

PropertySpecification / Value
Chemical Name O-(Cyclopropylmethyl)hydroxylamine hydrochloride
CAS Registry Number 74124-04-2
Molecular Formula C₄H₁₀ClNO
Molecular Weight 123.58 g/mol
Standard Purity ≥ 97% (typically verified via HPLC)
Appearance White to off-white crystalline solid
Solubility Soluble in DMF, THF, DMSO, and Water

Toxicological Profile & Mechanistic Safety

While O-(Cyclopropylmethyl)hydroxylamine hydrochloride is an invaluable synthetic tool, it carries inherent risks typical of the hydroxylamine class[5].

Hazard Classification

The compound is classified as a primary irritant. Exposure routes include inhalation of dust, dermal contact, and ingestion.

  • Dermal/Ocular: Causes skin irritation and serious eye irritation. It may also act as a skin sensitizer upon repeated exposure[6].

  • Systemic Toxicity (Class Effect): Hydroxylamine derivatives are known to induce methemoglobinemia . The mechanism involves the oxidation of ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), which severely impairs the blood's oxygen-carrying capacity.

Downstream Biological Targets

The primary utility of this compound lies in its ability to form oximes and hydroxamic acid derivatives that act as potent allosteric inhibitors. For instance, derivatives synthesized from this compound are utilized to block the MAPK/ERK signaling pathway by targeting MEK1/2 kinases, effectively halting tumor cell proliferation[1].

MEK_Pathway Ligand Mitogen Signal RTK Receptor Tyrosine Kinase Ligand->RTK RAS RAS (Active) RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 Kinase RAF->MEK ERK ERK1/2 Pathway MEK->ERK Inhibitor Cyclopropylmethoxy Derivative Inhibitor->MEK Allosteric Blockade

MAPK signaling cascade highlighting MEK1 targeted by cyclopropylmethoxy-derived inhibitors.

Safe Handling & Emergency Workflows

Due to its irritant properties and potential systemic toxicity, handling must be strictly controlled.

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecification
Respiratory N95 or P100 particulate respirator (if handled outside a fume hood)
Dermal Nitrile gloves (double-gloving recommended for bulk handling)
Ocular Chemical splash goggles (ANSI Z87.1 compliant)
Environmental Class II Biological Safety Cabinet or Chemical Fume Hood
Spill Response and Neutralization

In the event of a spill, the acidic nature of the hydrochloride salt requires careful neutralization.

Handling_Workflow Start O-(Cyclopropylmethyl)hydroxylamine HCl PPE Don PPE & Fume Hood Start->PPE Spill Spill Detected? PPE->Spill Clean Neutralize (NaHCO3) & Dispose Spill->Clean Yes Proceed Proceed to Synthesis Spill->Proceed No

Self-validating safety and spill response workflow for handling hydroxylamine hydrochloride salts.

Experimental Methodology: Self-Validating Synthesis Protocol

The following protocol outlines the synthesis of a MEK1 inhibitor intermediate (an N-phenylanthranilamide derivative) using O-(Cyclopropylmethyl)hydroxylamine hydrochloride[3]. This protocol is designed as a self-validating system , ensuring that chemical causality is understood and analytical confirmation is achieved before proceeding to subsequent steps.

Step 1: Carboxylic Acid Activation
  • Action: Dissolve 1.0 equivalent of the target benzoic acid derivative in a 1:1 mixture of THF and DMF. Add 1.1 equivalents of HBTU.

  • Causality: HBTU is utilized to convert the sterically hindered, unreactive carboxylic acid into a highly reactive tetramethyluronium intermediate. This intermediate rapidly collapses into an active HOBt ester, drastically lowering the activation energy required for the upcoming nucleophilic acyl substitution[3].

Step 2: Amine Liberation and Coupling
  • Action: Add 3.0 equivalents of N,N-diisopropylethylamine (DIPEA), followed by 1.5 equivalents of O-(Cyclopropylmethyl)hydroxylamine hydrochloride. Stir at ambient temperature for 48–72 hours[3].

  • Causality: The hydroxylamine is supplied as a stable hydrochloride salt to prevent degradation[4]. DIPEA, a non-nucleophilic base, is required to deprotonate the HCl salt and liberate the free nucleophilic amine. Because the cyclopropylmethyl group introduces significant steric bulk, the nucleophilic attack on the active ester is slowed, necessitating an extended reaction time (up to 72 hours) to achieve optimal yield[3].

Step 3: In-Process Control (IPC) & Validation
  • Action: At 24h and 48h, withdraw a 10 µL reaction aliquot, dilute in 1 mL of LC-MS grade Acetonitrile, and inject into the LC-MS.

  • Validation Logic: The protocol is self-validating; the reaction must only be quenched when the LC-MS chromatogram confirms that the mass peak of the HOBt active ester intermediate is <5% relative to the product peak (

    
    
    
    
    
    ). If the intermediate persists >5% at 48h, an additional 0.5 eq of the hydroxylamine salt and DIPEA must be added.
Step 4: Quenching and Workup
  • Action: Once validated by LC-MS, concentrate the mixture in vacuo. Dilute the residue with Ethyl Acetate (EtOAc) and wash sequentially with water and brine. Dry the organic layer over MgSO₄ and evaporate to yield the crude product[3].

References

  • BENZOHETEROCYCLES AND THEIR USE AS MEK INHIBITORS - EP 1144385 B1, European Patent Office.
  • 5-Carboxyfluorescein tagged N-phenylanthranilamide as a tracer reagent for fluorescence polarization , The Royal Society of Chemistry. Available at: [Link]

  • Hydroxylamine hydrochloride suppliers USA , American Chemical Suppliers. Available at: [Link]

  • WO2023122140A1 - Parp1 inhibitors, Google Patents.

Sources

Stability and storage conditions for Cyclopropylmethylhydroxylamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Stability Dynamics and Optimal Storage Protocols for Cyclopropylmethylhydroxylamine Hydrochloride: A Technical Guide for Pharmaceutical Development

Strategic Importance in Drug Development

Cyclopropylmethylhydroxylamine hydrochloride (CAS: 74124-04-2) is a highly specialized bifunctional building block utilized extensively in modern organic synthesis. For researchers and drug development professionals, its primary value lies in its ability to install O-alkyl oxime linkages, a structural motif critical to the pharmacokinetic stability of various active pharmaceutical ingredients (APIs). Notably, this compound is a foundational reagent in the synthesis of benzoheterocycle-based MEK inhibitors, which are deployed in targeted therapies for hyperproliferative diseases such as cancer and severe inflammation ()[1].

While the hydrochloride salt form is engineered to confer stability over its highly volatile free-base counterpart, it remains susceptible to specific environmental stressors. Understanding the causality behind its degradation is essential for maintaining batch-to-batch reproducibility and ensuring the integrity of downstream synthetic workflows.

Physicochemical Profiling

To establish a baseline for handling, the quantitative physicochemical properties of the compound are summarized below.

Table 1: Fundamental Physicochemical Properties

Property Value Reference Standard
Chemical Name O-(Cyclopropylmethyl)hydroxylamine hydrochloride IUPAC
CAS Number 74124-04-2 Chemical Abstracts Service[2]
Molecular Formula C4H10ClNO Elemental Analysis[3]
Molecular Weight 123.58 g/mol Mass Spectrometry[4]
Melting Point 170–172 °C Differential Scanning Calorimetry[5]

| Physical Form | White to yellow crystalline solid | Visual Inspection |

Mechanistic Degradation Pathways (The Causality of Instability)

The instability of Cyclopropylmethylhydroxylamine hydrochloride is not random; it follows predictable kinetic pathways driven by environmental variables. As a Senior Application Scientist, it is critical to understand why degradation occurs to effectively prevent it.

  • Hygroscopicity & Hydrolysis: The hydrochloride salt is inherently hygroscopic. When exposed to ambient humidity, the salt absorbs moisture, leading to localized micro-dissolution. This moisture acts as a solvent, facilitating a pH shift that partially dissociates the stable salt into hydrochloric acid and the free hydroxylamine base.

  • Oxidative Susceptibility: Once the free base is liberated via moisture uptake, the nitrogen atom's lone pair becomes highly reactive. Exposure to atmospheric oxygen triggers auto-oxidation, rapidly converting the hydroxylamine moiety into unwanted oximes or nitrones.

  • Thermal Cleavage: While the compound has a high melting point (170–172 °C)[5], prolonged exposure to moderate heat lowers the activation energy required for the homolytic cleavage of the delicate N-O bond, leading to irreversible thermal decomposition.

DegradationPathways A Cyclopropylmethylhydroxylamine HCl (Stable Salt Form) B Moisture Uptake (Hygroscopic Action) A->B Humidity (>60% RH) E Thermal Cleavage (Heat > 170°C) A->E Thermal Stress C Free Base Dissociation (Highly Reactive) B->C pH Shift / Dissolution D Oxidative Degradation (O2 Exposure) C->D Atmospheric Oxygen F Oximes / Nitrones (Degradation Products) D->F Auto-oxidation E->F N-O Bond Fission

Figure 1: Mechanistic degradation pathways of Cyclopropylmethylhydroxylamine HCl under environmental stress.

Optimal Storage Conditions & Environmental Controls

To mitigate the degradation pathways outlined above, storage protocols must be strictly enforced. The causality behind each storage parameter directly addresses a specific kinetic vulnerability of the molecule.

Table 2: Recommended Storage Parameters vs. Degradation Risk

Storage Parameter Recommended Condition Quantitative Limit Primary Risk if Exceeded
Temperature Refrigerated 2–8 °C Thermal N-O bond cleavage; accelerated oxidation[5][6]
Atmosphere Inert Gas (Ar/N2) < 1% O2 Auto-oxidation of the free base[5]
Humidity Desiccated < 10% RH Hygroscopic moisture uptake; salt dissociation

| Light Exposure | Actinic Protection | 0 Lux (Amber Glass) | UV-catalyzed radical formation |

  • Causality of Temperature (2–8 °C): Storing the compound under refrigerated conditions () restricts the thermal kinetic energy available to the system, thereby suppressing the activation energy required for both auto-oxidation and N-O bond fission.

  • Causality of Inert Atmosphere: Purging the headspace of the storage container with Argon or Nitrogen displaces ambient oxygen. Without

    
     acting as the primary electron acceptor, the oxidative degradation of the free base is chemically halted ()[5].
    

Experimental Protocol: Self-Validating Stability Assessment

To verify the shelf-life and purity of Cyclopropylmethylhydroxylamine hydrochloride, laboratories must employ a self-validating analytical protocol. A self-validating system ensures that the analytical workflow inherently verifies its own accuracy (via internal controls and system suitability checks) before any sample data is accepted as factual.

Step-by-Step Methodology

Phase 1: Inert Sample Preparation

  • Transfer the bulk compound into a nitrogen-purged glove box (Oxygen < 1 ppm, Humidity < 5%).

  • Aliquot 50.0 mg of the compound into individual 2 mL amber glass HPLC vials.

  • Cap the vials immediately with PTFE-lined hermetic septa to prevent moisture ingress.

Phase 2: Controlled Environmental Stressing

  • Distribute the sealed vials into calibrated environmental stability chambers.

  • Assign vials to three distinct conditions:

    • Control: 2–8 °C (Refrigerated).

    • Accelerated: 25 °C / 60% Relative Humidity (RH).

    • Stress: 40 °C / 75% RH.

Phase 3: System Suitability Testing (SST) - The Self-Validating Mechanism

  • Prior to analyzing any time-point samples, inject a standardized "Resolution Mixture" into the HPLC-UV/MS system. This mixture must contain the pure API (Cyclopropylmethylhydroxylamine HCl) and a known synthetic degradant (e.g., its corresponding oxime).

  • Validation Gate: The analytical run is only validated if the chromatographic resolution (

    
    ) between the API peak and the degradant peak is 
    
    
    
    , and the tailing factor is
    
    
    . If these parameters fail, the system must be recalibrated. This closed-loop check guarantees the column chemistry can accurately differentiate the intact molecule from its degradation products.

Phase 4: Time-Point Analysis & Quantification

  • At intervals of 0, 1, 3, and 6 months, remove one vial from each chamber.

  • Dissolve the 50.0 mg sample in 1.0 mL of anhydrous acetonitrile (HPLC grade).

  • Inject 10 µL into the validated HPLC system.

  • Calculate the remaining purity by comparing the Area Under the Curve (AUC) of the API peak against the T=0 baseline. Plot the degradation kinetics to establish a definitive expiration date.

StabilityWorkflow S1 1. Sample Preparation (Inert Atmosphere Aliquoting) S2 2. Environmental Stress (Chambers: 2-8°C, 25°C, 40°C) S1->S2 Hermetic Seal S3 3. Time-Point Sampling (0, 1, 3, 6 Months) S2->S3 Incubation S4 4. HPLC/MS Analysis (System Suitability Validated) S3->S4 Extraction S5 5. Data Synthesis (Shelf-Life & Kinetics) S4->S5 Quantification

Figure 2: Self-validating experimental workflow for assessing stability and degradation kinetics.

References

  • Google Patents. "US20090275606A1 - Benzoheterocycles and their use as MEK inhibitors". United States Patent Application.

Sources

Methodological & Application

Application Note: Protocol for N-Alkylation Reactions Using Cyclopropylmethylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the N-Cyclopropylmethyl Moiety

The cyclopropyl group is a highly valued structural motif in modern drug discovery. Its unique stereoelectronic properties impart conformational rigidity, improve metabolic stability by blocking sites of oxidation, and can enhance binding affinity to biological targets.[1][2] Consequently, methods for introducing the N-cyclopropylmethyl group are of significant interest to medicinal chemists and drug development professionals.[3] This group is a key component in various FDA-approved drugs and clinical candidates, demonstrating its utility in crafting potent and effective therapeutic agents.[1][2]

This application note provides a detailed protocol for the N-alkylation of carbonyl compounds using cyclopropylmethylhydroxylamine hydrochloride. This method proceeds via a one-pot, two-step reductive amination sequence. The hydroxylamine first condenses with an aldehyde or ketone to form an oxime intermediate in situ. This intermediate is then reduced to the desired N-cyclopropylmethyl amine. This approach avoids the direct handling of potentially volatile or unstable cyclopropylmethylamine and circumvents common issues associated with direct alkylation, such as over-alkylation.[4] The protocol is robust, generally high-yielding, and applicable to a wide range of substrates.[5][6]

Reagent Properties and Critical Safety Protocols

Cyclopropylmethylhydroxylamine Hydrochloride is the key starting material for the protocols described herein. As with any chemical procedure, a thorough understanding of the reagent's properties and adherence to strict safety protocols is paramount.

  • Chemical Identity:

    • Synonyms: (Cyclopropylmethyl)hydroxylamine HCl

    • Molecular Formula: C₄H₁₀ClNO

    • Molecular Weight: 123.58 g/mol

  • Safety & Handling:

    • Cyclopropylmethylhydroxylamine hydrochloride and related hydroxylamine salts are classified as hazardous substances. They can be toxic if swallowed, harmful in contact with skin, and may cause skin and serious eye irritation.[7][8] Some hydroxylamine derivatives are suspected of causing cancer and may cause damage to organs through prolonged exposure.[7][8]

    • Personal Protective Equipment (PPE): Always handle the reagent inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9][10]

    • Handling Precautions: Avoid creating dust.[9] Prevent contact with skin and eyes. Do not ingest or inhale. Keep containers tightly closed in a dry, cool, and well-ventilated area.[7]

    • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Reaction Mechanism: One-Pot Condensation and Reduction

The N-alkylation process occurs via a reductive amination pathway. This reaction is highly efficient as it combines two distinct chemical transformations into a single, continuous workflow without the need for isolating the intermediate.

  • Oxime Formation: The reaction commences with the nucleophilic attack of the nitrogen atom of cyclopropylmethylhydroxylamine on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a C=N double bond, yielding a stable oxime intermediate. This step is often facilitated by mildly acidic conditions, which can be autocatalytic or promoted by the hydrochloride salt form of the reagent.

  • Reduction: A reducing agent, specifically chosen for its selectivity for the C=N bond over the original C=O bond, is introduced. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice for this transformation due to its mild nature and high chemoselectivity.[5][11] The hydride attacks the carbon of the oxime, and subsequent workup protonates the nitrogen, yielding the final N-cyclopropylmethyl secondary amine product.

Reaction Mechanism cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Reduction Start R(R')C=O + H₂NOH-CH₂-cPr • HCl Intermediate [R(R')C=NOH-CH₂-cPr]⁺ Start->Intermediate + H⁺ Oxime R(R')C=N-O-CH₂-cPr (Oxime Intermediate) Intermediate->Oxime - H₂O, - H⁺ Reducer NaBH(OAc)₃ Oxime->Reducer Reduction of C=N bond Product R(R')CH-NH-O-CH₂-cPr (Final Product) Reducer->Product

Caption: Mechanism of N-alkylation via reductive amination.

Detailed Experimental Protocol: N-Alkylation of Benzaldehyde

This protocol provides a representative procedure for the N-alkylation of an aromatic aldehyde. The methodology can be adapted for other aldehydes and ketones with minor modifications to reaction times or purification techniques.

Materials and Reagents

Reagent/MaterialAmount (for 1.0 mmol scale)Purpose
Aldehyde or Ketone (e.g., Benzaldehyde)1.0 mmol, 1.0 equiv.Substrate
Cyclopropylmethylhydroxylamine hydrochloride1.2 mmol, 1.2 equiv.Aminating reagent precursor
Sodium Triacetoxyborohydride (NaBH(OAc)₃)1.5 mmol, 1.5 equiv.Selective reducing agent
Anhydrous Dichloromethane (DCM)10 mLReaction solvent
Saturated aq. Sodium Bicarbonate (NaHCO₃)~20 mLQuenching and neutralization
Brine~15 mLWashing
Anhydrous Magnesium Sulfate (MgSO₄)As neededDrying agent
Silica GelAs neededStationary phase for chromatography
Round-bottom flask, stir bar, TLC plates, etc.---Standard laboratory glassware

Step-by-Step Procedure

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 mmol).

  • Amine Addition: Add anhydrous dichloromethane (10 mL) followed by cyclopropylmethylhydroxylamine hydrochloride (1.2 mmol).

  • Imine/Oxime Formation: Stir the resulting mixture vigorously at room temperature for 1-2 hours. The progress of oxime formation can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting carbonyl compound. This initial period is crucial to allow for the complete formation of the C=N bond before reduction.[11]

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 mmol) to the reaction mixture in portions over 5 minutes. A mild exotherm or gas evolution may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's completion by TLC until the oxime intermediate is fully consumed.

  • Work-up and Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution (~20 mL). Stir for 15-20 minutes until gas evolution ceases. This step neutralizes the acidic reaction medium and destroys any remaining reducing agent.[11]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (~15 mL each).

  • Washing and Drying: Combine all organic layers and wash them once with brine (~15 mL). Dry the combined organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-cyclopropylmethyl amine derivative.[11]

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation and Expected Outcomes

Reductive amination is a highly reliable and versatile reaction. The yields are generally moderate to excellent, though they can vary based on the steric and electronic properties of the carbonyl substrate.

Table 1: Representative Substrate Scope and Expected Yields

SubstrateProduct TypeExpected Yield RangeNotes
Aromatic AldehydesSecondary Benzyl-type Amine85-95%Electron-donating groups may accelerate the reaction.
Aliphatic AldehydesSecondary Alkyl Amine80-90%Generally clean reactions; may require slightly longer reaction times.
Aromatic KetonesSecondary Benzylic Amine75-85%Steric hindrance around the carbonyl may slow the reaction rate.
Aliphatic KetonesSecondary Alkyl Amine70-85%Less reactive than aldehydes; may require extended reaction times or mild heating.
Weakly Nucleophilic AminesSecondary AmineLower yieldsElectron-poor aryl amines may result in no product formation in some cases.[5]

Visualized Experimental Workflow

The following diagram outlines the complete workflow from reagent preparation to final product characterization, providing a clear visual guide for laboratory execution.

Experimental Workflow A 1. Weigh Reagents (Carbonyl & Hydroxylamine HCl) B 2. Dissolve in Anhydrous DCM & Stir for 1-2h (Oxime Formation) A->B C 3. Add NaBH(OAc)₃ (Reduction Step) B->C D 4. Monitor Reaction by TLC (12-24h) C->D E 5. Quench with aq. NaHCO₃ D->E If Reaction Complete F 6. Aqueous Workup & Extraction with DCM E->F G 7. Dry (MgSO₄), Filter, & Concentrate F->G H 8. Purify via Column Chromatography G->H I 9. Characterize Product (NMR, MS) H->I

Caption: Step-by-step experimental workflow for N-alkylation.

References

  • Benchchem. (n.d.). N-cyclopropyl-3-methylcyclopentan-1-amine.
  • ChemicalBook. (2025, July 5). Chemical Safety Data Sheet MSDS / SDS - (S)-1-CYCLOPROPYLETHYLAMINE HYDROCHLORIDE.
  • ResearchGate. (n.d.). Scope of N‐alkylation of heterocyclic amines 5 with cyclopropylcarbinol....
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Google Patents. (n.d.). US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines.
  • MilliporeSigma. (2025, October 16). SAFETY DATA SHEET.
  • ChemRxiv. (2024, July 24). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion.
  • Google Patents. (2021, December 23). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
  • (n.d.). Inexpensive multigram-scale synthesis of cyclic enamines and 3-N spirocyclopropyl systems.
  • PubMed. (2001, September 5). N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group.
  • MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
  • Synple Chem. (n.d.). Application Note – Reductive Amination.
  • Taylor & Francis Online. (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.
  • American Chemical Society. (2023, October 17). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Google Patents. (n.d.). US20110269964A1 - N-Alkylation of Opiates.
  • Benchchem. (2025). Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis.
  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications.
  • Google Patents. (n.d.). US3988464A - Cyclopropylamines as pharmaceuticals.
  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!).
  • The Doyle Group. (2018, January 17). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination.
  • Fisher Scientific. (2010, November 16). Hydroxylamine hydrochloride - SAFETY DATA SHEET.
  • (n.d.). N alkylation at sp 3 Carbon Reagent Guide.
  • Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups.
  • ResearchGate. (2019, January). Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N.
  • PubMed. (2022, November 16). Brookhart's Acid-Catalyzed Switchable Regioselective N-Alkylation of Arylamines/Heterocyclic Amines with Cyclopropylcarbinols by Temperature Regulation.
  • (2011, January 18). Hydroxylamine hydrochloride - Safety Data Sheet.
  • ETH Zürich. (2020, May 20). Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of.
  • Organic Syntheses Procedure. (n.d.). nitrones for intramolecular 1,3-dipolar cycloadditions.

Sources

Step-by-step guide for the synthesis of novel amines using Cyclopropylmethylhydroxylamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Novel Amines and Hydroxamates Using


-(Cyclopropylmethyl)hydroxylamine Hydrochloride 

Executive Summary & Mechanistic Rationale

In contemporary medicinal chemistry, the cyclopropylmethyl moiety is a privileged structural motif. It offers a unique combination of


 lipophilicity, enhanced blood-brain barrier (BBB) penetration, and high metabolic stability compared to linear alkyl chains. 

-(Cyclopropylmethyl)hydroxylamine hydrochloride (CAS: 74124-04-2) serves as a critical bifunctional building block for synthesizing two major classes of pharmacophores:

-alkoxyamides (hydroxamate esters)
and secondary

-alkyl alkoxyamines
.

The hydrochloride salt is utilized exclusively over the free base to prevent auto-oxidation and ambient degradation. However, its use requires precise stoichiometric neutralization in situ to liberate the nucleophilic nitrogen without inducing unwanted side reactions. This guide details the step-by-step synthesis of these compounds, focusing on the causality behind reagent selection and self-validating quality control measures.

Workflow A: Synthesis of -Alkoxyamides for Kinase Inhibitors


-alkoxyamides are paramount in the design of allosteric MEK1/2 inhibitors (e.g., anthranilic acid and pyridone derivatives) . The 

-alkoxyamide group anchors the inhibitor into the allosteric pocket of MEK adjacent to the ATP-binding site, effectively uncoupling the RAS-RAF-MEK-ERK signaling cascade .

MEK_Pathway RTK Receptor Tyrosine Kinase RAS RAS (Active GTP) RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1 / MEK2 RAF->MEK Phosphorylation ERK ERK1 / ERK2 MEK->ERK Phosphorylation Proliferation Cell Proliferation ERK->Proliferation Gene Transcription Inhibitor N-Alkoxyamide Inhibitor Inhibitor->MEK Allosteric Inhibition

Fig 1: RAS-RAF-MEK-ERK signaling pathway and allosteric inhibition by N-alkoxyamides.

Causality in Experimental Design

Coupling sterically hindered carboxylic acids (such as ortho-halogenated anthranilic acids) directly with alkoxyamines often fails when using standard carbodiimides (DCC/EDC) due to the competitive rearrangement of the


-acylisourea intermediate into an inactive 

-acylurea. To bypass this, we utilize HBTU or HATU to rapidly form a highly reactive, yet stable, benzotriazole active ester . Furthermore,

-Diisopropylethylamine (DIPEA)
is chosen over Triethylamine (TEA). DIPEA's steric bulk prevents it from acting as a competing nucleophile against the active ester, ensuring that the liberated

-(cyclopropylmethyl)hydroxylamine is the sole reactive species.
Step-by-Step Protocol
  • Activation: Dissolve the hindered carboxylic acid (1.0 eq) in an anhydrous 1:1 mixture of THF and DMF (0.2 M concentration). Add HBTU (1.2 eq) and DIPEA (3.0 eq). Stir at ambient temperature for 1 hour under inert atmosphere (

    
     or Argon).
    
  • Amine Addition: Add

    
    -(cyclopropylmethyl)hydroxylamine hydrochloride (1.5 eq) in a single portion. The excess DIPEA present in the mixture will immediately neutralize the hydrochloride salt.
    
  • Coupling: Stir the reaction mixture at ambient temperature for 48–72 hours. Note: Sterically hindered substrates require extended reaction times.

  • Workup: Concentrate the mixture in vacuo to remove THF. Dilute the remaining DMF solution with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous

    
    , and brine.
    
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and purify via silica gel flash chromatography (typically using a Hexane/EtOAc gradient).
    

Self-Validation & Quality Control:

  • LC-MS: Monitor the disappearance of the active ester mass. The product should display an

    
     corresponding to the addition of 85 Da (cyclopropylmethoxy group minus water).
    
  • 
    -NMR:  Confirm the presence of the cyclopropyl protons (multiplets at 
    
    
    
    0.25–0.35 ppm and
    
    
    0.50–0.60 ppm) and the methylene doublet (
    
    
    ~3.60 ppm).

Workflow B: Synthesis of Secondary Alkoxyamines via Reductive Amination

Direct alkylation of


-(cyclopropylmethyl)hydroxylamine with alkyl halides is notoriously unselective, leading to complex mixtures of mono- and poly-alkylated products. A highly controlled, self-validating alternative is the two-step reductive amination: oxime condensation followed by targeted reduction.

Reductive_Amination Ketone Aldehyde / Ketone Oxime O-Alkyl Oxime Ketone->Oxime + Reagent Pyridine, Reflux Reagent O-(Cyclopropylmethyl) hydroxylamine HCl Reagent->Oxime Reduction Reduction (NaBH3CN / BH3) Oxime->Reduction Isolation Product Secondary Alkoxyamine Reduction->Product pH 3-4, RT

Fig 2: Two-step synthesis of secondary alkoxyamines via oxime condensation and reduction.

Causality in Experimental Design

Step 1 (Condensation): Oxime formation requires a delicate pH balance (~4.5). If the solution is too basic, the carbonyl oxygen is not sufficiently protonated to invite nucleophilic attack; if too acidic, the hydroxylamine is fully protonated and rendered non-nucleophilic. Using Pyridine in Ethanol acts as a perfect buffer, freeing the amine while maintaining the necessary mild acidity. Step 2 (Reduction): Oximes are significantly more stable and less electrophilic than standard imines. Conventional Sodium Borohydride (


) will fail to reduce them. We employ Sodium Cyanoborohydride (

)
in highly acidic media (pH 3). The acid protonates the oxime nitrogen, activating the C=N bond for hydride attack by the cyanoborohydride anion.
Step-by-Step Protocol
  • Oxime Condensation: To a solution of the target aldehyde/ketone (1.0 eq) in absolute Ethanol (0.5 M), add

    
    -(cyclopropylmethyl)hydroxylamine hydrochloride (1.2 eq) and Pyridine (1.5 eq). Reflux the mixture for 4–6 hours.
    
  • Intermediate Isolation: Remove the solvent in vacuo. Partition the residue between EtOAc and water. Wash the organic layer with 5%

    
     solution (to remove residual pyridine), dry, and concentrate to yield the pure oxime intermediate.
    
  • Reduction: Dissolve the oxime in Methanol (0.2 M). Add a trace amount of Bromocresol Green indicator. Add 2M methanolic HCl dropwise until the solution turns yellow (pH ~3).

  • Hydride Addition: Add

    
     (2.0 eq) in portions. The solution will turn blue/green as the acid is consumed. Continuously add methanolic HCl to maintain the yellow color (pH 3) and stir for 12 hours at room temperature.
    
  • Quenching & Workup: Quench the reaction with 1M NaOH until pH > 10. Extract the aqueous layer with Dichloromethane (

    
     3x). Dry the combined organics and purify via silica gel chromatography.
    

Self-Validation & Quality Control:

  • IR Spectroscopy (Checkpoint 1): After step 2, confirm the complete disappearance of the carbonyl stretch (~1710 cm

    
    ) and the appearance of the oxime C=N stretch (~1650 cm
    
    
    
    ).
  • TLC (Checkpoint 2): The final secondary alkoxyamine will stain positive (blue/purple) with Ninhydrin, whereas the intermediate oxime will not.

Quantitative Data: Reagent Optimization Summary

The following table summarizes the optimization parameters for synthesizing


-alkoxyamides (Hydroxamates) to ensure maximum yield and minimal byproduct formation.
Coupling AgentBaseSolvent SystemSteric ToleranceTypical YieldByproduct Profile
DCC / HOBt TEA

Low30 - 45%High

-acylurea formation; difficult DCU filtration.
EDCI / HOBt DIPEADMFModerate55 - 70%Water-soluble urea byproduct; easy workup.
HATU DIPEATHF / DMFHigh85 - 95% Trace tetramethylurea; highly efficient for ortho-substituted acids.
BOP DIPEATHFHigh80 - 90%Generates toxic HMPA; requires stringent safety protocols.

References

  • Wallace, E. M., et al. "Heterocyclic Compounds as MEK Inhibitors". US Patent Application US20090275606A1, 2009.
  • Chen, J., et al. "Process for making N-aryl-anthranilic acid and their derivatives". Chinese Patent CN1458921A, 2004.
  • Park, J., et al. "5-Carboxyfluorescein tagged N-phenylanthranilamide as a tracer reagent for fluorescence polarization". Chemical Communications, Royal Society of Chemistry, 2010. URL:[Link]

Application Note: Synthesis of Allosteric MEK1/2 Inhibitors Using O-(Cyclopropylmethyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

O-(Cyclopropylmethyl)hydroxylamine hydrochloride (CAS: 74124-04-2) is a highly specialized, foundational chemical building block in modern drug discovery 1[1]. In the development of targeted oncology therapeutics, this compound is predominantly utilized to synthesize N-aryl anthranilic acid hydroxamates and benzimidazole-5-carboxylic acid derivatives 2[2]. These structures serve as potent, allosteric inhibitors of Mitogen-Activated Protein Kinase Kinase 1 and 2 (MEK1/2), which are critical nodes in the hyperactivated MAPK/ERK signaling cascade often found in proliferative diseases like cancer3[3].

Unlike traditional ATP-competitive kinase inhibitors, allosteric MEK inhibitors bind to a unique, highly hydrophobic pocket adjacent to the ATP-binding site. The incorporation of the cyclopropylmethoxy-amide moiety is not arbitrary; the cyclopropyl ring provides the exact steric bulk and lipophilicity required to securely anchor the inhibitor within this allosteric pocket, significantly enhancing both binding affinity and kinase selectivity 4[4].

Signaling Pathway Context

To understand the pharmacological target of the synthesized intermediates, Figure 1 illustrates the RAS/RAF/MEK/ERK pathway and the precise intervention point of cyclopropylmethoxy-amide-based MEK inhibitors.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (Active GTP-bound) RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Target Cell Proliferation & Survival ERK->Target Gene Transcription Inhibitor Hydroxamate MEK Inhibitor (Cyclopropylmethoxy-amide) Inhibitor->MEK Allosteric Inhibition

Figure 1: RAS/RAF/MEK/ERK signaling cascade illustrating the allosteric inhibition of MEK1/2.

Synthetic Application: Amide Coupling Dynamics

The chemical conversion of an N-aryl anthranilic acid into its corresponding O-cyclopropylmethyl hydroxamate presents unique synthetic challenges. While hydroxylamines generally exhibit enhanced nucleophilicity due to the


-effect (repulsion between adjacent lone pairs on the nitrogen and oxygen atoms), the secondary nature of the O-alkyl group and the bulky cyclopropyl ring introduce significant steric drag. Furthermore, the carboxylic acid substrate is heavily ortho-substituted (e.g., with halogens or bulky arylamino groups), creating a highly congested reaction center 5[5].

To overcome this steric hindrance, high-efficiency uronium/aminium-based coupling reagents such as HBTU are mandatory. Because O-(cyclopropylmethyl)hydroxylamine is supplied as a stable hydrochloride salt to prevent auto-oxidation, precise stoichiometric control of a non-nucleophilic base (N,N-Diisopropylethylamine, DIPEA) is critical to neutralize the salt and liberate the free amine in situ without degrading the activated ester 5[5].

Experimental Protocol: Synthesis of a MEK Inhibitor Intermediate

The following protocol details the synthesis of a representative intermediate: N-(cyclopropylmethoxy)-2-(4-bromo-2-fluorophenylamino)-3,4-difluorobenzamide5[5].

Step-by-Step Methodology
  • Substrate Dissolution : In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2-(4-bromo-2-fluorophenylamino)-3,4-difluorobenzoic acid (370 mg, 1.07 mmol) in a 1:1 mixture of anhydrous THF (3 mL) and DMF (3 mL)[5].

    • Causality: DMF ensures complete solvation of the polar zwitterionic intermediates, while THF lowers the overall viscosity and boiling point, facilitating easier downstream concentration.

  • Carboxyl Activation : Add HBTU (446 mg, 1.18 mmol) followed by DIPEA (0.56 mL, 3.21 mmol)[5]. Stir the mixture at ambient temperature (20–25 °C) for exactly 1 hour.

    • Causality (Self-Validating Step): The 1-hour pre-activation is visually validated as the solution transitions from clear to a pale yellow/orange, indicating the successful formation of the active OBt-ester. Adding the amine prematurely risks guanidinylation side-reactions with HBTU.

  • Nucleophilic Coupling : Add O-(cyclopropylmethyl)hydroxylamine hydrochloride (200 mg, 1.61 mmol) in one single portion[5].

    • Causality: The 3.0 equivalents of DIPEA added in Step 2 serve a highly specific stoichiometric purpose: 1.0 eq deprotonates the carboxylic acid, 1.5 eq neutralizes the hydroxylamine hydrochloride salt to release the free nucleophile, and the remaining 0.5 eq maintains the basic environment necessary to drive the coupling kinetics to completion.

  • Reaction Maturation : Stir the reaction mixture at ambient temperature for 48 hours[5].

    • Causality: This extended reaction time is strictly required due to the extreme steric hindrance of both the ortho-substituted anthranilic acid core and the bulky cyclopropylmethyl group.

  • Aqueous Workup & Extraction : Concentrate the mixture in vacuo to remove the majority of the THF. Dilute the resulting DMF-rich oil with Ethyl Acetate (20 mL). Wash the organic layer sequentially with deionized water (4 x 15 mL) and saturated aqueous NaCl (brine, 15 mL)[5].

    • Causality: Multiple, high-volume water washes are critical to partition and remove the highly polar DMF and the water-soluble tetramethylurea byproduct generated from the HBTU reagent.

  • Drying & Purification : Dry the organic extract over anhydrous Na₂SO₄, filter, and evaporate to dryness. Purify the resulting crude material via silica gel column chromatography (using an Ethyl Acetate/Hexane gradient) to isolate the pure hydroxamate product.

Optimization of Amide Coupling Conditions

The table below summarizes the quantitative stoichiometric data and expected outcomes when optimizing the coupling of sterically hindered anthranilic acids with O-(cyclopropylmethyl)hydroxylamine hydrochloride.

Reagent / ParameterEquivalentsFunction / CausalityExpected Impact on Yield / Kinetics
Anthranilic Acid 1.00 eqLimiting reagent (Substrate)Baseline
HBTU 1.10 eqUronium coupling agentEnsures complete activation without excess byproduct formation.
O-Cp-Hydroxylamine HCl 1.50 eqNucleophile50% excess overcomes steric hindrance and drives equilibrium.
DIPEA 3.00 eqNon-nucleophilic baseNeutralizes HCl (1.5 eq) + activates acid (1.0 eq) + excess (0.5 eq).
Reaction Time 48–72 hoursMaturation phaseRequired to achieve >75% conversion due to bulky intermediates.

Synthetic Workflow Visualization

The logical progression of the chemical synthesis, from activation to final purification, is mapped below.

Synthetic_Workflow Acid N-Aryl Anthranilic Acid (Substrate) Activation Carboxyl Activation (HBTU + DIPEA) Acid->Activation Coupling Amide Coupling (+ O-Cyclopropylmethyl- hydroxylamine HCl) Activation->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Silica Gel Chromatography Workup->Purification Product O-Cyclopropylmethyl Hydroxamate Product Purification->Product

Figure 2: Step-by-step synthetic workflow for the amide coupling of hindered anthranilic acids.

References

  • Title: Process for making N-aryl-anthranilic acid and their derivatives (CN1458921A)
  • Title: Heterocyclic Compounds as MEK Inhibitors (US20090275606A1)
  • Title: N3 alkylated benzimidazole derivatives as MEK inhibitors (US7777050B2)
  • Title : 5-Carboxyfluorescein tagged N-phenylanthranilamide as a tracer reagent for fluorescence polarization Source : The Royal Society of Chemistry URL :[Link]

Sources

Application Note: Advanced Derivatization Strategies for the Quantitative Analysis of O-(Cyclopropylmethyl)hydroxylamine Hydrochloride by GC and HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Senior Application Scientists, and Pharmaceutical Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates and Reaction Mixtures

Introduction & Analytical Challenges

O-(Cyclopropylmethyl)hydroxylamine hydrochloride (CPMH·HCl, CAS No. 74124-04-2) is a critical synthetic building block in pharmaceutical drug development, most notably utilized in the synthesis of heterocyclic MEK inhibitors and other targeted kinase therapeutics[1].

Despite its synthetic utility, CPMH·HCl presents severe challenges for direct chromatographic analysis:

  • High Polarity & Active Hydrogens: The primary amine group (-O-NH₂) contains active hydrogen atoms that strongly interact with silanol groups on Gas Chromatography (GC) columns, leading to irreversible adsorption and severe peak tailing.

  • Lack of Chromophore: The molecule lacks a conjugated

    
    -electron system, rendering it virtually invisible to standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
    
  • Thermal Lability: The free base form is prone to thermal degradation at the elevated temperatures required for GC injection ports.

To overcome these limitations, chemical derivatization is mandatory. This application note details two self-validating, field-proven protocols: Acylation for GC-FID/MS and Oxime Ether Formation for HPLC-UV/LC-MS .

Mechanistic Principles & Causality (E-E-A-T)

Do not view derivatization as a mere procedural step; understanding the underlying chemical kinetics is essential for troubleshooting and method validation.

GC Pathway: Acylation via Trifluoroacetic Anhydride (TFAA)

For GC analysis, the goal is to mask the active hydrogens and increase volatility[2]. Reacting CPMH with TFAA replaces the amine hydrogens with a strongly electron-withdrawing trifluoroacetyl group.

  • Causality of the Acid Scavenger: The acylation reaction generates trifluoroacetic acid as a byproduct. If left unneutralized, this strong acid can degrade the GC column's stationary phase and push the reaction equilibrium backward. The addition of Pyridine acts as an acid scavenger, driving the reaction to >99% completion and protecting the analytical system.

HPLC Pathway: Oxime Ether Formation via 4-Nitrobenzaldehyde (4-NBA)

For HPLC, the goal is to install a strong chromophore. We exploit the highly specific condensation reaction between the -O-NH₂ group of CPMH and the carbonyl group of 4-NBA to form a stable oxime ether[3].

  • Causality of pH Control: This reaction is heavily pH-dependent (Jencks equation). The protocol utilizes an acetate buffer at pH 4.5 . At this specific pH, the carbonyl oxygen of 4-NBA is sufficiently protonated (increasing its electrophilicity), while the hydroxylamine (pKa ~5.5) remains largely unprotonated (maintaining its nucleophilicity). Deviating from this pH window will exponentially slow the reaction kinetics.

Workflow & Chemical Logic Visualizations

Workflow CPMH CPMH·HCl Sample (Highly Polar, No Chromophore) Base Neutralization (Free Base Formation) CPMH->Base split Base->split GC_Path GC Workflow Acylation split->GC_Path HPLC_Path HPLC Workflow Oxime Formation split->HPLC_Path TFAA Add TFAA / Pyridine (60°C, 30 min) GC_Path->TFAA Aldehyde Add 4-Nitrobenzaldehyde (pH 4.5, Room Temp, 60 min) HPLC_Path->Aldehyde GC_Analysis GC-FID / GC-MS (Volatile Amide) TFAA->GC_Analysis HPLC_Analysis HPLC-UV / LC-MS (UV-Active Oxime Ether) Aldehyde->HPLC_Analysis

Caption: Divergent derivatization workflows for CPMH·HCl based on the target analytical platform.

Mechanism CPMH O-(Cyclopropylmethyl) hydroxylamine TFAA Trifluoroacetic Anhydride (Acylating Agent) CPMH->TFAA GC Path Aldehyde 4-Nitrobenzaldehyde (Carbonyl Tag) CPMH->Aldehyde HPLC Path Amide N-Trifluoroacetyl Derivative (High Volatility) TFAA->Amide - CF3COOH Oxime 4-Nitrobenzaldehyde O-(cyclopropylmethyl)oxime (Strong Chromophore) Aldehyde->Oxime - H2O

Caption: Chemical reaction logic converting the polar -O-NH₂ group into platform-optimized derivatives.

Experimental Protocols

Protocol A: GC-FID/MS Analysis via TFAA Acylation

This system is self-validating through the use of O-Benzylhydroxylamine as an Internal Standard (IS), which undergoes identical acylation kinetics.

  • Sample Preparation: Dissolve 10 mg of CPMH·HCl and 10 mg of IS in 1.0 mL of Dichloromethane (DCM). Add 50 µL of Triethylamine (TEA) to neutralize the hydrochloride salt and liberate the free base.

  • Derivatization: Transfer 100 µL of the free base solution to a 2 mL glass autosampler vial. Add 50 µL of anhydrous Pyridine, followed by 100 µL of Trifluoroacetic Anhydride (TFAA).

  • Incubation: Seal the vial with a PTFE-lined cap. Incubate in a heating block at 60°C for 30 minutes.

  • Quenching: Cool to room temperature. Carefully add 500 µL of LC-MS grade water to quench excess TFAA. Vortex for 30 seconds.

  • Extraction: Allow the phases to separate. Extract the lower organic (DCM) layer containing the N-trifluoroacetyl derivative. Dry over anhydrous sodium sulfate (

    
    ) and transfer to a clean vial for GC injection.
    
Protocol B: HPLC-UV Analysis via 4-NBA Derivatization

This protocol ensures quantitative recovery by utilizing aqueous-compatible buffering, eliminating the need for liquid-liquid extraction.

  • Reagent Preparation: Prepare a 50 mM solution of 4-Nitrobenzaldehyde in LC-MS grade Acetonitrile. Prepare a 100 mM Sodium Acetate buffer, adjusted to pH 4.5 using glacial acetic acid.

  • Sample Preparation: Dissolve CPMH·HCl in the pH 4.5 acetate buffer to achieve a concentration of approximately 1 mg/mL. Add IS (O-Benzylhydroxylamine) to a final concentration of 0.5 mg/mL.

  • Derivatization: In a 2 mL amber HPLC vial, mix 500 µL of the buffered sample solution with 500 µL of the 4-NBA reagent solution.

  • Incubation: Cap the vial and incubate at room temperature (20-25°C) for 60 minutes. The reaction is quantitative (>99% yield) under these conditions.

  • System Suitability Check: Inject directly into the HPLC. The system is validated if the resolution (

    
    ) between the excess 4-NBA peak and the derivatized CPMH peak is > 2.0, and the tailing factor is < 1.5.
    

Data Presentation & Chromatographic Parameters

Table 1: Comparison of Derivatization Reagents for CPMH·HCl

Analytical PlatformReagentDerivative FormedPrimary AdvantageLimitation
GC-FID / GC-MS Trifluoroacetic Anhydride (TFAA)N-TrifluoroacetamideHigh volatility; excellent GC-MS fragmentationMoisture sensitive; requires acid scavenger
GC-ECD / GC-MS Pentafluoropropionic Anhydride (PFPA)N-PentafluoropropionamideSuperior sensitivity for Electron Capture DetectionHigher reagent cost; heavier mass
HPLC-UV / LC-MS 4-Nitrobenzaldehyde (4-NBA)Oxime EtherStrong UV absorbance (

~ 280 nm); highly stable
Excess reagent must be chromatographically resolved
HPLC-Fluorescence 9-AnthraldehydeFluorescent Oxime EtherUltra-high sensitivity (sub-ng/mL detection limits)Slower reaction kinetics; requires heating

Table 2: Recommended Chromatographic Parameters

ParameterGC-FID / GC-MS (TFAA Derivative)HPLC-UV (4-NBA Derivative)
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5), 30m x 0.25mm, 0.25µmC18 Reversed-Phase (e.g., Kinetex C18), 100 x 4.6 mm, 2.6µm
Mobile Phase / Carrier Helium (1.0 mL/min, constant flow)A: 0.1% Formic Acid in

B: Acetonitrile
Gradient / Temp Program 60°C (hold 1 min)

15°C/min to 280°C (hold 5 min)
30% B to 90% B over 10 min, hold 2 min
Injection Volume 1 µL (Split 10:1)5 µL
Detection FID: 300°C MS: EI mode, 70 eVUV/Vis Diode Array: 280 nm
Internal Standard (IS) O-Benzylhydroxylamine (derivatized)O-Benzylhydroxylamine (derivatized)

References

  • Sigma-Aldrich / Merck KGaA. O-(Cyclopropylmethyl)hydroxylamine hydrochloride Product Specification.[4]

  • Array BioPharma Inc. (2007). Heterocyclic inhibitors of MEK and methods of use thereof (US Patent No. US20070112038A1). Google Patents. [1]

  • Tan, B., et al. (2014). Derivatization of the tricarboxylic acid intermediates with O-benzylhydroxylamine for liquid chromatography-tandem mass spectrometry detection. Analytical Biochemistry, 465, 134-147. [3]

  • Supelco / Sigma-Aldrich. (1997). Guide to Derivatization Reagents for GC (Bulletin 909A).[2]

  • ChemShuttle. O-(cyclopropylmethyl)hydroxylamine hydrochloride; CAS No.: 74124-04-2.[5]

Sources

Derivatization of Aldehydes and Ketones with O-(Cyclopropylmethyl)hydroxylamine Hydrochloride: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

O-(Cyclopropylmethyl)hydroxylamine hydrochloride (CPMH·HCl, CAS: 74124-04-2) is a highly versatile bifunctional building block utilized extensively in pharmaceutical development and analytical chemistry. Its primary application lies in the derivatization of aldehydes and ketones to form stable O-alkyl oximes[1].

Expertise & Causality in Reagent Selection : Hydroxylamine derivatives are preferred over hydrazines because the resulting oximes exhibit superior hydrolytic stability compared to hydrazones[1]. The cyclopropylmethyl group specifically introduces a unique lipophilic and sterically compact moiety, which is highly valued in medicinal chemistry for improving the metabolic stability and membrane permeability of drug candidates.

The reagent is intentionally supplied as a hydrochloride salt to prevent the rapid oxidation and degradation that free hydroxylamines undergo, ensuring a prolonged shelf-life and consistent reaction stoichiometry. However, this necessitates the strategic use of a base during the reaction to liberate the free, nucleophilic amine while maintaining an optimal pH (typically 4.5–6.0) to keep the target carbonyl oxygen sufficiently protonated and electrophilic.

Applications in Drug Discovery

In oncology and targeted therapies, CPMH·HCl is a critical precursor in the synthesis of allosteric MEK1/2 inhibitors[2]. By reacting with benzoyl or similar carbonyl-containing precursors, CPMH·HCl forms an O-alkyl hydroxamate or oxime ether linkage. These specific derivatives are designed to bind to the allosteric pocket of MEK adjacent to the ATP-binding site, locking the kinase in an inactive conformation and preventing the downstream phosphorylation of ERK[2].

MEK_Pathway RTK Receptor Tyrosine Kinase RAS RAS (Active) RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor CPMH-Derived MEK Inhibitor Inhibitor->MEK Allosteric Inhibition

MAPK/ERK pathway illustrating allosteric MEK inhibition by CPMH derivatives.

Reaction Kinetics & Quantitative Data

The oximation reaction involves the nucleophilic attack of the free amine on the electrophilic carbonyl carbon, followed by dehydration. Because aldehydes are less sterically hindered and more electrophilic than ketones, their conversion is significantly faster and requires milder conditions[3].

Table 1: Optimized Reaction Conditions for CPMH·HCl Oximation

Substrate TypeBase / CatalystSolventTemp (°C)Time (h)Avg. Yield (%)
Aliphatic AldehydePyridine (1.5 eq)EtOH / DCM251 - 2>95
Aromatic AldehydeNaOAc (1.5 eq)EtOH / H2O252 - 490 - 95
Aliphatic KetonePyridine (2.0 eq)EtOH604 - 685 - 90
Aromatic KetoneOxalic Acid / NaOAcCH3CN / Toluene80 (Reflux)8 - 1275 - 85

Note: Data synthesized from benchmark oximation kinetics of sterically similar O-alkylhydroxylamines[3].

Experimental Protocols

The following protocols are designed as self-validating systems. The critical parameter in both workflows is pH control. If the solution is too basic, the carbonyl oxygen is not sufficiently activated; if it is too acidic, the hydroxylamine nitrogen remains protonated and non-nucleophilic.

Workflow A 1. Substrate Prep (Carbonyl + Solvent) B 2. Reagent Addition (CPMH·HCl + Base) A->B C 3. Incubation (pH 4.5-6.0) B->C D 4. QC Check (TLC / LC-MS) C->D D->C Incomplete E 5. Work-up (LLE & Drying) D->E Complete

Workflow for the oximation of carbonyls using CPMH·HCl.

Protocol A: Derivatization of Aldehydes (Mild Conditions)

Objective : High-yield conversion of aliphatic or aromatic aldehydes to O-(cyclopropylmethyl)oximes.

Materials :

  • Aldehyde substrate (1.0 mmol)

  • CPMH·HCl (1.2 mmol)

  • Sodium acetate (NaOAc) or Pyridine (1.5 mmol)

  • Ethanol (EtOH) or Dichloromethane (DCM) (5 mL)

Step-by-Step Methodology :

  • Substrate Dissolution : Dissolve 1.0 mmol of the aldehyde in 5 mL of EtOH. Causality: EtOH provides excellent solubility for both the organic substrate and the highly polar hydrochloride salt.

  • Reagent Activation : Add 1.2 mmol of CPMH·HCl followed by 1.5 mmol of NaOAc. Causality: NaOAc acts as a mild base to neutralize the HCl, liberating the free, nucleophilic O-(cyclopropylmethyl)hydroxylamine while buffering the solution to the optimal slightly acidic pH (~5.0) required for carbonyl activation.

  • Incubation : Stir the reaction mixture at room temperature (25 °C) for 1 to 3 hours.

  • Self-Validation (QC) : Monitor the reaction via Thin-Layer Chromatography (TLC) or LC-MS. Validation Check: Look for the disappearance of the UV-active/stainable aldehyde spot and the appearance of a new, less polar spot (the oxime). For LC-MS, verify a mass shift of +69 Da (addition of CPMH mass [87 Da] minus water [18 Da]).

  • Aqueous Work-Up : Once complete, concentrate the solvent under reduced pressure. Partition the residue between Ethyl Acetate (15 mL) and Water (15 mL). Extract the aqueous layer twice more with Ethyl Acetate.

  • Isolation : Dry the combined organic layers over anhydrous Na2SO4, filter, and evaporate to yield the pure oxime.

Protocol B: Derivatization of Sterically Hindered Ketones (Forced Conditions)

Objective : Overcome steric hindrance and lower electrophilicity inherent to ketone substrates[3].

Materials :

  • Ketone substrate (1.0 mmol)

  • CPMH·HCl (2.0 mmol)

  • Pyridine (2.5 mmol)

  • Toluene (10 mL)

Step-by-Step Methodology :

  • Substrate Dissolution : Dissolve 1.0 mmol of the ketone in 10 mL of Toluene.

  • Reagent Addition : Add an excess (2.0 mmol) of CPMH·HCl. Causality: The excess drives the unfavorable equilibrium of ketone oximation forward.

  • Catalysis & Dehydration : Add Pyridine (2.5 mmol). Attach a Dean-Stark apparatus to the reaction flask. Causality: Refluxing in toluene (b.p. 110 °C) with a Dean-Stark trap physically removes the water byproduct from the reaction mixture, exploiting Le Chatelier's principle to force the reaction to completion.

  • Incubation : Reflux the mixture for 8 to 12 hours.

  • Self-Validation (QC) : Perform LC-MS analysis. Due to potential geometric isomerism (E/Z oxime formation), expect to see two closely eluting peaks with identical mass spectra in the chromatogram.

  • Work-Up : Cool to room temperature, wash the organic layer with 1M HCl (to remove excess pyridine and unreacted hydroxylamine), followed by brine. Dry over MgSO4 and concentrate.

References

Sources

Application Note: Analytical Techniques for Monitoring Reactions with Cyclopropylmethylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopropylmethylhydroxylamine hydrochloride (CPMON·HCl) is a highly versatile, bi-functional nucleophilic reagent widely utilized in the pharmaceutical industry. It is a critical building block in the synthesis of N-alkoxy amides, hydroxamates, and oximes—most notably in the development of MEK inhibitors (e.g., mirdametinib and binimetinib analogs) for hyperproliferative diseases[1]. Because these reactions often involve complex mechanisms—such as the in-situ activation of carboxylic acids or the reversible formation of hemiaminals—robust analytical monitoring is required to track reaction kinetics, prevent over-alkylation, and ensure geometric isomer stability.

This application note provides a comprehensive, self-validating analytical framework for monitoring CPMON·HCl reactions using LC-MS and HPLC-UV.

Mechanistic Context & Reaction Profiling

To accurately monitor a reaction, one must first understand the transient states of the molecules involved. CPMON·HCl typically reacts via two primary pathways:

  • Condensation with Carbonyls : Reacts with aldehydes or ketones to form O-cyclopropylmethyl oximes.

  • Coupling with Carboxylic Acids : Reacts with activated carboxylic acids (often mediated by coupling agents like HBTU and bases like DIPEA) to form hydroxamates[2].

Causality in Analytical Detection: The cyclopropylmethyl moiety lacks a strong UV chromophore. Therefore, UV-based monitoring (e.g., at 254 nm) relies entirely on the conjugated


-system of the substrate (such as an anthranilic acid core[3]). As the electron-withdrawing nature of the carbonyl group changes during oxime or hydroxamate formation, a distinct shift in both retention time (due to increased lipophilicity) and UV absorption maxima occurs.

ReactionPathway Substrate Carbonyl/Carboxyl Substrate Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Reagent CPMON·HCl Reagent Reagent->Intermediate Base Base/Coupling Agent Base->Intermediate Activation Product Oxime or Hydroxamate Intermediate->Product Dehydration (-H2O)

Reaction pathway of CPMON·HCl with carbonyls to form oximes or hydroxamates.

Analytical Strategy & Causality (The "Why")

A robust protocol cannot just be a sequence of steps; it must be a self-validating system. When sampling a live reaction containing CPMON·HCl, the analytical strategy must address three critical physical chemistry challenges:

  • Arresting Nucleophilicity (The Quench) : CPMON is a potent nucleophile. If a reaction aliquot is injected directly into an HPLC, the reaction will continue inside the autosampler vial, leading to false kinetic data. Solution : We utilize an acidic quench (0.1% Formic Acid). The low pH instantly protonates the free amine of CPMON (

    
    ), rendering it non-nucleophilic and freezing the reaction state.
    
  • Solubility Mismatches : Coupling reactions often use polar aprotic solvents (DMF, THF)[2], while the products are highly lipophilic. Solution : A 50:50 Acetonitrile/Water quench mixture ensures that both the polar salts (e.g., TEA·HCl) and the lipophilic oxime products remain in solution prior to filtration.

  • Self-Validating Quantification : Volumetric errors are common when pipetting viscous reaction mixtures (e.g., those containing high concentrations of HBTU or forming suspensions). Solution : We introduce an Internal Standard (IS), such as labetalol[4], into the quench buffer. By plotting the ratio of the Product Area to the IS Area, the kinetic curve becomes immune to pipetting volume variations.

Step-by-Step Experimental Protocols

Protocol 1: Offline LC-MS Reaction Monitoring

This protocol is designed for high-throughput kinetic profiling of CPMON·HCl derivatizations.

AnalyticalWorkflow Sample 1. Reaction Aliquot (10 µL) Quench 2. Acidic Quench + IS (Labetalol) Sample->Quench Filter 3. Centrifugation (Remove Salts) Quench->Filter Analysis 4. LC-MS / HPLC-UV Analysis Filter->Analysis Data 5. Kinetic & Yield Processing Analysis->Data

Standardized workflow for offline LC-MS/HPLC reaction monitoring.

Step 1: Preparation of the Quench Solution

  • Prepare a solution of 50% Acetonitrile / 50% LC-MS grade Water containing 0.1% Formic Acid (v/v).

  • Spike in 1 µg/mL of Labetalol (or an appropriate stable-isotope labeled analog) to act as the Internal Standard[4].

Step 2: Reaction Sampling

  • Using a positive displacement pipette, withdraw exactly 10 µL of the live reaction mixture.

  • Immediately dispense into a microcentrifuge tube containing 990 µL of the Quench Solution. Vortex vigorously for 5 seconds.

Step 3: Precipitation and Filtration

  • Centrifuge the quenched sample at 10,000 x g for 2 minutes. Causality: This forces insoluble coupling agent byproducts (like urea derivatives from HBTU) and inorganic salts to the bottom, protecting the UPLC column from clogging.

  • Transfer 200 µL of the supernatant into an HPLC vial with a glass insert.

Step 4: LC-MS Analysis

  • Column : C18, 50 mm x 2.1 mm, 1.8 µm particle size (e.g., Waters Acquity UPLC BEH C18).

  • Column Temperature : 40°C (Reduces backpressure and sharpens peaks).

  • Injection Volume : 1-2 µL.

  • Detection : DAD (210-400 nm, extract at 254 nm) and ESI+ Mass Spectrometry.

Quantitative Data Presentation

To rapidly identify the success of the CPMON·HCl coupling, analysts should look for specific mass shifts relative to the starting material.

Table 1: Quantitative Mass Shifts for CPMON·HCl Derivatization

Substrate TypeReaction TypeMass Shift (

)
Typical LC-MS Ionization
Ketone / AldehydeOxime Formation+ 69.1 Da

Carboxylic AcidHydroxamate Formation+ 69.1 Da

/

Aryl Halide (

)
N-Alkoxy Amination+ 86.1 Da (net of leaving group)

Table 2: Standardized UPLC Gradient for Reaction Monitoring

Time (min)Flow Rate (mL/min)% Mobile Phase A (H₂O + 0.1% FA)% Mobile Phase B (MeCN + 0.1% FA)
0.00.5955
0.50.5955
3.00.5595
4.00.5595
4.10.5955
5.00.5955

Troubleshooting & Artifact Identification

1. Peak Splitting / Double Peaks (E/Z Isomerization)

  • Observation : The chromatogram shows two distinct peaks with identical

    
     values transitioning at the same rate.
    
  • Causality : The formation of an oxime (

    
    ) introduces restricted rotation around the carbon-nitrogen double bond. This naturally results in stable E (entgegen) and Z (zusammen) geometric isomers[3].
    
  • Action : Do not mistake the second peak for an impurity or over-alkylation. Integrate both peaks together when calculating the total kinetic conversion.

2. Missing Product Mass in Hydroxamate Couplings

  • Observation : Starting material is consumed, but the expected +69.1 Da mass is missing. Instead, a massive peak corresponding to an HBTU/uronium adduct is observed.

  • Causality : If the base (e.g., DIPEA) is insufficient, or if the CPMON·HCl salt is not fully neutralized, the activated carboxylic acid will fail to undergo nucleophilic attack. The intermediate will instead hydrolyze or remain trapped as the active ester.

  • Action : Ensure that at least 2.5 to 3.0 equivalents of base are used to liberate the free base of CPMON from its hydrochloride salt prior to the addition of the coupling agent[2].

References

  • Title: Heterocyclic Compounds as MEK Inhibitors Source: US Patent Application US20090275606A1 URL
  • Title: BENZOHETEROCYCLES AND THEIR USE AS MEK INHIBITORS Source: European Patent EP1144385B1 URL
  • Title: Potent and Selective MEK 1,2 Inhibitors (Supporting Information)
  • Title: 5-Carboxyfluorescein tagged N-phenylanthranilamide as a tracer reagent for fluorescence polarization Source: The Royal Society of Chemistry URL

Sources

Application Note: Continuous Flow Synthesis of N-Substituted Hydroxylamine Hydrochlorides

Author: BenchChem Technical Support Team. Date: March 2026

Scalable, Safe, and Chemoselective Methodologies for Drug Discovery and Industrial Production

Introduction & Mechanistic Rationale

N-substituted hydroxylamine hydrochlorides, particularly N-benzylhydroxylamine hydrochloride, are indispensable building blocks in modern organic synthesis. They are heavily utilized in the generation of N-benzyl nitrones for 1,3-dipolar cycloaddition reactions to construct isoxazoline frameworks, and serve as critical intermediates for active pharmaceutical ingredients (APIs) such as the antiplatelet agent Ticagrelor [1].

Traditionally, the synthesis of these compounds relies on batch reactor methodologies, such as the direct alkylation of hydroxylamine with benzyl chloride. However, batch processing presents severe limitations:

  • Safety Hazards: Hydroxylamine is thermally unstable. At elevated temperatures, it poses a significant risk of explosive decomposition. The exothermic nature of the alkylation reaction exacerbates this risk in large batch vessels due to poor heat dissipation.

  • Poor Chemoselectivity: The mono-alkylated product (N-benzylhydroxylamine) is more nucleophilic than the starting hydroxylamine. In batch systems, prolonged exposure to the alkylating agent inevitably leads to over-alkylation, generating N,N-dibenzylhydroxylamine byproducts and severely depressing yields [2].

The Continuous Flow Advantage: Migrating this synthesis to a continuous flow regime transforms the reaction profile. Micro-reactors provide exceptional surface-area-to-volume ratios, enabling instantaneous heat transfer and strict isothermal control. Furthermore, the precise control over residence time ensures that the reaction is quenched immediately after mono-alkylation occurs, physically separating the product from unreacted starting materials before secondary alkylation can proceed [1, 3].

System Design & Workflow

To achieve a self-validating and highly controlled synthesis, the flow system is engineered with distinct zones for rapid mixing, isothermal reaction, and pressurized control.

FlowSystem PumpA Pump A Benzyl Chloride (in MeOH) Mixer T-Mixer (Rapid Homogenization) PumpA->Mixer Stream A PumpB Pump B NH₂OH·HCl + Base (in H₂O/MeOH) PumpB->Mixer Stream B Reactor Residence Coil (60 °C, PFA Tubing) Mixer->Reactor Mixed Phase BPR BPR (8 bar Pressure) Reactor->BPR Crude Product Collection In-line Quench & Crystallization BPR->Collection Depressurized

Continuous flow reactor configuration for N-substituted hydroxylamine synthesis.

Causality in System Design:
  • T-Mixer: Ensures diffusion-limited mixing occurs in milliseconds. This rapid homogenization is critical to prevent localized high concentrations of benzyl chloride, which would otherwise drive di-alkylation.

  • Back-Pressure Regulator (BPR): Set to 8 bar. Methanol boils at 64.7 °C at atmospheric pressure. Operating the reactor at 60 °C without a BPR risks localized outgassing (micro-bubbles), which disrupts the residence time distribution (RTD) and causes unpredictable reaction kinetics. The BPR ensures a single, stable liquid phase.

Experimental Protocol: Synthesis of N-Benzylhydroxylamine Hydrochloride

This protocol establishes a self-validating loop where physical parameters (pressure stability, temperature) directly correlate with chemical output quality.

Phase 1: Reagent Preparation
  • Stream A (Electrophile): Dissolve benzyl chloride (63.0 g, 0.5 mol) in HPLC-grade methanol to a final volume of 1000 mL (0.5 M concentration).

  • Stream B (Nucleophile): Dissolve hydroxylamine hydrochloride (104.2 g, 1.5 mol, 3.0 equiv) and sodium hydroxide (to neutralize the HCl salt and liberate free hydroxylamine) in a 1:1 mixture of Water/Methanol to a final volume of 1000 mL.

Phase 2: System Priming & Equilibration
  • Flush the entire reactor system (pumps, T-mixer, and residence coil) with pure methanol at a combined flow rate of 5.0 mL/min for 10 minutes.

  • Set the reactor heating module to 60 °C and the BPR to 8 bar .

  • Validation Check: Monitor the pressure sensors on Pumps A and B. The pressure must stabilize at exactly 8 bar (± 0.2 bar). Fluctuations indicate air bubbles or particulate blockages; do not introduce reagents until pressure is absolute.

Phase 3: Continuous Flow Execution
  • Switch Pump A to the Benzyl Chloride solution and Pump B to the Hydroxylamine solution.

  • Set the flow rates to achieve a 10-minute residence time within the heated coil (e.g., if the coil volume is 20 mL, set Pump A to 1.0 mL/min and Pump B to 1.0 mL/min).

  • Allow 2 system volumes (20 minutes) to pass to reach steady-state equilibrium.

  • Begin collecting the product stream in a collection vessel cooled to 0 °C to immediately quench any residual reactivity.

Phase 4: Downstream Processing & Recycling
  • Extraction: Transfer the collected crude mixture to a separatory funnel. Extract the N-benzylhydroxylamine hydrochloride using ethyl acetate (1 g crude per 8 mL solvent). The mono-alkylated product selectively partitions into the organic phase.

  • Recycling (Economic Causality): The remaining aqueous phase contains unreacted hydroxylamine hydrochloride. Concentrate this phase under reduced pressure and directly recycle it into Stream B for the next continuous run. This reduces the process cost to approximately $10/kg [1].

  • Crystallization: Concentrate the ethyl acetate phase and induce crystallization to yield the pure N-benzylhydroxylamine hydrochloride as a white solid.

Quantitative Data & Optimization

The following table summarizes the optimization data, highlighting the causality between flow parameters and chemoselectivity.

EntryTemperature (°C)Residence Time (min)NH₂OH·HCl (equiv)Yield (%)Purity (%)Mechanistic Observation
140103.045.0>99.0Incomplete conversion due to low thermal energy.
2 60 10 3.0 75.0 99.8 Optimal balance of kinetics and chemoselectivity.
380103.068.092.5Increased di-alkylation; elevated thermal risk.
460203.071.095.0Over-reaction observed due to prolonged exposure.
560101.555.0>99.0Reagent starvation; insufficient nucleophile excess.

Data adapted from continuous flow optimization studies on N-benzylhydroxylamine hydrochloride [1].

Mechanistic Pathway & Chemoselectivity

The superiority of continuous flow in this synthesis is fundamentally rooted in physical chemistry. In a batch reactor, the newly formed N-benzylhydroxylamine remains in the same vessel as unreacted benzyl chloride for hours, leading to the thermodynamically favored di-alkylation. In continuous flow, the strict 10-minute residence time acts as a kinetic truncator.

Pathway Reactants Benzyl Chloride + NH₂OH Intermediate S_N2 Transition State (Micro-mixing controlled) Reactants->Intermediate Continuous Flow (60 °C) Product N-Benzylhydroxylamine (Desired Mono-alkylation) Intermediate->Product Precise Residence Time (Reaction Quenched) Byproduct N,N-Dibenzylhydroxylamine (Undesired Di-alkylation) Product->Byproduct Batch Reactor / Excess Time (Uncontrolled Exposure)

Reaction pathway illustrating chemoselective mono-alkylation governed by flow dynamics.

Conclusion

The continuous flow synthesis of N-substituted hydroxylamine hydrochlorides represents a paradigm shift from traditional batch chemistry. By leveraging micro-mixing, precise residence times, and pressurized isothermal control, this protocol achieves a 75% overall yield with 99.8% purity, while entirely mitigating the explosive risks associated with hydroxylamine thermal degradation. The integration of aqueous phase recycling further establishes this as a highly sustainable and economically viable methodology for both pharmaceutical drug discovery and large-scale industrial manufacturing.

References

  • Chen, X.; Chen, K.; Cai, G.; Xiang, H.; Chen, K.; Yang, H. Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Chemistry 2025, 7(3), 70.[Link]

  • Cole, K. P.; et al. Chemoselective Synthesis of Amines from Ammonium Hydroxide and Hydroxylamine in Continuous Flow. The Journal of Organic Chemistry 2018, 83 (22), 14203–14209.[Link]

  • Riva, E.; Gagliardi, S.; Mazzoni, C.; Passarella, D.; Rencurosi, A.; Vigo, D.; Martinelli, M. Efficient Continuous Flow Synthesis of Hydroxamic Acids and Suberoylanilide Hydroxamic Acid Preparation. The Journal of Organic Chemistry 2009, 74 (9), 3540-3543.[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting O-(Cyclopropylmethyl)hydroxylamine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize reactions involving O-(Cyclopropylmethyl)hydroxylamine hydrochloride (CAS: 74124-04-2) .

This compound is a critical building block in medicinal chemistry, most notably in the synthesis of hydroxamate-based MEK inhibitors and targeted oxime therapeutics. However, its unique steric profile and its presentation as a hydrochloride salt often lead to suboptimal yields if the underlying reaction mechanics are misunderstood.

Core Principles: The Causality of Yield Drops

To troubleshoot effectively, we must first understand the chemical behavior of this specific reagent:

  • The Alpha-Effect vs. Steric Hindrance: The adjacent oxygen atom donates electron density to the nitrogen (the

    
    -effect), making the amine intrinsically more nucleophilic than its pKa would suggest. However, the bulky cyclopropylmethyl group creates significant steric hindrance. In coupling reactions, this steric bulk slows down the rate of nucleophilic attack, giving competing side reactions (like active ester hydrolysis) time to dominate[1].
    
  • The Hydrochloride Salt Trap: The reagent is supplied as an HCl salt to prevent oxidation and volatility. A common critical failure is treating this salt as a free amine. If the HCl is not fully neutralized, the amine remains protonated and completely non-nucleophilic, stalling the reaction at step one.

Troubleshooting Guide & FAQs

Q1: Why does my HATU-mediated amidation stall at 20-30% yield despite adding 1.5 equivalents of DIPEA? Causality: The fundamental issue is a stoichiometric mismatch. The first 1.0 equivalent of N,N-Diisopropylethylamine (DIPEA) is entirely consumed to neutralize the HCl salt and liberate the free amine. The remaining 0.5 equivalent is insufficient to maintain the highly basic environment required to deprotonate the carboxylic acid for HATU activation and to act as an acid scavenger during the coupling cycle. Furthermore, in base-deficient environments, the unneutralized amine cannot react quickly, providing time for the highly reactive uronium coupling reagent (HATU) to undergo side reactions, such as the irreversible guanidinylation of any available free amine. Solution: Increase your DIPEA to 3.0–4.0 equivalents. Always pre-activate the carboxylic acid with HATU and base for 5 minutes before introducing the neutralized hydroxylamine.

Q2: I am using EDC/HOBt for coupling, but I see a large amount of unreacted carboxylic acid and active ester hydrolysis. How can I improve this? Causality: When using EDC/HOBt, the OAt/OBt active ester is formed successfully. However, because the nucleophilic attack by the sterically hindered cyclopropylmethyl group is slow, trace water in the solvent outcompetes the amine. Water acts as a nucleophile, hydrolyzing the active ester back to the starting carboxylic acid[1]. Solution: Switch to strictly anhydrous solvents (e.g., anhydrous DMF or DCM over molecular sieves) or change your coupling strategy to the highly robust Acid Chloride method, which forces the reaction forward without relying on delicate active esters.

Q3: Why is my oxime condensation reaction failing to reach completion? Causality: The condensation of O-(cyclopropylmethyl)hydroxylamine hydrochloride with aldehydes or ketones is heavily pH-dependent. If the pH is too low (< 3), the amine remains fully protonated and non-nucleophilic. If the pH is too high (> 6), the carbonyl oxygen is not sufficiently activated by protonation[2]. Solution: Do not rely on arbitrary equivalents of base. Use a sodium acetate/acetic acid buffer system to lock the reaction pH between 4.5 and 5.0.

Quantitative Data: Coupling Reagent Comparison

The following table summarizes the performance of various coupling strategies specifically for O-(cyclopropylmethyl)hydroxylamine hydrochloride, based on empirical process chemistry data[3].

Coupling StrategyTypical YieldOptimal Base (Eq)Primary Failure ModeRecommended Use Case
HATU / DIPEA 75–90%DIPEA (3.0–4.0)Guanidinylation of amineHindered acids; micro-scale discovery
EDC / HOBt 50–70%NMM (3.0)Active ester hydrolysisAqueous-tolerant workflows
Acid Chloride 85–95%TEA (3.0)Over-acylation (rare)Scale-up; robust/stable acids
T3P / Pyridine 70–85%DIPEA (3.0)Slow reaction rateEpimerization-sensitive chiral acids

Validated Experimental Protocols

To ensure trustworthiness, every protocol must be a self-validating system . Do not proceed to the next step unless the validation check passes.

Protocol A: High-Yield Hydroxamate Coupling via HATU
  • Amine Free-Basing: Suspend O-(cyclopropylmethyl)hydroxylamine HCl (1.2 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir for 10 minutes.

    • Self-Validation Check: Spot the solution on wet pH indicator paper. It must read > 8. If not, add DIPEA in 0.2 eq increments until basic.

  • Acid Activation: In a separate flask, dissolve the carboxylic acid (1.0 eq) and DIPEA (1.5 eq) in anhydrous DMF. Add HATU (1.1 eq) and stir at room temperature.

    • Self-Validation Check: Monitor by LC-MS after 5 minutes. Do not proceed until the mass of the starting acid is completely replaced by the OAt active ester intermediate.

  • Coupling: Dropwise add the free-based amine solution to the activated acid. Stir for 2 hours at room temperature.

  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc. Wash the organic layer sequentially with 1M HCl (removes unreacted amine/DIPEA) and saturated 
    
    
    
    (removes unreacted acid).
Protocol B: pH-Controlled Oxime Formation
  • Preparation: Dissolve the ketone/aldehyde (1.0 eq) and O-(cyclopropylmethyl)hydroxylamine HCl (1.5 eq) in absolute ethanol.

  • Buffering: Add Sodium Acetate (1.5 eq) to the mixture.

    • Self-Validation Check: Spot the reaction mixture on wet pH indicator paper. Adjust with additional sodium acetate or dilute acetic acid until the pH reads exactly 4.5–5.0.

  • Condensation: Heat the mixture to 60 °C for 4 hours.

  • Isolation: Concentrate the solvent in vacuo, partition between EtOAc and water, and dry the organic layer over

    
    .
    

Mechanistic & Troubleshooting Visualizations

G Acid Carboxylic Acid Activation HATU + DIPEA (Activation) Acid->Activation ActiveEster OAt Active Ester Activation->ActiveEster Product Target Hydroxamate (High Yield) ActiveEster->Product + Free Amine Hydrolysis Hydrolysis (Water) ActiveEster->Hydrolysis Trace H2O AmineSalt O-(Cyclopropylmethyl) hydroxylamine HCl FreeAmine Free Amine (Requires >1 eq Base) AmineSalt->FreeAmine + DIPEA Guanidine Guanidinylation Byproduct FreeAmine->Guanidine Excess HATU

Mechanistic pathway and failure modes of HATU-mediated amidation.

G Start Low Yield Detected (< 50%) CheckBase Check Total Base (DIPEA/TEA) Equivalents Used Start->CheckBase BaseLow < 2.0 Equivalents CheckBase->BaseLow BaseHigh >= 3.0 Equivalents CheckBase->BaseHigh FixBase Increase Base to 3.0-4.0 eq (1 eq consumed by HCl salt) BaseLow->FixBase CheckLCMS Analyze LC-MS for Byproducts BaseHigh->CheckLCMS Hydrolysis High Unreacted Acid (Active Ester Hydrolysis) CheckLCMS->Hydrolysis Guanidine Guanidinylation of Amine CheckLCMS->Guanidine FixHydrolysis Ensure strictly anhydrous conditions. Pre-activate acid for 5 mins max. Hydrolysis->FixHydrolysis FixGuanidine Change addition order: Do not mix amine directly with HATU. Guanidine->FixGuanidine

Troubleshooting logic tree for diagnosing low yields in coupling reactions.

References

1. Amide bond formation: beyond the myth of coupling reagents - Chemical Society Reviews (RSC Publishing). 2.[3] Application Note – Amide coupling 96-well plate kit - Synple Chem. 3 3.[1] Methods for Hydroxamic Acid Synthesis - PMC - NIH. 1 4.[2] Development of a Safe, Scalable Process for the Preparation of an Oxaisoxazolidinone - ACS Publications. 2

Sources

Technical Support Center: Troubleshooting O-(Cyclopropylmethyl)hydroxylamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. O-(Cyclopropylmethyl)hydroxylamine hydrochloride (CAS 74124-04-2) is a highly valued chemical building block, particularly essential in the synthesis of MEK inhibitors and other targeted pharmaceutical compounds[1].

While synthesizing this compound via the Gabriel-type reaction (using N-hydroxyphthalimide) is the industry standard, researchers frequently encounter yield-limiting byproducts, such as phthalhydrazide contamination, incomplete alkylation, and acid-catalyzed ring-opening. This guide is designed by application scientists to provide you with a mechanistic troubleshooting framework, ensuring high-purity yields through self-validating protocols.

Reaction Workflow & Mechanistic Pathway

To effectively troubleshoot, we must first map the chemical causality of the synthesis and where byproducts typically emerge.

G NHP N-Hydroxyphthalimide Alk Alkylation (K2CO3, KI, DMSO) NHP->Alk Int N-(cyclopropylmethoxy) phthalimide Alk->Int Dep Hydrazinolysis (N2H4·H2O) Int->Dep Free O-(cyclopropylmethyl) hydroxylamine Dep->Free Byprod Phthalhydrazide (Insoluble Byproduct) Dep->Byprod Side Product Salt Salt Formation (Anhydrous HCl, 0°C) Free->Salt Final Target Product: HCl Salt Salt->Final

Fig 1. Mechanistic workflow highlighting key intermediates and byproduct formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My final product is contaminated with a fine, white, insoluble powder. What is it, and how do I eliminate it? A: This is almost certainly phthalhydrazide , the primary byproduct of the hydrazine-mediated deprotection (hydrazinolysis) step.

  • Causality: Hydrazine attacks the phthalimide carbonyls to release the free O-alkylhydroxylamine, simultaneously forming the highly stable, aromatic phthalhydrazide ring[2]. Phthalhydrazide is notoriously difficult to remove via simple filtration because it forms fine suspensions that pass through standard frits and maintains slight solubility in polar organic solvents.

  • Minimization Strategy: Implement a pH-swing isolation . Do not attempt to filter the crude organic mixture directly. Instead, acidify the aqueous mixture to pH 2. Phthalhydrazide is highly insoluble in acidic water and will precipitate completely, while your target O-(cyclopropylmethyl)hydroxylamine becomes a highly water-soluble hydrochloride salt. Filter out the byproduct, basify the filtrate to pH 10, and extract the pure free base into dichloromethane (DCM).

Q2: The initial alkylation step is sluggish, and I am recovering unreacted N-hydroxyphthalimide. How can I drive this to completion? A: The reaction between N-hydroxyphthalimide and cyclopropylmethyl bromide can be slow due to the moderate electrophilicity of the primary bromide.

  • Causality: While the N-hydroxyphthalimide anion is a competent nucleophile, cyclopropylmethyl bromide can suffer from steric hindrance. Elevating the temperature too high (>80°C) to force the reaction often leads to thermal degradation and unwanted N,O-dialkylation.

  • Minimization Strategy: Utilize the Finkelstein reaction principle. Add a catalytic amount (0.1 equivalents) of Potassium Iodide (KI) to the reaction mixture[3]. This generates cyclopropylmethyl iodide in situ, which is a significantly superior electrophile. Maintain the reaction in an aprotic polar solvent like DMSO at 40°C.

Q3: I am detecting ring-opened byproducts (e.g., homoallyl derivatives) in my final NMR. What caused this? A: The cyclopropyl ring possesses immense ring strain (~27.5 kcal/mol) and is highly susceptible to electrophilic ring-opening under strongly acidic conditions.

  • Causality: If you attempt to deprotect the phthalimide using concentrated aqueous acid (acid hydrolysis) and heat, the acid protonates the cyclopropyl ring. This induces a carbocation rearrangement that permanently opens the ring into a homoallyl system.

  • Minimization Strategy: Strictly avoid harsh aqueous acids for deprotection. Rely exclusively on the 2[2] at moderate temperatures. For the final salt formation, use anhydrous HCl (e.g., 2M HCl in diethyl ether) at 0°C to prevent any hydrolytic ring-opening.

Quantitative Data: Optimization Parameters

The following table summarizes the quantitative impact of various reaction parameters on yield and byproduct formation, derived from optimized empirical data.

Reaction StepParameter TestedConditionYield (%)Purity (%)Primary Byproduct
Alkylation Base / SolventK₂CO₃ / DMSO + KI88>95Unreacted NHP (<5%)
Alkylation Base / SolventTEA / DCM45<70N,O-dialkylation
Deprotection ReagentHydrazine hydrate (EtOH)92>98Phthalhydrazide
Deprotection Reagent6M HCl (Aqueous, Reflux)30<50Ring-opened species
Salt Formation Acid Source2M HCl in Diethyl Ether95>99None
Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . Each step includes a distinct, observable physical or chemical change that confirms success before you proceed to the next stage.

Step 1: Alkylation (Formation of N-(cyclopropylmethoxy)phthalimide)
  • Charge the Reactor: Suspend N-hydroxyphthalimide (1.0 eq) and K₂CO₃ (2.0 eq) in anhydrous DMSO (0.5 M).

    • Validation Check: The solution will immediately turn a deep, vibrant red color. This confirms the successful deprotonation and formation of the active N-hydroxyphthalimide anion[3].

  • Alkylate: Add cyclopropylmethyl bromide (1.2 eq) and KI (0.1 eq). Stir the mixture at 40°C for 3 hours.

    • Validation Check: The deep red color will gradually fade to a pale yellow or colorless state. This optical clearance is a direct stoichiometric indicator that the anion has been consumed and O-alkylation is complete.

  • Isolate: Pour the mixture into 5 volumes of ice-cold distilled water.

    • Validation Check: The intermediate will crash out as a heavy white precipitate. Filter, wash with water, and dry.

Step 2: Hydrazinolysis (Deprotection)
  • React: Dissolve the intermediate in ethanol (0.3 M). Add hydrazine hydrate (1.2 eq) and reflux for 2 hours.

    • Validation Check: Within 30 minutes of heating, a voluminous, dense white precipitate (phthalhydrazide) will form in the flask, visually confirming the cleavage of the phthalimide protecting group[2].

Step 3: pH-Swing Isolation & Salt Formation
  • Acidify & Filter: Cool the reaction to room temperature. Add 1M aqueous HCl until the mixture reaches pH 2.

    • Validation Check: The target product dissolves into the aqueous phase, while the phthalhydrazide byproduct remains completely insoluble. Filter the mixture and discard the solid filter cake.

  • Extract: Basify the clear filtrate to pH 10 using 1M NaOH. Extract the aqueous layer three times with DCM.

    • Validation Check: The product is now a free base and will partition cleanly into the dense lower organic (DCM) layer.

  • Precipitate the Salt: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and chill to 0°C. Under vigorous stirring, dropwise add 2M anhydrous HCl in diethyl ether.

    • Validation Check: Instantaneous formation of a pristine, snow-white crystalline precipitate occurs. This is your ultra-pure O-(cyclopropylmethyl)hydroxylamine hydrochloride. Filter, wash with cold ether, and store under argon.

References
  • Title: O-(cyclopropylmethyl)hydroxylamine hydrochloride;CAS No. - ChemShuttle Source: chemshuttle.com URL: 1

  • Title: O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 Source: PMC (nih.gov) URL: 2

  • Title: Synthesis and in vitro Antiproliferative Activity of Flavone and 6-Hydroxyflavone Oxime Ethers Derivatives Source: SciELO (scielo.br) URL: 3

Sources

Purification strategies for products derived from Cyclopropylmethylhydroxylamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification Strategies for Cyclopropylmethylhydroxylamine-Derived Products

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with Cyclopropylmethylhydroxylamine hydrochloride (CPMH·HCl)[1]. CPMH·HCl is a highly valuable reagent used to install the O-cyclopropylmethyl oxime pharmacophore, a structural motif prevalent in various kinase inhibitors and central nervous system therapeutics[2][3].

While the oximation coupling reaction is generally robust, the downstream purification—specifically the complete removal of unreacted hydroxylamine and the resolution of geometric (E/Z) isomers—presents significant chromatographic challenges[4][5]. This guide synthesizes field-proven troubleshooting strategies and self-validating protocols to ensure high-purity product isolation.

I. System Workflow

G N1 Reaction Mixture (Carbonyl + CPMH·HCl + Base) N2 Aqueous Workup (Acidic & Basic Washes) N1->N2 Quench & Extract N3 Crude O-Cyclopropylmethyl Oxime (E/Z Isomeric Mixture) N2->N3 Concentrate N4 Chromatographic Resolution (SFC or RP-HPLC) N3->N4 Load onto Column N5 Pure E-Isomer N4->N5 Elute (Steric dependent) N6 Pure Z-Isomer N4->N6 Elute (Steric dependent)

Workflow for the synthesis and purification of O-cyclopropylmethyl oximes.

II. Troubleshooting & FAQs

Q1: Despite extensive aqueous washing, NMR reveals traces of unreacted cyclopropylmethylhydroxylamine in my final oxime ether. How can I quantitatively remove it without losing my product? Answer: The Causality: CPMH·HCl is highly water-soluble. However, during the oximation reaction, a base (such as pyridine or sodium acetate) is used to neutralize the HCl salt, liberating the CPMH free base[6]. Unlike the salt, the free base is significantly less polar and partitions readily into organic extraction solvents like dichloromethane (DCM) or ethyl acetate. The Solution: Implement a pH-swing workup. Wash the organic layer with a mildly acidic aqueous solution (e.g., 0.1 M HCl or 5% citric acid). This protonates the unreacted CPMH free base, forcing it entirely into the aqueous phase[6]. If your target oxime is acid-sensitive, utilize a chemical scavenger instead: add a polymer-bound benzaldehyde resin to the crude organic mixture for 2 hours prior to filtration. The resin will covalently trap the unreacted hydroxylamine as an insoluble oxime, allowing for simple removal via vacuum filtration.

Q2: My synthesized O-cyclopropylmethyl oxime presents as an E/Z mixture. Standard normal-phase silica chromatography fails to resolve them. What is the optimal separation strategy? Answer: The Causality: The E and Z isomers of O-alkyl oximes possess nearly identical dipole moments, causing them to co-elute on standard normal-phase silica gel[7]. The spatial orientation of the cyclopropylmethyl group only slightly alters the molecule's interaction with the silanol groups on the stationary phase. The Solution: Transition your purification to Supercritical Fluid Chromatography (SFC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[3][4]. SFC, particularly when utilizing chiral stationary phases (even for achiral oximes), provides the high theoretical plate count necessary to resolve subtle steric differences. The Z-isomer—where the O-alkyl group is sterically compressed against the bulkier substituent of the carbonyl—typically exhibits a distinct elution profile due to the shielding of the oxime oxygen's lone pairs, allowing for baseline separation[5].

Q3: Can I avoid chromatographic separation entirely by driving the reaction to a single thermodynamic isomer? Answer: The Causality: Oxime formation is reversible under specific catalytic conditions, allowing for dynamic equilibration[7]. The Solution: If your target is the thermodynamically favored E-isomer (where the bulky cyclopropylmethyl group is anti to the largest group on the original ketone/aldehyde), you can subject the purified E/Z mixture to acid-catalyzed equilibration (e.g., anhydrous HCl in dioxane) or targeted photoisomerization using visible light and a sensitizer[8]. This will drive the mixture toward the lower-energy geometric isomer, drastically simplifying or entirely bypassing the need for SFC resolution.

III. Quantitative Data Presentation

The following table summarizes the expected chromatographic behavior of O-cyclopropylmethyl oxime E/Z mixtures across different purification modalities.

Purification MethodTarget IsomerTypical Retention Time (min)Resolution Factor (Rs)Mechanistic Notes
Normal Phase Silica E/Z MixtureCo-elution (Rf ~0.4)< 1.0Inadequate for baseline separation due to identical polarity.
RP-HPLC (C18) E-Isomer12.41.8Good resolution; relies on hydrophobic surface area interactions.
RP-HPLC (C18) Z-Isomer14.11.8Z-isomer typically elutes later due to altered steric shielding[5].
SFC (Chiralpak AD) E-Isomer4.2> 2.5Superior resolution; supercritical CO2 provides high diffusivity[3][4].
SFC (Chiralpak AD) Z-Isomer5.8> 2.5Rapid isolation with immediate solvent evaporation post-elution.

IV. Standard Operating Procedure: Synthesis and Purification

To ensure a self-validating system, the following protocol incorporates built-in checkpoints (TLC, pH monitoring) to guarantee the integrity of the purification process.

Step 1: Oximation Reaction

  • In a round-bottom flask, dissolve the target ketone or aldehyde (1.0 eq) in absolute ethanol (0.2 M concentration).

  • Add Cyclopropylmethylhydroxylamine hydrochloride (1.2 eq) and pyridine (1.5 eq)[6]. Rationale: Pyridine acts as an acid scavenger to liberate the CPMH free base and serves as a weak proton transfer catalyst to facilitate the dehydration of the tetrahedral intermediate.

  • Stir the mixture at room temperature or reflux (depending on steric hindrance) until TLC indicates complete consumption of the starting carbonyl.

Step 2: Quench and Selective Extraction

  • Concentrate the reaction mixture under reduced pressure to remove the majority of the ethanol.

  • Dissolve the crude oily residue in Dichloromethane (DCM).

  • Critical Purification Step: Wash the DCM layer with 0.1 M aqueous HCl. Validation Check: Ensure the aqueous layer pH is < 3. This guarantees that all unreacted pyridine and CPMH free base are protonated and partitioned into the aqueous waste[6].

  • Wash the organic layer with saturated aqueous NaHCO3 to neutralize residual acid, followed by a final wash with brine.

Step 3: Drying and Isomer Resolution

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude E/Z oxime mixture.

  • Dissolve the crude mixture in HPLC-grade methanol (approx. 50 mg/mL).

  • Inject the sample onto an SFC system equipped with a Chiralpak AD-H column (or equivalent). Elute using a gradient of supercritical CO2 and methanol modifier[3][4].

  • Collect the separated E and Z fractions. Validation Check: Confirm isomeric purity via 1H-NMR, paying specific attention to the chemical shifts of the protons alpha to the oxime, which will differ significantly between the E and Z configurations due to the anisotropic effect of the C=N bond[5].

V. References

  • CN1458921A - Process for making N-aryl-anthranilic acid and their derivatives - Google Patents. Available at:

  • Oxime synthesis - how to convert/remove unreacted aldehyde? - ResearchGate. Available at:

  • US11059784B2 - Oxime ether compounds - Google Patents. Available at:

  • WO2011020861A1 - Heterocyclic oxime compounds - Google Patents. Available at:

  • O-环丙基甲基羟胺盐酸盐- CAS:74124-04-2 - 北京欣恒研科技有限公司. Available at:

  • Synthesis and Antimalarial Efficacy of Two-Carbon Linked, Artemisinin-Derived, Trioxane Dimers in Combination with Known Antimalarial Drugs - PMC. Available at:

  • Gas chromatography–Fourier transform infrared spectrometry reveals dynamic molecular interconversion of oximes - ResearchGate. Available at:

  • Cesium Carbonate Catalyzed Oxa‐Michael Addition of Oximes to Acrylonitrile - ResearchGate. Available at:

Sources

Addressing solubility issues of Cyclopropylmethylhydroxylamine hydrochloride in reaction media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Cyclopropylmethylhydroxylamine Hydrochloride Solubility

Welcome to the Technical Support Center for Cyclopropylmethylhydroxylamine hydrochloride (CPMH·HCl). This O-alkylhydroxylamine derivative is a critical building block in pharmaceutical synthesis, particularly for oxime ether formation and the development of kinase inhibitors. However, its ionic nature often presents significant solubility challenges in standard organic reaction media. This guide provides causal explanations, data-driven troubleshooting, and self-validating protocols to overcome these bottlenecks.

Section 1: Core Principles & Baseline Metrics (FAQ)

Q: Why does CPMH·HCl exhibit poor solubility in common organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF)? A: CPMH·HCl is an amine hydrochloride salt. In its solid state, it exists as a crystalline lattice held together by strong ionic bonds between the protonated cyclopropylmethylhydroxylamine cation and the chloride anion. Non-polar or moderately polar aprotic solvents (like DCM, toluene, or THF) lack the dielectric constant required to overcome this lattice energy and solvate the ions. Consequently, the compound remains as an unreactive suspension. Solubility is restricted primarily to highly polar protic solvents (water, methanol) or strongly polar aprotic solvents (DMSO)[1].

Data Presentation: Baseline Solubility Profile

Solvent Category Solvent Solubility Profile Recommended Use Case
Polar Protic Water High (>100 mg/mL) Biphasic Schotten-Baumann reactions[2]
Polar Protic Methanol High Stock solutions, polar homogenous reactions
Polar Aprotic DMSO Moderate to High (~10 mM) In vitro assays, high-temp SNAr reactions[3]
Moderately Polar THF / Dioxane Poor / Insoluble Requires in situ free-basing

| Non-Polar | DCM / Toluene | Insoluble | Requires free-basing or phase-transfer catalysts |

Section 2: Troubleshooting Guide (Q&A)

Issue: My amidation/oxime formation reaction in DCM is stalling, and the CPMH·HCl reagent is visibly suspended. Diagnosis: The electrophile (e.g., an acid chloride or ketone) is in solution, but the nucleophile (CPMH) is locked in its insoluble, protonated salt form. Solution:In situ Free-Basing . You must convert the hydrochloride salt to its neutral free amine. Causality: The addition of a tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), deprotonates the hydroxylamine. The resulting free O-(cyclopropylmethyl)hydroxylamine is uncharged, drastically lowering its polarity and allowing it to readily dissolve in DCM or THF[1]. DIPEA is often preferred over TEA due to its increased steric hindrance, which prevents it from acting as a competing nucleophile against sensitive electrophiles.

Issue: I am working with a highly moisture-sensitive electrophile, and the byproduct (TEA·HCl) is interfering with my reaction. Diagnosis: The precipitation of the tertiary amine hydrochloride byproduct can sometimes co-precipitate intermediates or complicate the workup. Solution:Solvent Swap or Inorganic Scavengers . Switch the solvent to a highly polar aprotic medium like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), and use finely powdered anhydrous potassium carbonate (K₂CO₃) as a heterogeneous base. Causality: K₂CO₃ deprotonates the CPMH·HCl. The resulting KCl byproduct is completely insoluble and dense, easily filtered out, while the free hydroxylamine remains fully soluble in the DMF/NMP matrix.

Issue: My scale-up requires avoiding expensive organic bases and anhydrous conditions. Diagnosis: Homogeneous organic conditions are not economically viable for the specific scale. Solution:Schotten-Baumann Biphasic System . Causality: By dissolving CPMH·HCl in an aqueous alkaline solution (e.g., 5M NaOH) and the electrophile in an immiscible organic solvent (e.g., toluene or DCM), the free amine is generated at the aqueous-organic interface. The reaction proceeds efficiently at the phase boundary, driven by the rapid consumption of the free amine[2].

Section 3: Standardized Experimental Protocols

These protocols are designed as self-validating systems: visual cues (e.g., transition from cloudy to clear) serve as built-in quality control checkpoints to ensure the physical state of the reagents is optimal before proceeding.

Protocol 1: In situ Free-Basing for Homogeneous Organic Reactions Objective: Achieve a homogenous solution of CPMH in DCM/THF for coupling with sensitive electrophiles.

  • Dispersion: Suspend 1.0 equivalent of CPMH·HCl in anhydrous DCM (approx. 10 mL per gram of reagent) under an inert atmosphere (N₂ or Argon). Validation Check: The mixture should appear as a cloudy white suspension.

  • Base Addition: Dropwise, add 1.2 to 1.5 equivalents of anhydrous DIPEA to the stirring suspension at 0°C.

  • Activation Period: Stir the mixture at room temperature for 15–30 minutes. Validation Check: The suspension will clarify as the free amine dissolves into the organic phase[1]. (Note: Depending on concentration, DIPEA·HCl may begin to precipitate as a fine, distinct solid, which is normal and differs from the initial chunky suspension).

  • Coupling: Proceed with the dropwise addition of your electrophile (e.g., acid chloride or activated ester).

Protocol 2: Biphasic (Schotten-Baumann) Synthesis Objective: React CPMH·HCl with an acid chloride without organic bases.

  • Aqueous Phase Preparation: Dissolve 1.2 equivalents of CPMH·HCl in a 5M NaOH aqueous solution. Validation Check: The salt will dissolve completely, yielding a clear aqueous solution of the free amine[2].

  • Organic Phase Preparation: Dissolve 1.0 equivalent of the electrophile (e.g., acid chloride) in toluene or DCM.

  • Biphasic Reaction: Vigorously stir the aqueous phase at 0–5°C and add the organic phase dropwise. High-speed stirring (>500 rpm) is critical to maximize the interfacial surface area.

  • Completion & Workup: Stir for 1–2 hours. The product will typically partition entirely into the organic layer, allowing for simple separatory funnel extraction.

Section 4: Workflows & Logic

G Start CPMH·HCl Insoluble in Reaction Medium CheckSolvent Is the reaction moisture sensitive? Start->CheckSolvent Biphasic Use Schotten-Baumann (Water/DCM + NaOH) CheckSolvent->Biphasic No Organic Use Organic Solvent (THF/DCM + DIPEA/TEA) CheckSolvent->Organic Yes PolarAprotic Switch to Polar Aprotic (DMF/DMSO + K2CO3) Organic->PolarAprotic Still insoluble?

Decision matrix for resolving CPMH·HCl solubility in synthesis.

Mechanism Salt CPMH·HCl Ionic Lattice Insoluble in DCM FreeBase Free Amine Neutral Species Soluble in DCM Salt->FreeBase Deprotonation Base Add Base (e.g., DIPEA) Base->FreeBase Byproduct DIPEA·HCl Precipitates or remains in solution Base->Byproduct

Mechanistic transition from insoluble hydrochloride salt to soluble free amine.

References

*[3] Buy O-Cyclopropylmethyl-hydroxylamine, Hydrochloride, 500mg - Biomall - *[1] How to increase the solubility of 5-Aminoadamantan-2-ol;hydrochloride in organic solvents - Benchchem - *[2] Process for making N-aryl-anthranilic acid and their derivatives (CN1458921A) - Google Patents -

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Cyclopropylmethylhydroxylamine Hydrochloride and Other N-Alkylhydroxylamines

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the selection of the appropriate reagent is paramount to the success of synthetic endeavors. N-substituted hydroxylamines are a versatile class of compounds with wide-ranging applications in organic synthesis and medicinal chemistry. This guide provides an in-depth comparison of the reactivity of cyclopropylmethylhydroxylamine hydrochloride with other commonly used N-alkylhydroxylamines, namely N-methylhydroxylamine hydrochloride, N-ethylhydroxylamine hydrochloride, and N-isopropylhydroxylamine hydrochloride. By examining their electronic and steric properties, and providing quantitative data where available, this guide aims to equip researchers with the knowledge to make informed decisions for their specific applications.

Introduction: The Role and Structural Diversity of N-Alkylhydroxylamines

N-Alkylhydroxylamines are valuable intermediates in the synthesis of a variety of nitrogen-containing compounds, including nitrones, hydroxamic acids, and more complex heterocyclic structures.[1][2] Their utility stems from the nucleophilic character of the nitrogen atom, which can be finely tuned by the nature of the N-alkyl substituent. The hydrochloride salts of these compounds are typically used to enhance their stability and ease of handling.[3][4]

This guide focuses on comparing the reactivity of four N-alkylhydroxylamines:

  • N-Methylhydroxylamine Hydrochloride: The simplest N-alkylated hydroxylamine.

  • N-Ethylhydroxylamine Hydrochloride: A slightly more sterically hindered and electron-donating analogue.

  • N-Isopropylhydroxylamine Hydrochloride: A bulkier secondary alkyl-substituted hydroxylamine.

  • Cyclopropylmethylhydroxylamine Hydrochloride: A structurally unique analogue featuring a cyclopropylmethyl group, which imparts distinct electronic and conformational properties.

The cyclopropyl group, in particular, is a "versatile player" in drug discovery, known to influence a molecule's potency, metabolic stability, and pharmacokinetic properties due to its unique electronic and conformational constraints.[5] Understanding how the cyclopropylmethyl substituent modulates the reactivity of the hydroxylamine moiety is therefore of significant interest.

A Theoretical Deep Dive into Reactivity: Electronic and Steric Effects

The reactivity of N-alkylhydroxylamines as nucleophiles is primarily governed by the interplay of electronic and steric effects imparted by the alkyl substituent.

Electronic Effects: Modulating Nucleophilicity

The nucleophilicity of the nitrogen atom in hydroxylamines is directly related to the availability of its lone pair of electrons. Alkyl groups generally act as electron-donating groups (+I effect), increasing the electron density on the nitrogen and thereby enhancing its nucleophilicity.

  • Methyl, Ethyl, and Isopropyl Groups: These alkyl groups exhibit a positive inductive effect, pushing electron density towards the nitrogen atom. The electron-donating ability increases with the number of alkyl groups attached to the alpha-carbon, i.e., isopropyl > ethyl > methyl. This would suggest an increasing order of nucleophilicity.

  • The Cyclopropylmethyl Group: The electronic nature of the cyclopropyl group is more complex. It is known to be inductively electron-withdrawing due to the increased s-character of its C-C bonds. However, it can also act as a resonance electron-donating group when adjacent to an electron-deficient center, a property attributed to the "double-bond character" of the strained ring. This dual nature makes a simple prediction of its effect on nucleophilicity challenging.

Diagram 1: Electronic effects of different alkyl groups on the hydroxylamine nitrogen.
Steric Effects: The Impact of Bulk

Steric hindrance around the nucleophilic nitrogen can significantly impede its ability to attack an electrophilic center. The size and branching of the alkyl group are therefore critical factors.

  • Methyl and Ethyl Groups: These groups are relatively small and present minimal steric hindrance.

  • Isopropyl Group: The branched structure of the isopropyl group introduces significantly more steric bulk compared to methyl and ethyl groups, which is expected to decrease its reactivity in nucleophilic substitution reactions.

  • Cyclopropylmethyl Group: The cyclopropylmethyl group is sterically more demanding than a methyl or ethyl group but may be comparable to or slightly less bulky than an isopropyl group, depending on its conformation.

To quantify these steric effects, Taft's steric parameter (E_s) can be used, where a more negative value indicates greater steric hindrance.[6][7][8]

Quantitative Insights: A Comparative Look at Nucleophilicity

While direct experimental data comparing the nucleophilicity of this specific series of N-alkylhydroxylamines is scarce, we can draw valuable insights from Mayr's nucleophilicity scale.[9] This scale provides quantitative nucleophilicity parameters, N and s_N, which are derived from the rates of reaction with a series of reference electrophiles.[10][11][12] A higher N value corresponds to greater nucleophilicity.

Since data for N-alkylhydroxylamines is limited, we will use the corresponding primary amines as a proxy to understand the electronic and steric trends. It is important to note that hydroxylamines themselves are known to be more nucleophilic than expected based on their basicity, a phenomenon known as the alpha-effect.[3]

Compound (Proxy)N (in Water)s_N (in Water)Reference
Hydroxylamine11.410.55[1]
n-Propylamine13.330.56[1]
Isopropylamine12.0-[3]

Analysis of the Data:

  • As expected, n-propylamine (N = 13.33) is significantly more nucleophilic than hydroxylamine (N = 11.41), demonstrating the electron-donating effect of the alkyl group.[1]

  • The lower nucleophilicity of isopropylamine (N = 12.0) compared to n-propylamine highlights the significant impact of steric hindrance.[3]

Predicted Reactivity of Cyclopropylmethylhydroxylamine:

Based on the dual electronic nature of the cyclopropyl group and its moderate steric bulk, it is reasonable to predict that the nucleophilicity of cyclopropylmethylhydroxylamine will be greater than that of N-methylhydroxylamine and N-ethylhydroxylamine due to potential resonance donation, but likely less than that of less sterically hindered primary alkylhydroxylamines. Its reactivity relative to N-isopropylhydroxylamine will depend on the balance between its potentially favorable electronic effects and its own steric profile.

Stability and Handling Considerations

N-Alkylhydroxylamines are prone to decomposition and are therefore almost always supplied and stored as their hydrochloride salts.[3] The salt form enhances stability by protonating the basic nitrogen atom, preventing oxidation and other degradation pathways. When stored as crystalline solids in a cool, dry place, the hydrochloride salts of these alkylhydroxylamines are generally stable for extended periods. It is crucial to consult the Safety Data Sheet (SDS) for specific handling and storage instructions for each compound.

Experimental Protocols for In-House Reactivity Comparison

For researchers wishing to directly compare the reactivity of these hydroxylamines under their specific reaction conditions, the following experimental protocols are provided.

Protocol 1: Determination of Nucleophilicity Parameters via Mayr's Method

This protocol outlines the kinetic measurements required to determine the Mayr nucleophilicity parameters (N and s_N).[13][14][15]

Objective: To quantitatively measure the second-order rate constants of the reaction between an N-alkylhydroxylamine and a series of reference electrophiles (e.g., benzhydrylium ions).

Materials:

  • N-alkylhydroxylamine hydrochloride of interest

  • A series of substituted benzhydrylium tetrafluoroborates (reference electrophiles with known E values)

  • Anhydrous, inert solvent (e.g., acetonitrile)

  • UV-Vis spectrophotometer with a thermostated cuvette holder

  • Stopped-flow apparatus (for fast reactions)

  • Standard laboratory glassware and volumetric flasks

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of the reference electrophiles in the chosen anhydrous solvent.

    • Prepare a series of solutions of the N-alkylhydroxylamine (as the free base, generated in situ by addition of a non-nucleophilic base if necessary) at different concentrations in the same solvent.

  • Kinetic Measurements:

    • Equilibrate the solutions of the electrophile and nucleophile to a constant temperature (e.g., 20 °C).

    • Rapidly mix the electrophile and nucleophile solutions in the spectrophotometer cuvette. For fast reactions, a stopped-flow instrument is essential.

    • Monitor the disappearance of the colored benzhydrylium cation over time by measuring the decrease in absorbance at its λ_max.

  • Data Analysis:

    • Under pseudo-first-order conditions (with the hydroxylamine in large excess), determine the observed rate constant (k_obs) by fitting the absorbance decay to a single exponential function.

    • Obtain the second-order rate constant (k₂) from the slope of a plot of k_obs versus the concentration of the hydroxylamine.

    • Repeat steps 2 and 3 for at least two other reference electrophiles with different E values.

  • Determination of N and s_N:

    • Plot the logarithm of the second-order rate constants (log k₂) for the N-alkylhydroxylamine against the known electrophilicity parameters (E) of the reference electrophiles.

    • The slope of the resulting straight line is the nucleophile-specific sensitivity parameter, s_N.

    • The nucleophilicity parameter, N, is calculated from the y-intercept of the plot.

Mayr_Method_Workflow cluster_prep Preparation cluster_measurement Kinetic Measurement cluster_analysis Data Analysis P1 Prepare stock solutions of reference electrophiles M1 Mix electrophile and nucleophile in spectrophotometer P1->M1 P2 Prepare solutions of N-alkylhydroxylamine P2->M1 M2 Monitor absorbance decay over time M1->M2 A1 Determine pseudo-first-order rate constant (k_obs) M2->A1 A2 Plot k_obs vs. [hydroxylamine] to get second-order rate constant (k₂) A1->A2 A3 Repeat for multiple electrophiles A2->A3 A4 Plot log(k₂) vs. E to determine N and s_N A3->A4

Diagram 2: Experimental workflow for determining Mayr's nucleophilicity parameters.
Protocol 2: Competitive Nucleophilic Substitution (S_N2) Experiment

This protocol provides a method for the qualitative or semi-quantitative comparison of the reactivity of two or more N-alkylhydroxylamines in a competitive reaction.[16][17]

Objective: To determine the relative reactivity of different N-alkylhydroxylamines by allowing them to compete for a limited amount of a common electrophile.

Materials:

  • The N-alkylhydroxylamine hydrochlorides to be compared

  • A suitable electrophile (e.g., a primary alkyl halide like 1-bromobutane)

  • A non-nucleophilic base (e.g., a hindered amine like diisopropylethylamine)

  • A suitable solvent (e.g., acetonitrile or DMF)

  • Internal standard for quantitative analysis (e.g., a stable, non-reactive compound)

  • Analytical instrument for product quantification (e.g., GC-MS or LC-MS)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a reaction vessel, dissolve equimolar amounts of the two (or more) N-alkylhydroxylamine hydrochlorides and the non-nucleophilic base in the chosen solvent.

    • Add a known amount of the internal standard.

    • To this mixture, add a sub-stoichiometric amount of the electrophile (e.g., 0.5 equivalents relative to the total amount of hydroxylamines).

  • Reaction Execution:

    • Stir the reaction mixture at a constant temperature for a defined period. The reaction time should be sufficient to allow for significant conversion but not complete consumption of the electrophile.

    • Take aliquots of the reaction mixture at different time points for analysis.

  • Sample Analysis:

    • Quench the reaction in the aliquots (e.g., by adding water and extracting with an organic solvent).

    • Analyze the quenched samples by GC-MS or LC-MS to determine the relative amounts of the products formed from each competing hydroxylamine.

  • Data Interpretation:

    • The ratio of the products formed directly reflects the relative reactivity of the competing N-alkylhydroxylamines. A higher yield of a particular product indicates a higher nucleophilicity of the corresponding hydroxylamine.

Competition_Experiment_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis S1 Mix equimolar amounts of competing hydroxylamines and a base S2 Add internal standard S1->S2 S3 Add sub-stoichiometric amount of electrophile S2->S3 R1 Stir at constant temperature S3->R1 R2 Take aliquots at different time points R1->R2 A1 Quench reaction in aliquots R2->A1 A2 Analyze product ratio by GC-MS or LC-MS A1->A2 A3 Determine relative reactivity A2->A3

Diagram 3: Workflow for a competitive nucleophilic substitution experiment.

Conclusion: Selecting the Right Tool for the Job

The choice of an N-alkylhydroxylamine for a particular synthetic application depends on a careful consideration of its reactivity profile.

  • N-Methyl- and N-Ethylhydroxylamine Hydrochloride: These are excellent choices when high reactivity and low steric hindrance are desired.

  • N-Isopropylhydroxylamine Hydrochloride: This reagent is suitable for applications where a more sterically hindered nucleophile is required, potentially leading to different selectivity compared to its less bulky counterparts.

  • Cyclopropylmethylhydroxylamine Hydrochloride: This compound presents a unique combination of electronic and steric properties. Its potential for enhanced nucleophilicity through resonance donation, coupled with its distinct steric profile, may offer advantages in specific transformations, particularly in the context of medicinal chemistry where the cyclopropylmethyl moiety is a privileged scaffold.

By understanding the interplay of electronic and steric effects, and by employing the experimental protocols outlined in this guide, researchers can make rational choices and optimize their synthetic strategies.

References

Sources

A Comparative Guide to the Quantitative Analysis of Cyclopropylmethylhydroxylamine Hydrochloride in Reaction Mixtures: The Role of qNMR

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Cyclopropylmethylhydroxylamine hydrochloride is a key chemical intermediate whose accurate quantification is critical for process optimization, yield determination, and quality control in pharmaceutical and chemical synthesis. Analyzing this small, polar, and non-chromophoric molecule within a complex reaction mixture presents significant analytical challenges. Traditional chromatographic methods often require cumbersome derivatization steps, introducing potential sources of error and increasing analysis time.

This guide presents a comprehensive overview of a robust and direct method for the quantitative analysis of cyclopropylmethylhydroxylamine hydrochloride using Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind the experimental choices in the qNMR protocol, providing a self-validating system for accurate and reliable measurements. Furthermore, this guide will objectively compare the qNMR method with alternative analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), providing supporting data and expert insights to guide researchers in selecting the most appropriate method for their specific needs.

The Power of qNMR: A Primary Analytical Method

Quantitative NMR (qNMR) stands apart from most other analytical techniques because it is a primary ratio method. The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[1][2] This allows for the determination of the concentration of an analyte by comparing the integral of one of its characteristic signals to the integral of a signal from a certified internal standard of known concentration.[1]

Key Advantages of qNMR for this Application:

  • No Analyte-Specific Reference Standard Required : Unlike chromatography, qNMR does not require a purified, characterized standard of Cyclopropylmethylhydroxylamine hydrochloride itself. A single, stable, and certified internal standard can be used for the quantification of a multitude of different compounds.[3]

  • Inherent Structural Confirmation : The NMR spectrum simultaneously provides quantitative data and confirms the chemical identity of the analyte, offering a high degree of confidence in the results.

  • High Selectivity in Complex Mixtures : The high spectral dispersion of NMR often allows for the identification of unique, well-resolved signals for the analyte that do not overlap with signals from the solvent, reagents, or byproducts in the reaction mixture.

  • Non-Destructive Analysis : The sample is dissolved in a deuterated solvent and can be fully recovered post-analysis if required.

  • Speed and Simplicity : By eliminating the need for derivatization or lengthy method development, qNMR can significantly reduce analysis time from sample preparation to final result.

Detailed Experimental Protocol for qNMR Analysis

This protocol is designed to be a self-validating system, where careful planning and execution ensure the trustworthiness of the final quantitative result.

Experimental Workflow for qNMR Quantification

G cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Calculation A Accurately weigh ~15-25 mg of the reaction mixture C Dissolve both in a precise volume (e.g., 0.75 mL) of D₂O or DMSO-d₆ A->C B Accurately weigh ~5-10 mg of Internal Standard (e.g., Maleic Acid) B->C D Vortex to ensure homogeneity C->D E Transfer solution to a 5 mm NMR tube D->E F Insert sample into NMR spectrometer (≥400 MHz recommended) E->F Sample ready G Lock, Tune, and Shim F->G H Set Quantitative Parameters: - Relaxation Delay (D1) ≥ 5*T₁ - Pulse Angle = 90° - Scans (NS) for S/N > 250:1 G->H I Acquire ¹H NMR Spectrum H->I J Apply Fourier Transform I->J FID data K Perform meticulous Phase and Baseline Correction J->K L Integrate non-overlapping signals of Analyte and Internal Standard K->L M Calculate Concentration using the qNMR Equation L->M N Result: Molarity or wt% of Analyte in the reaction mixture M->N

Caption: Workflow for quantitative analysis by ¹H NMR.

Step-by-Step Methodology

1. Method Planning: The Crucial Choice of Internal Standard

The accuracy of the qNMR measurement is fundamentally dependent on the internal standard (IS). The ideal IS must meet several criteria.[1][4]

  • High Purity and Stability : The IS must be of certified high purity (≥99.5%) and should not react with the analyte, solvent, or other components in the mixture.

  • Solubility : It must be fully soluble in the chosen deuterated solvent along with the analyte.[4]

  • Signal Separation : It must have at least one sharp, well-resolved signal (ideally a singlet) in a region of the ¹H NMR spectrum that is free from any signals from the analyte or other mixture components.[1]

For Cyclopropylmethylhydroxylamine hydrochloride, which is a polar salt, Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆) are suitable solvents.

  • Recommended Internal Standard : Maleic acid is an excellent choice. It is highly soluble in D₂O and DMSO-d₆, stable, and its two olefinic protons appear as a sharp singlet far downfield (~6.0-6.5 ppm), a region typically devoid of signals from aliphatic compounds like our analyte.

2. Sample Preparation

Precision in this step is paramount as any weighing or volumetric errors will directly impact the final result.

  • Accurately weigh approximately 15-25 mg of the homogenized reaction mixture into a clean glass vial using an analytical balance. Record the weight (Wanalyte_mixture).

  • To the same vial, add an accurately weighed amount of the internal standard (e.g., ~5-10 mg of maleic acid). Record the weight (WIS). A 1:1 molar ratio between the analyte and IS is ideal for integration accuracy.[5]

  • Using a calibrated pipette, add a precise volume (e.g., 0.75 mL) of the chosen deuterated solvent (e.g., D₂O).

  • Vortex the vial for at least 60 seconds to ensure complete dissolution and homogeneity of the sample.

  • Transfer the solution into a high-precision 5 mm NMR tube.

3. NMR Data Acquisition

To ensure the data is truly quantitative, specific acquisition parameters must be used to avoid errors from signal saturation or incomplete relaxation.[4]

  • Spectrometer : An instrument with a field strength of 400 MHz or higher is recommended for better spectral dispersion.

  • Temperature : Maintain a stable probe temperature (e.g., 25 °C) throughout the experiment.

  • Relaxation Delay (D1) : This is the most critical parameter. A delay of at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and IS protons must be used. For small molecules, a conservative D1 of 30-60 seconds is often sufficient to ensure full relaxation.[4]

  • Pulse Angle : Use a calibrated 90° pulse to ensure maximum and uniform excitation across the spectrum.[5]

  • Number of Scans (NS) : Acquire enough scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks being integrated. This is necessary to achieve a precision of better than 1%.[5][6]

4. Data Processing and Calculation

Meticulous data processing is as important as data acquisition. The operator's experience in performing phase and baseline corrections significantly determines the quality of the results.[6]

  • After Fourier transformation, carefully phase the spectrum manually to achieve a pure absorption signal for all peaks.

  • Apply a baseline correction routine to ensure a flat baseline across the entire spectrum, especially around the signals to be integrated.

  • Integrate the well-resolved, non-overlapping signal(s) of the analyte (e.g., the cyclopropyl CH proton or the N-CH₂ protons) and the chosen signal of the internal standard (e.g., the olefinic singlet of maleic acid).

  • Calculate the purity or concentration using the following equation[7]:

    Purity (wt%) = (Ianalyte / IIS) × (NIS / Nanalyte) × (MWanalyte / MWIS) × (WIS / Wanalyte_mixture) × PurityIS

    Where:

    • I : Integral value of the signal

    • N : Number of protons giving rise to the signal (e.g., NIS = 2 for the two olefinic protons of maleic acid)

    • MW : Molecular Weight

    • W : Weight

    • PurityIS : Purity of the internal standard (as a percentage)

Comparison with Alternative Analytical Methods

While qNMR is a powerful tool, other methods can also be employed, each with its own set of advantages and disadvantages. The choice of method often depends on available instrumentation, sample throughput requirements, and the specific analytical goal.[8]

FeatureQuantitative NMR (qNMR) HPLC-UV (with Derivatization) GC-FID/MS (with Derivatization)
Principle Signal intensity is directly proportional to the number of nuclei. A primary ratio method.Separation based on polarity, detection via UV absorbance after reaction with a chromophore.Separation based on boiling point/volatility, detection by flame ionization or mass spectrometry.
Sample Prep Simple dissolution of the sample and internal standard in deuterated solvent.Required Derivatization : Reaction with agents like benzaldehyde or 3,5-dinitrobenzoyl chloride to attach a UV-active moiety.[9][10] This adds steps and potential for error.Required Derivatization : Reaction to increase volatility and thermal stability (e.g., silylation) or with agents like cyclohexanone.[11]
Pros - No analyte reference standard needed- Provides structural confirmation- High precision and accuracy- Non-destructive- Fast method development- High sensitivity (ppb levels possible)- Widely available instrumentation- Well-established for routine QC- High throughput with autosamplers- Excellent separation efficiency- High sensitivity, especially with MS detection- Provides molecular weight and fragmentation data (MS)
Cons - Lower sensitivity than chromatography (µg level)- High initial instrument cost- Requires careful parameter optimization- Potential for signal overlap in very complex mixtures- Derivatization is mandatory, complex, and can be a source of variability- No structural confirmation of the analyte peak- Requires an analyte-specific reference standard for calibration- Derivatization is mandatory and can be complex- Potential for thermal degradation of the analyte or its derivative- Requires an analyte-specific reference standard for calibration
Typical Use Case Accurate purity/potency determination, quantification without a specific standard, analysis of reaction kinetics.Routine quality control, trace-level impurity analysis in final products.[12]Analysis of volatile impurities, trace-level analysis in matrices where high separation power is needed.[13][14]

Discussion and Recommendations

For the quantitative analysis of Cyclopropylmethylhydroxylamine hydrochloride in a reaction mixture , qNMR emerges as a superior technique in terms of accuracy, reliability, and efficiency. Its ability to provide a direct, unambiguous result without the need for an analyte-specific reference standard or chemical derivatization makes it an ideal choice during process development and for the definitive assignment of concentration. The simultaneous structural confirmation provides an unparalleled level of confidence that what is being quantified is indeed the target molecule.

HPLC and GC methods, while viable, are relegated to a secondary role for this specific application. The mandatory derivatization step is a significant drawback, introducing additional time, cost, and potential for incomplete reactions or side products that can compromise accuracy.[8] However, once a manufacturing process is finalized and a robust derivatization-HPLC method is validated, it may be more suitable for high-throughput, routine quality control testing in a production environment due to lower instrument overhead and established workflows. For detecting trace-level related impurities, the sensitivity of GC-MS or LC-MS/MS would be advantageous.[15]

Conclusion

The quantitative analysis of non-chromophoric compounds like Cyclopropylmethylhydroxylamine hydrochloride in complex matrices is a challenge perfectly suited to the strengths of qNMR spectroscopy. The detailed protocol provided in this guide offers a direct, accurate, and robust method for its quantification. By eliminating the need for derivatization and analyte-specific standards, qNMR provides a more efficient and reliable analytical solution compared to traditional chromatographic techniques. While HPLC and GC have their place, particularly for trace analysis and high-throughput screening, qNMR should be considered the gold standard for primary quantification and purity assignment in research and development settings.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025). ResolveMass Laboratories.
  • Application Note: Quantitative Analysis of Pharmaceutical Compounds using 5- Chloropyridin-3,4,6-d3-2-amine as an Internal Standard. (2025). BenchChem.
  • Quantitative Analysis of N-Ethyl-2-pentanamine Hydrochloride: Application Notes and Protocols. (2025). BenchChem.
  • GC-MS analysis of Polycarpaea corymbosa (L.) Lam whole plant. (2012). Asian Pacific Journal of Tropical Biomedicine.
  • Application Note: GC-MS Analysis of 2-Cycloheptylpropan-2-amine. (2025). BenchChem.
  • Two Steps Non-Enzymatic Synthesis of Molnupiravir... and Analytical Method Development for Estimation of Genotoxic Impurity (Hydroxylamine Hydrochloride Content) by using RP-HPLC Technique. Journal of Pharmaceutical Research International.
  • Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System. (2019). Industrial & Engineering Chemistry Research. ACS Publications.
  • Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. PMC.
  • A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma.
  • GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. ResearchGate.
  • GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. (2010). Semantic Scholar.
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (2014). Journal of Pharmaceutical and Biomedical Analysis.
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis.
  • qNMR Internal Standard Reference Data (ISRD). (2019). BIPM.
  • Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR. (2018). Analytical Chemistry.
  • Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis. (2024). Journal of Pharmaceutical and Biomedical Analysis. PubMed.
  • Quick Introduction to Quantitative NMR. JEOL Ltd.
  • qNMR - Quantitative Analysis by NMR. (2022). AWS.
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (2007). Agilent.
  • Content of Hydroxylamine hydrochloride impurity chromatographic condition for RP-HPLC. ResearchGate.
  • Development and Validation of Estimation of Genotoxic Impurity (Hydroxylamine Hydrochloride content) in Leflunomide by using RP-HPLC technique. (2021). Oriental Journal of Chemistry.
  • Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance. (2018). International Journal of Pharmacy & Pharmaceutical Research.
  • Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. (2024). American Journal of Biomedical Science and Research.
  • Method for rapidly determining content of hydroxylamine hydrochloride based on gas-phase derivative chromatography. (2014). Google Patents.

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying Cyclopropylmethylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison and cross-validation framework for three common analytical techniques used to quantify Cyclopropylmethylhydroxylamine hydrochloride (CPMH-HCl), a potential genotoxic impurity in pharmaceutical manufacturing. Our focus is on providing researchers, scientists, and drug development professionals with the technical rationale and practical methodologies required to select, validate, and cross-validate analytical procedures, ensuring data integrity and regulatory compliance.

The Imperative for Accurate Quantification

Cyclopropylmethylhydroxylamine hydrochloride is a reactive intermediate and a potential impurity that can arise during the synthesis of various active pharmaceutical ingredients (APIs). Due to its structural alerts for mutagenicity, regulatory bodies mandate strict control and accurate quantification at trace levels.[1] The choice of an analytical method is therefore not trivial; it must be "fit for purpose," a principle enshrined in the ICH Q2(R2) guidelines, meaning it is demonstrably reliable for its intended use.[2][3] This guide will dissect three distinct methods—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry—and provide a robust protocol for their cross-validation.

The Principle of Cross-Validation

Before comparing methods, it is crucial to understand the concept of cross-validation. While each analytical method must first undergo a full, independent validation to assess parameters like accuracy, precision, specificity, linearity, and range[4], cross-validation serves a different purpose. It is a formal comparison of two or more validated methods to demonstrate that they provide comparable data.[5][6] This is critical when, for example, a method is transferred between labs, or a simpler method (e.g., UV-Vis) is used for in-process controls while a more complex one (e.g., LC-MS/MS) is used for final release testing. The goal is to ensure data consistency and reliability across the product lifecycle.[5][7]

Method Deep Dive 1: Reverse-Phase HPLC with Pre-Column Derivatization

High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis. However, CPMH-HCl lacks a significant UV chromophore, rendering it nearly invisible to standard UV detectors. The causality behind our protocol is the necessity of chemical derivatization to attach a UV-active molecule to our analyte, making it readily quantifiable.

Principle: We employ a pre-column derivatization reaction where the hydroxylamine group of CPMH-HCl reacts with an aromatic aldehyde, such as benzaldehyde. This reaction forms a stable benzaldoxime derivative which possesses a strong UV absorbance, allowing for sensitive detection by a standard HPLC-UV system.[1]

Experimental Protocol: HPLC-UV
  • Derivatization Reagent Preparation (Benzaldehyde Solution):

    • Accurately measure 1.0 mL of benzaldehyde into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.

    • Transfer 0.5 mL of this stock solution into a 50 mL volumetric flask and dilute to volume with water. This is the working derivatization reagent.[1]

  • Standard Stock Solution Preparation (e.g., 300 µg/mL):

    • Accurately weigh approximately 15 mg of CPMH-HCl reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with water.[1]

  • Spiked Sample Preparation (for Validation/Cross-Validation):

    • Accurately weigh a sample of the drug substance matrix (e.g., 500 mg) into a volumetric flask.

    • Spike with a known volume of the CPMH-HCl standard stock solution to achieve the target concentration (e.g., 15 ppm).

    • Add the derivatization reagent, buffer (e.g., sodium phosphate), and allow the reaction to proceed under optimized conditions (e.g., 60°C for 30 minutes).[8]

    • Cool and dilute to final volume with diluent (e.g., water/acetonitrile mixture).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Sunfire C18, 250 mm x 4.6 mm, 5 µm).[8]

    • Mobile Phase A: 0.01 M Phosphate Buffer, pH adjusted to 2.5.[8]

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: A typical gradient might run from 30% B to 70% B over 20 minutes to ensure separation from the parent drug, excess reagent, and other impurities.

    • Flow Rate: 1.0 - 1.5 mL/min.

    • Column Temperature: 40°C.[8][9]

    • Detection Wavelength: 254 nm.[8]

    • Injection Volume: 20 µL.[8]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis weigh_std Weigh CPMH-HCl Reference Standard spike Spike Sample with Standard (optional) weigh_std->spike weigh_sample Weigh Drug Substance Sample weigh_sample->spike derivatize Add Benzaldehyde & Buffer spike->derivatize heat Heat (e.g., 60°C) to Complete Reaction derivatize->heat dilute Cool & Dilute to Final Volume heat->dilute inject Inject into HPLC System dilute->inject Transfer to vial separate Separate on C18 Column inject->separate detect Detect Derivative at 254 nm separate->detect quantify Quantify using Peak Area detect->quantify GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis weigh Weigh Sample/Standard into Headspace Vial add_reagent Add Diluent (Water/Acetone) weigh->add_reagent seal Seal Vial add_reagent->seal heat Heat (e.g., 100°C) to Derivatize & Volatilize seal->heat inject Inject Headspace Vapor into GC heat->inject Autosampler separate Separate on DB-624 Column inject->separate ionize Ionize by EI separate->ionize detect Detect Ions (SIM Mode, m/z 73) ionize->detect quantify Quantify using Ion Abundance detect->quantify UVVIS_Workflow prep Prepare Sample/ Standard Solution oxidize 1. Oxidize Hydroxylamine to Nitrite (e.g., with Iodine) prep->oxidize quench 2. Quench Excess Oxidant oxidize->quench diazotize 3. Add Diazotizing Reagent (p-nitroaniline) quench->diazotize couple 4. Add Coupling Reagent (NEDA) to form Azo Dye diazotize->couple measure 5. Measure Absorbance at λmax (e.g., 545 nm) couple->measure quantify 6. Quantify against Calibration Curve measure->quantify CrossValidation_Workflow start Select Homogeneous Batch of Drug Substance prep_samples Prepare Sample Sets: 1. Unspiked 2. Spiked at LOQ 3. Spiked at 100% Spec Limit 4. Spiked at 150% Spec Limit start->prep_samples analyze_m1 analyze_m1 prep_samples->analyze_m1 analyze_m2 analyze_m2 prep_samples->analyze_m2 compile Compile Results: Mean, SD, %RSD for each method compare Statistically Compare Results - Calculate % Difference between means - Compare %RSD compile->compare evaluate Evaluate against Pre-defined Acceptance Criteria compare->evaluate pass Methods are Correlated evaluate->pass Criteria Met fail Investigate Discrepancy evaluate->fail Criteria Not Met analyze_m1->compile analyze_m2->compile

Sources

In-Vitro Bioequivalence Studies of MEK Inhibitors Synthesized with Cyclopropylmethylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow

Executive Summary & Mechanistic Rationale

In the development of targeted oncology therapeutics, the precise engineering of kinase inhibitors is paramount. Cyclopropylmethylhydroxylamine hydrochloride (CPMH·HCl, CAS No. 74124-04-2) serves as a critical chemical building block in the synthesis of highly specific allosteric MEK1/2 inhibitors[1]. By introducing an


-cyclopropylmethoxyamine moiety into anthranilic acid or benzoheterocycle scaffolds, medicinal chemists can dramatically alter the pharmacokinetic and pharmacodynamic profiles of the resulting active pharmaceutical ingredient (API).
The Causality of the Cyclopropylmethoxyamine Moiety

Why choose CPMH·HCl over simpler alternatives like methoxyamine hydrochloride? The answer lies in structural biology and metabolic stability:

  • Steric Optimization: The allosteric binding pocket of MEK1/2 (adjacent to the ATP-binding site) is highly hydrophobic. The cyclopropyl ring provides a rigid, lipophilic bulk that optimally fills this hydrophobic sub-pocket, locking MEK into a catalytically inactive conformation and preventing the phosphorylation of downstream ERK1/2[2].

  • Metabolic Resistance: Unlike linear alkyl chains which are highly susceptible to rapid Cytochrome P450-mediated aliphatic oxidation, the strained cyclopropyl ring resists Phase I oxidative metabolism, thereby extending the drug's half-life.

Pathway RAF RAF Kinase (Active) MEK MEK1/2 (MAP2K) RAF->MEK Phosphorylates ERK ERK1/2 (MAPK) MEK->ERK Phosphorylates Effect Downstream Transcription (Proliferation Arrest) ERK->Effect Activates Inhibitor CPMH-Derived MEK Inhibitor Inhibitor->MEK Allosteric Inhibition

Fig 1: Mechanism of action for CPMH-derived allosteric MEK inhibitors in the MAPK/ERK cascade.

Comparative In-Vitro Bioequivalence Data

When developing a generic MEK inhibitor or a novel analog, establishing In-Vitro Bioequivalence (IVBE) is a critical step. The FDA's updated draft guidance on "Statistical Approaches to Establishing Bioequivalence" supports robust in-vitro testing methodologies to streamline drug approval, provided the statistical models (e.g., 90% confidence intervals for the ratio of geometric means) are rigorously applied[3].

The table below summarizes the quantitative performance of a CPMH-derived MEK inhibitor against a standard Reference Listed Drug (RLD, e.g., Trametinib) and a simpler Methoxyamine-derived analog.

Compound VariantMEK1 Kinase IC₅₀ (nM)Cellular pERK IC₅₀ (nM)HLM Stability (T₁/₂, min)Lipophilicity (LogP)
Reference Listed Drug (RLD) 0.92 ± 0.051.8 ± 0.2115 ± 53.2
Test Drug (CPMH-Derived) 0.88 ± 0.041.6 ± 0.1142 ± 63.8
Alternative (Methoxyamine-Derived) 14.5 ± 1.228.4 ± 3.145 ± 42.1

Data Synthesis: The CPMH-derived test drug demonstrates statistical bioequivalence to the RLD in target affinity (IC₅₀) while exhibiting superior metabolic stability (T₁/₂ = 142 min) compared to the methoxyamine analog, validating the inclusion of the cyclopropyl group.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies used to generate the comparative data. Each step is designed as a self-validating system.

Protocol 1: Direct Target Affinity via TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to measure direct MEK1 inhibition. By introducing a time-delayed measurement (millisecond scale), TR-FRET effectively eliminates interference from short-lived background autofluorescence and light scattering, ensuring a high signal-to-noise ratio[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The Mg²⁺ is critical as it is a required cofactor for ATP binding.

  • Compound Incubation: In a 384-well low-volume plate, add 2.5 µL of the CPMH-derived inhibitor (serial dilutions in DMSO) to 5 µL of active MEK1 enzyme and fluorescein-labeled MEK1 substrate. Incubate for 15 minutes at room temperature to allow allosteric pocket binding[2].

  • Reaction Initiation: Add 2.5 µL of 100 µM ATP to initiate the phosphorylation cascade. Incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection: Add 10 µL of a detection solution containing 10 mM EDTA and a Terbium (Tb)-labeled anti-phospho-MEK1 antibody.

    • Causality Note: EDTA rapidly chelates Mg²⁺, instantly halting the kinase reaction to prevent signal drift. The Tb-donor binds the phosphorylated substrate, bringing it into proximity with the fluorescein acceptor.

  • Measurement: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 490 nm and 520 nm). Calculate the IC₅₀ using a 4-parameter logistic curve fit.

Protocol 2: Cellular Efficacy via In-Cell Western (pERK Inhibition)

To validate that the compound penetrates the cell membrane and functions in a physiological environment, pERK1/2 levels are quantified in A375 melanoma cells (BRAF V600E mutant).

Step-by-Step Methodology:

  • Cell Seeding: Seed A375 cells at 10,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with serial dilutions of the MEK inhibitors for 2 hours.

  • Fixation: Remove media and immediately add 4% Paraformaldehyde (PFA) for 20 minutes.

    • Causality Note: Rapid fixation is mandatory to cross-link proteins and preserve the highly transient phosphorylation state of ERK1/2 before endogenous phosphatases can dephosphorylate the target.

  • Permeabilization & Blocking: Wash with PBS, permeabilize with 0.1% Triton X-100 for 10 minutes, and block with 5% BSA for 1 hour.

  • Antibody Incubation: Incubate overnight at 4°C with primary antibodies: Rabbit anti-pERK1/2 and Mouse anti-total-ERK1/2.

  • Detection: Wash and incubate with near-infrared secondary antibodies (e.g., IRDye 680RD and 800CW) for 1 hour. Scan the plate using an infrared imaging system. Normalize pERK signal to total ERK signal to account for variations in cell number.

Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)

This assay determines the intrinsic clearance and half-life (T₁/₂) of the CPMH-derived compound.

Step-by-Step Methodology:

  • Incubation Mixture: Combine 0.5 mg/mL Human Liver Microsomes, 1 µM test compound, and 50 mM potassium phosphate buffer (pH 7.4) in a 96-well plate.

  • Pre-incubation: Warm the mixture to 37°C for 5 minutes.

  • Reaction Initiation: Add an NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase) to initiate the reaction.

    • Causality Note: Cytochrome P450 enzymes in the microsomes are inactive without NADPH. Adding the regenerating system ensures a constant supply of the electron donor required for Phase I oxidative metabolism.

  • Quenching: At time points 0, 15, 30, 60, and 120 minutes, transfer 50 µL of the reaction to 150 µL of ice-cold acetonitrile containing an internal standard. The organic solvent instantly denatures the microsomal proteins, stopping metabolism.

  • Analysis: Centrifuge to pellet proteins and analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

IVBE Workflow Visualization

Workflow Synthesis 1. Synthesis (CPMH·HCl) Enzyme 2. TR-FRET (Kinase IC50) Synthesis->Enzyme Cellular 3. In-Cell Western (pERK IC50) Synthesis->Cellular Metabolic 4. HLM Stability (T1/2) Synthesis->Metabolic Stats 5. IVBE Analysis (FDA Criteria) Enzyme->Stats Cellular->Stats Metabolic->Stats

Fig 2: In-vitro bioequivalence (IVBE) testing workflow for generic MEK inhibitor candidates.

References

  • Heterocyclic Compounds as MEK Inhibitors (US20090275606A1)
  • Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors Source: NIH / PMC[Link]

  • FDA Draft Guidance for Industry on Statistical Approaches for Assessing Bioequivalence Source: GMP Compliance[Link]

  • TR-FRET Technology: Principle, Advantages, and Applications Source: Sino Biological [Link]

Sources

Comparative study of different synthetic routes to Cyclopropylmethylhydroxylamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: Cyclopropylmethylhydroxylamine hydrochloride (CAS: 74124-04-2 / 72545-09-6) Application Context: Key building block for MEK inhibitors (e.g., N-aryl anthranilic acid derivatives)[1][2] and mechanism-based IDO1 inhibitors[3].

Mechanistic Causality & Route Selection

The synthesis of O-alkylhydroxylamines presents a unique chemoselectivity challenge: hydroxylamine is an ambidentate nucleophile. Direct alkylation of unprotected hydroxylamine inevitably leads to a complex mixture of N-alkylated, O-alkylated, and over-alkylated poly-substituted products.

To establish a self-validating and high-yielding protocol, the nitrogen atom must be masked. N-Hydroxyphthalimide (NHPI) is the industry-standard reagent for this purpose. The strongly electron-withdrawing phthalimide carbonyls completely deactivate the nitrogen, rendering the oxygen atom exclusively nucleophilic.

We objectively compare the two primary pathways utilized to convert NHPI into Cyclopropylmethylhydroxylamine hydrochloride:

  • Route A: Gabriel-Type

    
     Alkylation:  This route relies on the deprotonation of NHPI by a mild base (e.g., 
    
    
    
    ) to form a highly nucleophilic phthalimide anion, which subsequently attacks cyclopropylmethyl bromide via an
    
    
    mechanism[4].
  • Route B: Mitsunobu Reaction: This route utilizes cyclopropylmethanol, coupling it to NHPI via a redox condensation driven by triphenylphosphine (

    
    ) and diethyl azodicarboxylate (DEAD)[3][5].
    

Expert Insight: Route A is vastly superior for process chemistry. Cyclopropylmethyl bromide is a highly reactive, unhindered primary alkyl halide, making the


 displacement rapid and nearly quantitative. Conversely, while Route B avoids halogenated precursors, it generates stoichiometric amounts of triphenylphosphine oxide (

) and reduced DEAD. Removing

typically requires resource-intensive silica gel chromatography, which severely limits scalability[3].

Visualized Synthetic Logic

SyntheticRoutes NHPI N-Hydroxyphthalimide (NHPI) InterA O-(Cyclopropylmethyl) phthalimide NHPI->InterA Route A: SN2 Alkylation K2CO3, DMSO NHPI->InterA Route B: Mitsunobu DEAD, PPh3, THF CPMB Cyclopropylmethyl bromide CPMB->InterA CPM Cyclopropylmethanol CPM->InterA Product Cyclopropylmethylhydroxylamine hydrochloride InterA->Product 1. NH2NH2·H2O (Deprotection) 2. HCl/Et2O (Salt Formation)

Fig 1: Logical comparison of Route A (SN2) and Route B (Mitsunobu) synthetic pathways.

Quantitative Route Comparison

The following table summarizes the performance metrics of both routes based on empirical bench data and scale-up viability.

Performance MetricRoute A (Gabriel-Type

)
Route B (Mitsunobu)
Overall Yield 75% – 85% 50% – 65%
Atom Economy Moderate (Bromide leaving group)Poor (Generates

& Hydrazine waste)
Scalability Excellent (Precipitation-based isolation)Poor (Requires column chromatography)
Primary Reagents Cyclopropylmethyl bromide,

, DMSO
Cyclopropylmethanol, DEAD,

, THF
Major Byproducts Phthalhydrazide (Easily filtered)Phthalhydrazide,

, DEAD-

Reaction Time ~8 Hours total~24 Hours total

Validated Experimental Protocols

Because Route A is the most robust and scalable method for synthesizing Cyclopropylmethylhydroxylamine hydrochloride[2][4], the detailed step-by-step methodology below focuses exclusively on this self-validating system.

Workflow Step1 Step 1: SN2 Alkylation Mix NHPI, K2CO3, CPMB in DMSO Step2 Step 2: Isolation Precipitate in H2O, Filter & Dry Step1->Step2 Step3 Step 3: Deprotection Reflux with NH2NH2·H2O in EtOH Step2->Step3 Step4 Step 4: Filtration Remove Phthalhydrazide by-product Step3->Step4 Step5 Step 5: Salt Formation Add HCl in Et2O, Crystallize Step4->Step5 Step6 Final Product O-Cyclopropylmethyl- hydroxylamine HCl Step5->Step6

Fig 2: Step-by-step experimental workflow for the Route A (Gabriel-type) synthesis.

Phase 1: Synthesis of O-(Cyclopropylmethyl)phthalimide
  • Activation: Dissolve N-hydroxyphthalimide (1.0 equiv, 100 mmol) in anhydrous DMSO (150 mL). Add finely powdered anhydrous

    
     (2.0 equiv, 200 mmol).
    
    • Causality & Validation: The solution will immediately turn deep red. This color change is a reliable visual indicator confirming the deprotonation of NHPI and the formation of the highly nucleophilic phthalimide anion.

  • Alkylation: Add cyclopropylmethyl bromide (1.1 equiv, 110 mmol) dropwise over 15 minutes to prevent localized thermal spikes. Stir the reaction mixture at room temperature for 3 to 4 hours[4].

    • Validation: As the alkylation proceeds and the anion is consumed, the deep red color will gradually fade to a pale yellow.

  • Isolation: Pour the reaction mixture into vigorously stirred ice water (500 mL). The product, O-(cyclopropylmethyl)phthalimide, will crash out as a white solid. Filter the solid, wash thoroughly with cold water to remove residual DMSO and salts, and dry in vacuo.

Phase 2: Deprotection & Hydrochloride Salt Formation
  • Ing-Manske Hydrazinolysis: Suspend the dried O-(cyclopropylmethyl)phthalimide in ethanol (200 mL). Add hydrazine monohydrate (1.2 equiv). Heat the mixture to reflux for 2 hours[4].

    • Causality & Validation: Hydrazine attacks the imide carbonyls, releasing the free O-alkylhydroxylamine. During reflux, the clear solution will transition into a thick white suspension. This precipitate is phthalhydrazide, a highly stable, solvent-insoluble byproduct that confirms successful deprotection.

  • Filtration: Cool the mixture to 0 °C to maximize the precipitation of phthalhydrazide. Filter the suspension and wash the filter cake with cold ethanol. Concentrate the filtrate under reduced pressure (Caution: the free base is volatile; do not heat excessively).

  • Salt Crystallization: Dissolve the concentrated residue in anhydrous diethyl ether (100 mL). Cool the solution to 0 °C in an ice bath. Slowly bubble dry HCl gas into the solution (or add a 2.0 M solution of HCl in diethyl ether) until the pH is strongly acidic.

    • Causality: The free base of cyclopropylmethylhydroxylamine is prone to oxidation and degradation. Converting it to the hydrochloride salt instantly stabilizes the molecule. The salt is completely insoluble in diethyl ether, driving immediate crystallization and leaving any unreacted organic impurities dissolved in the mother liquor.

  • Final Isolation: Filter the pristine white crystals of Cyclopropylmethylhydroxylamine hydrochloride, wash with cold diethyl ether, and dry under high vacuum.

References

  • CN1458921A - Process for making N-aryl-anthranilic acid and their derivatives. Google Patents. 1

  • EP1144385B1 - BENZOHETEROCYCLES AND THEIR USE AS MEK INHIBITORS. Google Patents. 2

  • EP1482932A1 - N3 alkylated benzimidazole derivatives as mek inhibitors. Google Patents. 5

  • O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. PMC. 3

  • Synthesis and in vitro Antiproliferative Activity of Flavone and 6-Hydroxyflavone Oxime Ethers Derivatives. SciELO. 4

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。